Product packaging for Platanoside(Cat. No.:CAS No. 133740-25-7)

Platanoside

Cat. No.: B145317
CAS No.: 133740-25-7
M. Wt: 724.7 g/mol
InChI Key: HKZIBACORRUGAC-FIFPDCARSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Platanoside is a naturally occurring flavonoid glycoside, specifically an acylated kaempferol rhamnoside, isolated from trees of the Platanus genus (such as Platanus occidentalis and Platanus × acerifolia ) . This compound is the subject of significant research interest due to its promising multi-target biological activities, positioning it as a strong lead compound for pharmaceutical development. Key Research Applications & Mechanisms of Action: Potent Antibacterial Activity: this compound exhibits significant inhibitory effects against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide-resistant Enterococcus faecium (GREfm) . Its mechanism is linked to superior binding affinities toward pivotal bacterial enzymes, such as FabI (enoyl-ACP reductase), which governs fatty acid biosynthesis, and penicillin-binding proteins (PBPs) . Hepatoprotective Effects: In models of acetaminophen (APAP)-induced liver toxicity, this compound has been shown to markedly decrease markers of liver damage, including serum alanine aminotransferase (ALT) and hepatic centrilobular necrosis . Its protective mechanism appears to involve the reduction of oxidative and nitrative stress, decreased inducible nitric oxide synthase (iNOS) expression, and the prevention of persistent c-Jun N-terminal kinase (JNK) activation . Anti-inflammatory and Antioxidant Properties: The flavone glycoside structure, with multiple phenolic functionalities, is known to scavenge reactive oxygen and nitrogen species . Research also indicates potential anti-inflammatory benefits, supported by molecular docking studies and in vitro inhibitory effects on nitric oxide (NO) release . Additional Bioactivities: Preliminary research on related extracts from the Platanus genus suggests potential anti-ageing activity through the activation of proteostasis network modules, including the Nrf2 signaling pathway . This product is intended for research purposes in pharmacology, microbiology, and natural product chemistry. It is supplied as a high-purity chemical reference standard. Please Note: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H32O14 B145317 Platanoside CAS No. 133740-25-7

Properties

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6+,17-7+/t20-,33-,36+,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZIBACORRUGAC-FIFPDCARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133740-25-7
Record name Platanoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133740257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Platanoside: A Comprehensive Technical Guide on its Structure, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platanoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its promising pharmacological properties, including potent antioxidant and antibacterial activities. Isolated primarily from the leaves of the American sycamore tree (Platanus occidentalis), this molecule and its isomers represent a potential new class of botanical drugs. This in-depth technical guide provides a comprehensive overview of the chemical structure, characterization, and known biological mechanisms of this compound, with a focus on its hepatoprotective and antimicrobial effects. Detailed experimental protocols for its isolation and analysis are provided, alongside a summary of its key chemical and physical properties. Furthermore, this guide visualizes the intricate signaling pathways through which this compound is understood to exert its therapeutic effects.

Chemical Structure and Properties

This compound is fundamentally a kaempferol flavone rhamnose glycoside. Its core structure consists of a kaempferol aglycone linked to a rhamnose sugar moiety. This basic structure is further acylated with two para-coumaryl groups attached to the carbohydrate unit. The stereochemistry of the para-coumaryl groups gives rise to different isomers, including E,E-, Z,Z-, E,Z-, and Z,E-platanoside. These isomers often coexist in natural extracts.

The molecular formula for the primary this compound structure is C39H32O14, with a corresponding molecular weight of approximately 724.66 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC39H32O14[1][2]
Molecular Weight724.66 g/mol [1]
AppearanceYellow amorphous powder[3]
CAS Number133740-25-7[1]

Chemical Characterization

The structural elucidation and characterization of this compound and its analogues are achieved through a combination of spectroscopic techniques.

Spectroscopic Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy are crucial for the definitive identification of this compound.

CompoundMolecular FormulaHRESIMS [M+H]⁺ (m/z)UV (λmax, nm)IR (νmax, cm⁻¹)
Compound 1C39H34O15743.1975269, 3403412 (br, hydroxy), 1718 (ester carbonyl), 1654 (conjugated carbonyl), 1515 (aromatic ring)
Compound 2C30H26O12601.1322 [M+Na]⁺253, 3133442 (hydroxy), 1655 (conjugated carbonyl), 1511 (aromatic ring)
Compound 3C30H26O13617.1273 [M+Na]⁺269, 3153442 (hydroxy), 1655 (conjugated carbonyl), 1510 (aromatic ring)

Data sourced from a study on novel platanosides from Platanus × acerifolia.[3]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in determining the precise connectivity and stereochemistry of the this compound molecule. For instance, the ¹H NMR spectrum of a this compound analogue revealed characteristic signals for a kaempferol backbone, including an AA'BB' spin system for the aromatic protons of the B-ring and meta-coupled doublets for the A-ring protons.[3] Detailed 2D NMR experiments such as COSY, HSQC, and HMBC are employed for complete structural assignment.[3]

Experimental Protocols

Extraction and Isolation of Platanosides

The following protocol outlines a general procedure for the extraction and purification of platanosides from Platanus leaves.

3.1.1. Plant Material and Extraction:

  • Air-dry and finely grind the leaves of Platanus occidentalis (American Sycamore).

  • Extract the ground material with 75% ethanol at room temperature for 48 hours.

  • Filter the extract and concentrate it under reduced pressure to yield a crude extract.

3.1.2. Preliminary Purification:

  • The crude extract is subjected to column chromatography over a suitable resin (e.g., D101 macroporous resin).

  • Elute with a stepwise gradient of ethanol in water (e.g., 30% to 100% ethanol) to obtain several fractions.

3.1.3. Fractionation and Purification:

  • The bioactive fractions are further purified using a combination of chromatographic techniques, including:

    • MCI gel column chromatography: Elute with a methanol/water gradient.

    • Sephadex LH-20 column chromatography: Elute with methanol.

    • Semi-preparative High-Performance Liquid Chromatography (HPLC): This is the final step to isolate pure this compound isomers.

3.1.4. Semi-preparative HPLC Conditions:

  • Column: SunFire C18 column.

  • Mobile Phase: A gradient of methanol and water (containing 0.05% trifluoroacetic acid). A typical gradient might be 70:30 (v/v) methanol/water.

  • Flow Rate: 3.0 mL/min.

  • Detection: UV detector at a specified wavelength (e.g., 254 nm).

  • Fractions corresponding to the this compound peaks are collected and the solvent is evaporated to yield the purified compounds.

Analytical Methods

3.2.1. NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (e.g., 400, 500, or 600 MHz).

  • Samples are dissolved in a suitable deuterated solvent, such as CD3OD.

  • Chemical shifts are reported in ppm (δ) and referenced to the residual solvent signals.

3.2.2. Mass Spectrometry:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is performed on an Agilent Q-TOF LC/MS mass spectrometer or a similar instrument.

  • This technique is used to determine the accurate mass and molecular formula of the isolated compounds.

3.2.3. UV-Vis and IR Spectroscopy:

  • UV-Vis spectra are recorded on a spectrophotometer in a suitable solvent (e.g., methanol).

  • IR spectra are typically recorded on a FTIR spectrometer using KBr pellets.

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential in two key therapeutic areas: hepatoprotection and as an antibacterial agent.

Hepatoprotective Effects and Associated Signaling Pathways

This compound has been shown to mitigate liver injury, particularly in cases of acetaminophen (APAP)-induced hepatotoxicity.[3] Its protective mechanism is believed to be multifactorial, involving the modulation of key signaling pathways related to oxidative stress and inflammation.

4.1.1. Inhibition of the JNK Signaling Pathway: Overdose of acetaminophen leads to the production of a toxic metabolite, NAPQI, which causes oxidative stress and activates the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK translocates to the mitochondria, leading to mitochondrial dysfunction and cell death. This compound is suggested to inhibit the activation of JNK1/2, thereby preventing the downstream cascade that leads to liver necrosis.[3]

JNK_Signaling_Pathway cluster_stress Cellular Stress (e.g., APAP Overdose) cluster_jnk_pathway JNK Signaling Cascade cluster_mitochondria Mitochondrial Events APAP APAP NAPQI NAPQI APAP->NAPQI Oxidative_Stress Oxidative_Stress NAPQI->Oxidative_Stress ASK1_MLK3 ASK1/MLK3 Oxidative_Stress->ASK1_MLK3 MKK4 MKK4 ASK1_MLK3->MKK4 JNK JNK MKK4->JNK Activated_JNK Activated JNK (p-JNK) JNK->Activated_JNK Mitochondrial_Dysfunction Mitochondrial Dysfunction Activated_JNK->Mitochondrial_Dysfunction Cell_Death Hepatocyte Cell Death Mitochondrial_Dysfunction->Cell_Death This compound This compound This compound->JNK Inhibition Keap1_Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_Degradation Nrf2 Degradation Keap1_Nrf2->Nrf2_Degradation Nrf2_Released Nrf2 (Released) Keap1_Nrf2->Nrf2_Released Nrf2_Nucleus Nrf2 Nrf2_Released->Nrf2_Nucleus ARE Antioxidant Response Element (ARE) Nrf2_Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes This compound This compound This compound->Keap1_Nrf2 Inhibition

References

Platanoside: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of platanosides, a unique class of flavonoids primarily found in Platanus species. It details their natural sources, comprehensive experimental protocols for their isolation and purification, and an analysis of their biological activities, including antibacterial and hepatoprotective effects. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of Platanosides

Platanosides are predominantly isolated from trees belonging to the genus Platanus, commonly known as plane trees or sycamores. The primary species that have been identified as rich sources of these compounds include:

  • Platanus × acerifolia (London Plane Tree): The leaves and buds of this hybrid species are significant sources of platanosides.[1][2] Several novel and known platanosides have been successfully isolated from its leaves.[1]

  • Platanus occidentalis (American Sycamore): The leaves of the American sycamore are a well-documented source of platanosides with demonstrated biological activity.[3][4]

  • Platanus orientalis (Oriental Plane): This species is another notable source of platanosides, with studies identifying these compounds in its leaves and buds.[1][5]

  • Platanus kerrii : While less studied for platanosides specifically, this species is also a member of the Platanaceae family.

The leaves and buds appear to be the most concentrated sources of platanosides within these trees.[1]

Quantitative Data on Platanoside Content

The yield of platanosides from Platanus species can vary depending on the species, the part of the plant used, the season of collection, and the extraction and purification methods employed. The following table summarizes available quantitative data from published studies.

Plant SpeciesPlant PartCompound(s)MethodYield/AmountReference
Platanus occidentalisLeavesThis compound Isomeric Mixture (E,E-, Z,Z-, E,Z-, and Z,E-PTS)HPLC0.02-0.05% (overall yield)[3]
Platanus × acerifoliaLeaves (30 kg)Quercetin-3-O-α-l-(2″-E-p-coumaroyl-3″-Z-p-coumaroyl)-rhamnopyranosideColumn Chromatography, Semi-preparative HPLC3.0 mg[2]
Platanus × acerifoliaLeaves (30 kg)Quercetin-3-O-α-l-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranosideColumn Chromatography, Semi-preparative HPLC3.2 mg[2]
Platanus × acerifoliaLeaves (30 kg)Kaempferol-3-O-α-l-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside (Z, E-platanoside)Column Chromatography, Semi-preparative HPLC5.0 mg[2]
Platanus × acerifoliaLeaves (30 kg)Kaempferol-3-O-α-l-(2″,3″-di-E-p-coumaroyl)-rhamnopyranoside (E, E-platanoside)Column Chromatography, Semi-preparative HPLC20.0 mg[2]
Platanus × acerifoliaMay Leaves(Z, E-platanoside)Chromatographic techniques25.6 mg[1]
Platanus × acerifoliaMay Leaves(E, E-platanoside)Chromatographic techniques90.3 mg[1]

Experimental Protocols for Isolation and Purification

The isolation of platanosides from Platanus species generally involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology synthesized from published experimental protocols.

Plant Material and Extraction
  • Collection and Preparation: Collect fresh leaves of Platanus species (e.g., P. × acerifolia). Air-dry the leaves and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the dried, ground leaf powder (e.g., 30 kg) with 75% ethanol at room temperature.[2]

    • Perform the extraction multiple times (e.g., four times) to ensure exhaustive extraction of the compounds.[2]

    • Combine the extracts and concentrate them under reduced pressure to obtain a crude extract (e.g., 3.5 kg).[2]

Coarse Fractionation using Macroporous Resin Chromatography
  • Column Preparation: Pack a column with macroporous resin (e.g., D101).

  • Loading and Elution:

    • Dissolve the crude extract in water and load it onto the prepared column.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 50%, 60%, 75%, and 100% ethanol).[2]

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Bioactivity-guided fractionation can be employed, for instance, by testing the fractions for antibacterial activity.[2]

Further Fractionation and Purification
  • Secondary Column Chromatography:

    • Subject the bioactive fraction (e.g., the 60% ethanol fraction) to further column chromatography. This can include repeated chromatography on macroporous resin with a more gradual solvent gradient, MCI gel chromatography (eluting with a methanol/water gradient), and Sephadex LH-20 column chromatography (eluting with methanol).[2]

  • Semi-preparative HPLC:

    • The final purification of individual this compound compounds is typically achieved using semi-preparative HPLC.

    • Column: A C18 column (e.g., SunFire) is commonly used.[2]

    • Mobile Phase: A gradient of methanol or acetonitrile in water, often with a small percentage of trifluoroacetic acid (TFA) (e.g., 0.05%), is used as the mobile phase.[1][2]

    • Detection: A diode-array detector (DAD) is used to monitor the elution of compounds at specific wavelengths.

    • Collect the peaks corresponding to the individual platanosides.

Structure Elucidation

The chemical structures of the isolated platanosides are elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the detailed structure and stereochemistry of the molecules.

An experimental workflow for the isolation and purification of platanosides is depicted in the following diagram:

experimental_workflow start Dried, Ground Platanus Leaves extraction 75% Ethanol Extraction start->extraction crude_extract Crude Extract extraction->crude_extract d101_column Macroporous Resin (D101) Column Chromatography crude_extract->d101_column fractions Bioactive Fractions (e.g., 60% EtOH) d101_column->fractions purification Further Purification fractions->purification mci_column MCI Column Chromatography purification->mci_column sephadex_column Sephadex LH-20 purification->sephadex_column semi_prep_hplc Semi-preparative HPLC mci_column->semi_prep_hplc sephadex_column->semi_prep_hplc isolated_platanosides Isolated Platanosides semi_prep_hplc->isolated_platanosides structure_elucidation Structure Elucidation (NMR, MS) isolated_platanosides->structure_elucidation

Isolation and Purification Workflow for Platanosides.

Biological Activity and Signaling Pathways

Platanosides have demonstrated significant potential in two key therapeutic areas: as antibacterial agents and as hepatoprotective compounds.

Antibacterial Activity

Several platanosides exhibit potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide-resistant Enterococcus faecium (GREfm).[1] For instance, (Z, E-platanoside) and (E, E-platanoside) have shown minimum inhibitory concentrations (MICs) in the range of 4–16 μg/mL against MRSA and 0.5–1 μg/mL against GREfm.[1]

Mechanism of Action: The antibacterial action of platanosides is believed to involve the inhibition of key bacterial enzymes that are essential for growth and survival and are not present in the human host. Docking studies have suggested that platanosides have strong binding affinities for:

  • FabI (Enoyl-ACP Reductase): This enzyme is crucial for fatty acid biosynthesis, a vital component of the bacterial cell wall. Inhibition of FabI disrupts cell wall integrity and impedes bacterial growth.

  • Penicillin-Binding Proteins (PBPs), specifically PBP1/2: These enzymes are involved in the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.

The proposed antibacterial signaling pathway is illustrated below:

antibacterial_pathway This compound Platanosides fabi FabI (Enoyl-ACP Reductase) This compound->fabi inhibition pbp PBP1/2 (Penicillin-Binding Proteins) This compound->pbp inhibition fatty_acid_synthesis Fatty Acid Biosynthesis fabi->fatty_acid_synthesis peptidoglycan_synthesis Peptidoglycan Synthesis pbp->peptidoglycan_synthesis cell_wall Bacterial Cell Wall Integrity fatty_acid_synthesis->cell_wall peptidoglycan_synthesis->cell_wall bacterial_growth Bacterial Growth Inhibition cell_wall->bacterial_growth disruption leads to

Proposed Antibacterial Mechanism of Platanosides.
Hepatoprotective Effects

Platanosides have also been shown to mitigate acetaminophen (APAP)-induced liver injury.[4] They exhibit protective effects by reducing liver necrosis, inflammation, and oxidative stress.[4]

Mechanism of Action: The hepatoprotective mechanism of platanosides is thought to be multifactorial, involving the modulation of key signaling pathways related to oxidative stress and inflammation:

  • Inhibition of JNK Activation: Acetaminophen overdose leads to the activation of c-Jun N-terminal kinase (JNK), which plays a critical role in mediating liver cell death. Platanosides have been shown to block the persistent activation of JNK.[2]

  • Modulation of the Keap1-Nrf2 Pathway: Computational studies suggest that platanosides may act as inhibitors of the Keap1-Nrf2 pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. By inhibiting Keap1, platanosides may promote the nuclear translocation of Nrf2, leading to an enhanced antioxidant response.

The proposed hepatoprotective signaling pathway is outlined in the diagram below:

hepatoprotective_pathway apap Acetaminophen (APAP) Overdose ros Oxidative Stress (ROS) apap->ros jnk JNK Activation ros->jnk liver_injury Liver Injury / Necrosis jnk->liver_injury jnk->liver_injury platanosides Platanosides platanosides->jnk inhibition keap1 Keap1 platanosides->keap1 inhibition protection Hepatoprotection platanosides->protection nrf2 Nrf2 keap1->nrf2 degradation are Antioxidant Response Element (ARE) nrf2->are activates antioxidant_enzymes Antioxidant & Detoxifying Enzymes are->antioxidant_enzymes upregulates antioxidant_enzymes->ros neutralizes antioxidant_enzymes->protection

Proposed Hepatoprotective Mechanism of Platanosides.

Conclusion

Platanosides, derived from various Platanus species, represent a promising class of bioactive flavonoids. Their demonstrated antibacterial and hepatoprotective properties, coupled with established methods for their isolation and characterization, make them attractive candidates for further preclinical and clinical development. This guide provides a foundational resource for researchers and professionals seeking to explore the therapeutic potential of these natural compounds. Further research is warranted to fully elucidate their structure-activity relationships, optimize extraction and purification processes, and explore their full range of pharmacological activities.

References

Preliminary Investigation of Platanoside's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platanoside, a flavonoid glycoside isolated from plants of the Platanus genus, has demonstrated a range of promising biological activities. This technical guide provides a comprehensive overview of the preliminary investigations into its hepatoprotective and antibacterial effects. The document outlines the key mechanisms of action, summarizes the available quantitative data, details the experimental methodologies employed in these studies, and visualizes the involved signaling pathways and experimental workflows.

Hepatoprotective Activity of this compound

This compound has shown significant potential in mitigating drug-induced liver injury, particularly in the context of acetaminophen (APAP) overdose. The protective effects are attributed to its antioxidant and anti-inflammatory properties, primarily through the modulation of the JNK and Nrf2 signaling pathways.

Quantitative Data: In Vivo Hepatoprotection

The hepatoprotective efficacy of this compound has been evaluated in murine models of APAP-induced liver toxicity. The following table summarizes the key quantitative findings from these preclinical studies.

CompoundDoseAnimal ModelEffectReference
Platanosides (PTS)10 mg/kgMiceDecreased APAP-induced liver necrosis from ~46% to 23%[1]
Platanosides (PTS)10 mg/kgMiceAchieved similar protection to N-acetylcysteine (NAC) at 300 mg/kg when administered after APAP[1]
Mechanism of Action: Modulation of JNK and Nrf2 Signaling

This compound exerts its hepatoprotective effects through a dual mechanism involving the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[1][2][3][4]

  • Inhibition of JNK Signaling: Acetaminophen overdose leads to the production of the toxic metabolite NAPQI, which causes oxidative stress.[1][5] This stress activates upstream kinases like ASK1 and MLK3, leading to the phosphorylation and activation of JNK.[1] Activated JNK translocates to the mitochondria, contributing to mitochondrial dysfunction and ultimately, hepatocyte necrosis.[1][6] this compound has been shown to block the activation of JNK1/2, thereby mitigating the downstream cellular damage.[1][3]

  • Activation of Nrf2 Signaling: this compound is believed to act as a Keap1 inhibitor.[1] Under normal conditions, Keap1 targets Nrf2 for degradation. By inhibiting Keap1, this compound allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE).[1][7] This leads to the increased expression of several antioxidant and cytoprotective genes, including thioredoxin (TRX), enhancing the cellular defense against oxidative stress.[1]

Experimental Protocols

This in vivo model is a standard method for evaluating potential hepatoprotective agents.[6][8]

  • Animal Model: Male C57BL/6J mice are commonly used.[6]

  • Fasting: Mice are typically fasted overnight prior to APAP administration to deplete glutathione stores, thus sensitizing them to APAP toxicity.[9]

  • APAP Administration: A solution of acetaminophen (e.g., 300 mg/kg) is administered intraperitoneally (i.p.).[3][9]

  • Test Compound Administration: this compound (e.g., 10 mg/kg) is administered, often by oral gavage or i.p. injection, either concurrently with or at a specified time after APAP administration.[1][3] A control group receives a vehicle.[3]

  • Sample Collection: At a predetermined time point (e.g., 24 hours post-APAP), blood and liver tissues are collected.[1][3]

  • Analysis:

    • Serum Analysis: Blood samples are analyzed for liver injury markers such as alanine aminotransferase (ALT).[1][10]

    • Histopathology: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of necrosis.[3][11]

    • Western Blot Analysis: Liver tissue lysates are used to measure the expression and phosphorylation status of key proteins in the JNK and Nrf2 pathways (e.g., phospho-JNK, Nrf2).[1]

Visualizations

APAP_Hepatotoxicity_Workflow cluster_protocol Experimental Workflow: APAP-Induced Hepatotoxicity Fasting Mouse Fasting APAP_Admin APAP Administration (300 mg/kg, i.p.) Fasting->APAP_Admin Overnight PTS_Admin This compound Administration (10 mg/kg) APAP_Admin->PTS_Admin Concurrent or Post Sample_Collection Blood & Liver Collection PTS_Admin->Sample_Collection 24 hours Serum_Analysis ALT Measurement Sample_Collection->Serum_Analysis Histopathology Necrosis Assessment Sample_Collection->Histopathology Western_Blot Protein Analysis Sample_Collection->Western_Blot

Workflow for APAP-induced hepatotoxicity studies.

JNK_Signaling_Pathway cluster_jnk JNK Signaling in APAP Hepatotoxicity APAP Acetaminophen Overdose NAPQI NAPQI Formation APAP->NAPQI Oxidative_Stress Oxidative Stress NAPQI->Oxidative_Stress ASK1_MLK3 ASK1/MLK3 Activation Oxidative_Stress->ASK1_MLK3 JNK_Activation JNK Phosphorylation (Activation) ASK1_MLK3->JNK_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction JNK_Activation->Mitochondrial_Dysfunction Hepatocyte_Necrosis Hepatocyte Necrosis Mitochondrial_Dysfunction->Hepatocyte_Necrosis Platanoside_Inhibition This compound Platanoside_Inhibition->JNK_Activation Inhibits

This compound inhibits the JNK signaling pathway.

Nrf2_Signaling_Pathway cluster_nrf2 Nrf2 Signaling Pathway Activation This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_Degradation Nrf2 Degradation Nrf2_Translocation Nuclear Translocation Nrf2->Nrf2_Translocation ARE Antioxidant Response Element (ARE) Nrf2_Translocation->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., TRX) ARE->Antioxidant_Genes Cell_Protection Hepatocyte Protection Antioxidant_Genes->Cell_Protection

This compound activates the Nrf2 signaling pathway.

Antibacterial Activity of this compound

This compound and its analogues have demonstrated potent antibacterial activity, particularly against drug-resistant strains of bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA) and glycopeptide-resistant Enterococcus faecium (GREfm).

Quantitative Data: In Vitro Antibacterial Activity

The antibacterial efficacy of various this compound isomers has been determined through in vitro susceptibility testing. The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.

Compound/IsomerBacteriumMIC (µg/mL)IC50 (µg/mL)Reference
Z,E-PlatanosideMRSA4-160.7[12][13]
E,E-PlatanosideMRSA≤ 162.0[12][13]
Z,E-PlatanosideGREfm0.5-[12]
E,E-PlatanosideGREfm1-[12]
Kaempferol 3-O-α-l-(2″,3″-di-Z-p-coumaroyl)rhamnosideMRSA-0.4[13]
Kaempferol 3-O-α-l-(2″-E-p-coumaroyl-3″-Z-p-coumaroyl)rhamnosideMRSA-0.8[13]
Mechanism of Action: Potential Bacterial Targets

The antibacterial mechanism of this compound is under investigation, with in silico docking studies suggesting potential interactions with key bacterial enzymes that are absent in humans, making them attractive drug targets.[12]

  • FabI (Enoyl-ACP Reductase): This enzyme is crucial for fatty acid biosynthesis in bacteria, a vital component of the bacterial cell wall. Inhibition of FabI disrupts cell wall integrity and impedes bacterial growth.[12]

  • PBP1/2 (Penicillin-Binding Proteins): These enzymes are essential for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[12] Inhibition of PBPs leads to cell lysis and bacterial death.

Experimental Protocols

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[12][14][15]

  • Inoculum Preparation: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL) is prepared in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[12]

  • Compound Dilution: A stock solution of this compound is prepared (e.g., in DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.[14]

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (bacteria with no compound, and broth only) are also included.[14]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[14]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13] Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).[14]

Visualizations

MIC_Determination_Workflow cluster_mic Experimental Workflow: MIC Determination Inoculum_Prep Bacterial Inoculum Preparation Inoculation Inoculation of wells Inoculum_Prep->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation Compound_Dilution Serial Dilution of This compound in 96-well plate Compound_Dilution->Inoculation MIC_Reading Visual or Spectrophotometric Reading of MIC Incubation->MIC_Reading

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antibacterial_Mechanism cluster_antibacterial Proposed Antibacterial Mechanism of this compound This compound This compound FabI FabI (Enoyl-ACP Reductase) This compound->FabI Inhibits PBP PBP1/2 (Penicillin-Binding Proteins) This compound->PBP Inhibits Fatty_Acid_Synthesis Fatty Acid Biosynthesis FabI->Fatty_Acid_Synthesis Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Cell_Wall_Disruption Bacterial Cell Wall Disruption Fatty_Acid_Synthesis->Cell_Wall_Disruption Peptidoglycan_Synthesis->Cell_Wall_Disruption Bacterial_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Death

Proposed antibacterial targets of this compound.

Conclusion

The preliminary investigations into the biological activity of this compound reveal its significant therapeutic potential as both a hepatoprotective and an antibacterial agent. Its ability to modulate key signaling pathways involved in cellular stress and inflammation underscores its promise in addressing drug-induced organ injury. Furthermore, its potent activity against multidrug-resistant bacteria highlights its potential as a lead compound for the development of novel antibiotics. Further research is warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and to evaluate its safety and efficacy in more advanced preclinical and clinical settings.

References

An In-depth Technical Guide on the Core Mechanism of Action of Platanoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the current understanding of the molecular mechanisms underlying the therapeutic effects of Platanoside (PTS), a flavonoid glycoside isolated from the American sycamore tree (Platanus occidentalis). The primary focus is on its hepatoprotective properties, particularly in the context of acetaminophen (APAP)-induced liver injury, drawing from key in vivo, in vitro, and in silico studies.

Executive Summary

This compound has emerged as a promising natural compound with significant antioxidant and anti-inflammatory activities. Exploratory studies reveal a multi-faceted mechanism of action centered on the modulation of critical signaling pathways involved in cellular stress, inflammation, and survival. The core mechanisms include the potent inhibition of the c-Jun N-terminal kinase (JNK) signaling cascade, the activation of the Nrf2 antioxidant response pathway, and the subsequent suppression of inflammatory mediators. This guide provides a comprehensive overview of the experimental evidence, quantitative data, and molecular pathways implicated in the action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound's efficacy and binding affinities.

Table 1: In Silico Binding Affinities of this compound Isomers to Hepatotoxicity-Regulating Proteins

Target ProteinE,E-PTS (kcal/mol)E,Z-PTS (kcal/mol)Z,E-PTS (kcal/mol)Z,Z-PTS (kcal/mol)Function
JNK-1 -8.7-8.5-8.6-8.5Pro-apoptotic kinase
JNK-2 -8.4-8.2-8.3-8.2Pro-apoptotic kinase
MKK4 -8.9-8.7-8.8-8.7Upstream JNK activator
Keap1 -7.9-7.7-7.8-7.7Nrf2 inhibitor
iNOS -9.2-9.0-9.1-9.0Inflammatory enzyme
COX-2 -9.5-9.3-9.4-9.3Inflammatory enzyme
TNFα -7.5-7.3-7.4-7.3Pro-inflammatory cytokine
CYP2E1 -8.1-7.9-8.0-7.9APAP metabolizing enzyme
Data derived from computational docking studies suggesting this compound acts as an inhibitor of JNK-1/2, MKK4, and potentially Keap1.[1][2][3][4][5][6]

Table 2: In Vivo Effects of this compound on APAP-Induced JNK Activation

ParameterAPAP OverdoseAPAP + PTS TreatmentOutcome
Phospho-JNK1/2 to JNK1/2 Ratio ~5-fold increaseBlocked the increasePTS inhibits JNK activation.[1][2]
Phospho-JNK1/2 Bound to Sab ~1.9-fold increaseBlocked the increasePTS prevents JNK binding to its mitochondrial target.[1][2]
Data from murine models of acetaminophen (APAP) overdose.[1][2]

Table 3: Antibacterial Activity of this compound Isomers

CompoundTarget OrganismMIC (μg/mL)
Z,E-Platanoside (6) MRSA4
E,E-Platanoside (7) MRSA8
Z,E-Platanoside (6) GREfm0.5
E,E-Platanoside (7) GREfm1
Minimum Inhibitory Concentration (MIC) values against Methicillin-resistant Staphylococcus aureus (MRSA) and Glycopeptide-resistant Enterococcus faecium (GREfm).[7]

Core Signaling Pathways and Mechanisms of Action

This compound's protective effects are primarily attributed to its influence on the JNK and Nrf2 signaling pathways.

Inhibition of the JNK Pathway

In the context of APAP-induced hepatotoxicity, oxidative stress triggers a signaling cascade that leads to cell death.[1] this compound intervenes by inhibiting the activation of JNK, a critical step in this process.[1][2][3][5][6]

The sequence of events is as follows:

  • APAP overdose leads to mitochondrial oxidative stress.

  • Oxidative stress activates upstream kinases ASK1 and MLK3.

  • These kinases phosphorylate and activate MKK4.

  • MKK4, in turn, phosphorylates and activates JNK.[1]

  • Activated JNK translocates to the mitochondria and binds to the protein Sab, exacerbating mitochondrial dysfunction and forming a feedback loop of more ROS production.[1][2]

  • This cascade culminates in the mitochondrial permeability transition (MPT) and necrotic cell death.[1]

This compound demonstrates inhibitory action at the level of MKK4 and JNK1/2, effectively breaking this toxic cycle.[1]

G cluster_stress Cellular Stress (e.g., APAP Overdose) cluster_pathway JNK Signaling Cascade cluster_intervention This compound Intervention APAP_Overdose APAP Overdose Oxidative_Stress Mitochondrial Oxidative Stress (ROS) APAP_Overdose->Oxidative_Stress ASK1_MLK3 ASK1 / MLK3 Oxidative_Stress->ASK1_MLK3 activates MKK4 MKK4 ASK1_MLK3->MKK4 phosphorylates JNK JNK MKK4->JNK phosphorylates Sab Mitochondrial Sab JNK->Sab binds Dysfunction Mitochondrial Dysfunction (Increased ROS) Sab->Dysfunction exacerbates Dysfunction->Oxidative_Stress feedback loop MPT MPT / Necrosis Dysfunction->MPT leads to PTS This compound PTS->MKK4 Inhibits PTS->JNK Inhibits

Caption: JNK signaling pathway inhibition by this compound.
Activation of the Nrf2 Antioxidant Pathway

This compound also exerts a protective effect by bolstering the cell's own antioxidant defenses through the Nrf2 pathway.

  • Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.

  • This compound is suggested by in silico studies to act as a Keap1 inhibitor.[1][2][3][4][5][6] By binding to Keap1, it may disrupt the Keap1-Nrf2 complex.

  • This frees Nrf2 to translocate to the nucleus.

  • In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.

  • This induces the transcription of a suite of antioxidant and cytoprotective proteins, such as Thioredoxin (TRX), SOD2, and glutathione-S-transferase, which combat oxidative stress.[1]

  • Furthermore, Nrf2 activation is known to inhibit the pro-inflammatory NF-κB pathway, thus reducing inflammation.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Outcome Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Degradation Degradation Keap1_Nrf2->Degradation leads to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds NFkB NF-κB Pathway Nrf2_nuc->NFkB Inhibits Antioxidant_Genes Transcription of Antioxidant Proteins (e.g., TRX, SOD2) ARE->Antioxidant_Genes activates Protection Cytoprotection & Reduced Oxidative Stress Antioxidant_Genes->Protection Inflammation Reduced Inflammation NFkB->Inflammation PTS This compound PTS->Keap1 Inhibits

Caption: this compound-mediated activation of the Nrf2 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vivo Model of APAP-Induced Hepatotoxicity

This protocol outlines the mouse model used to assess the hepatoprotective effects of this compound.

  • Animal Model: Male C57BL/6J mice are used. All procedures must follow NIH guidelines and be approved by an Institutional Animal Care and Use Committee.[1][2]

  • APAP Administration: A hepatotoxic dose of acetaminophen (e.g., 300 mg/kg) is administered intraperitoneally (i.p.).[2]

  • This compound Treatment:

    • Simultaneous Treatment: this compound (e.g., 10 mg/kg) or a vehicle control is administered intragastrically (i.g.) immediately after APAP administration.[2]

    • Delayed Treatment: this compound (10 mg/kg, i.p. or i.g.) is administered 2 hours after the APAP dose to assess its therapeutic potential post-insult.[2]

  • Sample Collection: At specified time points (e.g., 24 hours post-APAP), mice are anesthetized. Blood is collected from the inferior vena cava for serum analysis (e.g., ALT levels). Livers are harvested after perfusion.[1][2]

  • Analysis:

    • Histology: A portion of the liver is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of centrilobular necrosis.[1][2]

    • Biochemical Analysis: Serum is used to measure Alanine Aminotransferase (ALT) levels as a marker of liver damage.[1]

    • Western Blotting: Liver tissue lysates are used for protein analysis as described below.

G start Start: C57BL/6J Mice apap Administer APAP (300 mg/kg, i.p.) start->apap treatment Administer PTS (10 mg/kg) or Vehicle apap->treatment simultaneous Immediately (i.g.) treatment->simultaneous Simultaneous delayed 2 hours post-APAP (i.g. or i.p.) treatment->delayed Delayed wait Wait 24 hours simultaneous->wait delayed->wait collect Anesthetize & Collect Samples (Blood & Liver) wait->collect analysis Analysis collect->analysis alt Serum ALT Measurement analysis->alt histo H&E Staining (Liver Histology) analysis->histo wb Western Blot (Protein Analysis) analysis->wb end End: Assess Hepatoprotection alt->end histo->end wb->end

Caption: Experimental workflow for the in vivo mouse model.
Western Blot Analysis for JNK Activation

This protocol is used to quantify the phosphorylation state of JNK.

  • Protein Extraction: Liver tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein (e.g., 30-50 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-JNK (Thr183/Tyr185) and total JNK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify band intensity, and the ratio of phospho-JNK to total JNK is calculated to determine the level of activation.[1]

Co-Immunoprecipitation for JNK-Sab Interaction

This protocol assesses the binding of activated JNK to its mitochondrial target, Sab.[1]

  • Mitochondrial Fractionation: Mitochondria are isolated from liver tissue homogenates by differential centrifugation.

  • Lysis: The mitochondrial pellet is lysed with a non-denaturing immunoprecipitation buffer.

  • Immunoprecipitation: The lysate is pre-cleared with protein A/G agarose beads. An antibody against Sab is added to the lysate and incubated to form antigen-antibody complexes. Protein A/G beads are then added to pull down these complexes.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies against phospho-JNK and Sab.

Conclusion and Future Directions

Exploratory studies have established this compound as a potent modulator of the JNK and Nrf2 signaling pathways. Its ability to simultaneously inhibit a key cell death pathway (JNK) while activating a major cell survival and antioxidant pathway (Nrf2) provides a strong mechanistic basis for its observed hepatoprotective effects.[1][2] The dual action of mitigating damage and enhancing cellular defense mechanisms makes it a compelling candidate for further investigation. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, validation in other models of oxidative stress-related injury, and elucidation of its effects on the NF-κB pathway to fully characterize its therapeutic potential.

References

A Comprehensive Review of Platanoside Research: From Hepatoprotection to Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Platanosides are a unique class of flavonoid glycosides, primarily isolated from plants of the Platanus genus, such as the American sycamore (Platanus occidentalis) and the London plane tree (Platanus × acerifolia)[1][2]. Structurally, they consist of a kaempferol flavone rhamnose glycoside moiety, often acylated with one or more p-coumaroyl groups[2]. Research has identified several isomers, including E,E-, E,Z-, Z,E-, and Z,Z-platanoside, which may exist as a dynamic mixture[3]. These natural compounds have garnered significant scientific interest due to their promising biological activities, particularly in hepatoprotection and as potential therapeutics for drug-resistant bacterial infections[1][2]. This review synthesizes the current state of Platanoside research, focusing on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

Hepatoprotective Effects of Platanosides

One of the most well-documented activities of Platanosides (PTSs) is their ability to mitigate liver damage, specifically acetaminophen (APAP)-induced hepatotoxicity[1][3][4][5][6][7]. APAP overdose is a leading cause of acute liver failure, driven by the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (GSH) stores and induces severe oxidative stress[1][8].

Mechanism of Action: Combating Oxidative Stress

Platanosides appear to exert their protective effects through a dual mechanism involving direct antioxidant action and modulation of key signaling pathways that govern the cellular stress response.

  • Direct Radical Scavenging: The multiple phenolic functional groups in the this compound structure likely enable them to directly scavenge reactive oxygen species (ROS), helping to alleviate the initial burst of oxidative stress following APAP overdose[1].

  • Modulation of the Keap1-Nrf2 Pathway: Computational studies suggest that Platanosides may act as inhibitors of Keap1[1][3][4][5][6][7]. Under normal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation. By disrupting the Keap1-Nrf2 complex, Platanosides promote the nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective proteins and enzymes like thioredoxin (TRX), glutathione-S-transferase, and heme oxygenase-1 (HO-1)[1]. This sustained antioxidant response is crucial for detoxifying NAPQI and mitigating its damaging effects.

  • Inhibition of the JNK Signaling Pathway: APAP-induced oxidative stress activates the c-Jun N-terminal kinase (JNK) signaling cascade, a critical step in mediating hepatocyte death[1][8]. Oxidative stress leads to the activation of apoptosis signal-regulating kinase 1 (ASK1), which in turn phosphorylates and activates MKK4/7, leading to JNK activation[1][8]. Activated JNK translocates to the mitochondria, where it triggers further mitochondrial dysfunction and cell death[1][8]. Studies have shown that treatment with Platanosides leads to decreased JNK activation in the liver of APAP-overdosed mice[3][4][5][6][7]. This suggests that Platanosides interfere with this pro-apoptotic pathway, thereby preserving hepatocyte viability.

G cluster_APAP Acetaminophen (APAP) Overdose cluster_Stress Cellular Stress cluster_JNK JNK Pathway cluster_Nrf2 Keap1-Nrf2 Pathway APAP APAP NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI Metabolism (CYP2E1) GSH_depletion GSH Depletion NAPQI->GSH_depletion OxidativeStress Oxidative Stress (ROS) GSH_depletion->OxidativeStress ASK1 ASK1 OxidativeStress->ASK1 Activates MKK47 MKK4/7 ASK1->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates MitochondrialDysfunction Mitochondrial Dysfunction JNK->MitochondrialDysfunction Translocates to Mitochondria CellDeath Hepatocyte Death MitochondrialDysfunction->CellDeath Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 (Free) Keap1_Nrf2->Nrf2 Dissociation Nrf2_nucleus Nrf2 (Nucleus) Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to AntioxidantProteins Antioxidant Proteins (TRX, HO-1, etc.) ARE->AntioxidantProteins Upregulates AntioxidantProteins->OxidativeStress Reduces This compound This compound (PTS) This compound->JNK Inhibits Activation This compound->Keap1_Nrf2 Inhibits Complex Formation G cluster_FabI Fatty Acid Synthesis Pathway cluster_PBP Peptidoglycan Synthesis Pathway This compound This compound FabI FabI Enzyme (Enoyl-ACP Reductase) This compound->FabI Inhibits PBP2 PBP2 Enzyme (Penicillin-Binding Protein) This compound->PBP2 Inhibits FattyAcid Fatty Acid Biosynthesis FabI->FattyAcid Catalyzes CellWall Bacterial Cell Wall Integrity FattyAcid->CellWall Peptidoglycan Peptidoglycan Synthesis PBP2->Peptidoglycan Catalyzes Peptidoglycan->CellWall BacterialDeath Bacterial Growth Inhibition & Cell Death CellWall->BacterialDeath Disruption leads to G start Plant Material (e.g., Platanus leaves) extraction Extraction (e.g., 90% MeOH) start->extraction fractionation Solvent Partitioning (e.g., EtOAc fraction) extraction->fractionation chromatography Chromatographic Separation (e.g., Column Chromatography) fractionation->chromatography analysis LC-MS/MS Analysis (Molecular Ion Networking) chromatography->analysis Guides purification Targeted Purification (e.g., HPLC) analysis->purification elucidation Structure Elucidation (NMR, HRESIMS) purification->elucidation end Pure Platanosides elucidation->end

References

An In-depth Technical Guide to the Antioxidant Properties of Platanoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the antioxidant properties of Platanoside, a flavone glycoside isolated from the American sycamore tree (Platanus occidentalis).[1] Drawing from recent scientific literature, this document details the compound's mechanism of action, presents quantitative data from experimental studies, and outlines the methodologies employed in its evaluation.

Introduction to this compound and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, plays a pivotal role in the pathogenesis of numerous diseases, including drug-induced liver injury.[2][3] Antioxidants mitigate this damage by neutralizing free radicals or by boosting the body's endogenous defense mechanisms.

Platanosides (PTS) are a class of flavone glycosides that have demonstrated significant antioxidant properties.[4][5] Comprising a mixture of four isomers, these compounds have been identified as potent agents in protecting against oxidative stress-induced cellular damage, particularly in the context of acetaminophen (APAP)-induced hepatotoxicity.[1][6] Their protective effects stem from a dual mechanism: direct scavenging of free radicals and modulation of key cellular signaling pathways involved in the antioxidant response.[1]

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through two primary pathways: direct chemical neutralization of reactive species and the upregulation of endogenous antioxidant systems via the Keap1-Nrf2 signaling pathway.

Direct Radical Scavenging

The chemical structure of this compound, which features multiple phenolic functional groups and two para-coumaryl groups, is key to its direct antioxidant activity.[1] These phenolic moieties can donate hydrogen atoms to neutralize reactive oxygen and nitrogen species (ROS/RNS), thereby terminating damaging free-radical chain reactions. This direct scavenging provides a rapid first line of defense against oxidative insults.[1]

Modulation of the Keap1-Nrf2 Signaling Pathway

Beyond direct scavenging, this compound provides a sustained antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[7]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Computational and in vivo studies suggest that this compound may act as a Keap1 inhibitor, disrupting the Keap1-Nrf2 complex.[1][8] This disruption allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of numerous protective proteins, including Thioredoxin 1 (TRX1), Superoxide Dismutase 2 (SOD2), and Heme Oxygenase-1 (HO-1), bolstering the cell's long-term antioxidant capacity.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation ARE ARE (DNA) Nrf2_nuc->ARE Binds to Antioxidant_Genes Upregulation of Antioxidant Genes (e.g., TRX1, HO-1, SOD2) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.

Experimental Evidence and Data

The antioxidant properties of this compound have been demonstrated in preclinical models of acetaminophen (APAP)-induced liver injury, a condition primarily driven by oxidative stress.[1][5]

In Vivo Hepatoprotective Effects

In a study using a mouse model, treatment with this compound (10 mg/kg) immediately following an overdose of APAP (300 mg/kg) significantly mitigated liver damage.[8] This protection was associated with a marked reduction in markers of oxidative and nitrative stress.[1][6] Specifically, this compound treatment prevented the increase of 4-hydroxynonenal (4-HNE), a key indicator of lipid peroxidation, and maintained the levels of the antioxidant protein Thioredoxin 1 (TRX1).[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the in vivo study, demonstrating the effect of this compound on biomarkers of oxidative stress.

BiomarkerControl GroupAPAP Overdose GroupAPAP + this compound Group
4-HNE Protein Adducts (% of Control)100%280%Maintained at control levels
Thioredoxin 1 (TRX1) Expression (% of Control)100%47%Remained above control levels
Data sourced from Samuvel et al., 2022.[1]

Experimental Protocols

This section details the methodologies for key experiments relevant to the investigation of this compound's antioxidant properties.

In Vivo Model of APAP-Induced Hepatotoxicity

This protocol describes the experimental workflow used to assess the hepatoprotective and antioxidant effects of this compound in a live animal model.[1][8]

  • Animal Model : Male C57BL/6J mice are typically used.

  • Treatment Groups :

    • Vehicle Control : Mice receive a control vehicle (e.g., saline).

    • APAP Only : Mice are administered a single hepatotoxic dose of acetaminophen (300 mg/kg, intraperitoneal injection).

    • APAP + this compound : Mice are given APAP (300 mg/kg, i.p.) followed immediately by this compound (10 mg/kg, intragastric gavage).

  • Sample Collection : At a predetermined time point (e.g., 24 hours post-treatment), animals are euthanized. Blood is collected for serum analysis (e.g., ALT levels), and liver tissue is harvested for histological examination and biochemical assays (e.g., 4-HNE, TRX1 quantification).

  • Biomarker Analysis : Liver homogenates are used for Western blot or ELISA to quantify protein levels of 4-HNE adducts and TRX1.

G start Acclimatize C57BL/6J Mice grouping Divide into 3 Groups: 1. Control 2. APAP Only 3. APAP + PTS start->grouping treatment Administer Treatments: - Control: Vehicle - APAP: 300 mg/kg (i.p.) - APAP+PTS: APAP then 10 mg/kg PTS (i.g.) grouping->treatment wait Incubate for 24 hours treatment->wait collect Collect Blood and Liver Tissue wait->collect analysis Perform Analysis: - Serum ALT - Liver Histology (H&E) - Western Blot (4-HNE, TRX1) collect->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for the in vivo assessment of this compound.

In Vitro DPPH Free Radical Scavenging Assay

While the primary evidence for this compound comes from in vivo studies, a standard method to evaluate direct antioxidant capacity is the DPPH assay. This protocol provides a general methodology for such an assessment.[9][10]

  • Principle : This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow that is measured spectrophotometrically.[10]

  • Reagents :

    • DPPH solution (e.g., 100 µmol/L in ethanol).

    • This compound stock solution dissolved in a suitable solvent (e.g., ethanol or DMSO).

    • Positive control (e.g., Ascorbic acid, Trolox).

  • Procedure :

    • Prepare a series of dilutions of the this compound sample and the positive control.

    • In a 96-well plate or cuvette, add a fixed volume of the DPPH solution (e.g., 2 mL).

    • Add a small volume of the this compound dilution (or control/blank) to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance of the solution at 515-517 nm against a blank.[9][11]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula:

    • Scavenging (%) = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.[12]

Conclusion and Future Directions

This compound demonstrates significant antioxidant properties through a compelling dual mechanism of action involving direct ROS scavenging and the strategic upregulation of the Keap1-Nrf2 antioxidant pathway.[1] Experimental data robustly supports its efficacy in mitigating oxidative stress in a preclinical model of acute liver injury.[5][8] The ability of this compound to not only neutralize existing free radicals but also to enhance the cell's intrinsic antioxidant defenses makes it a promising candidate for further investigation in the development of therapies for conditions rooted in oxidative stress. Future research should focus on elucidating the precise molecular interactions between this compound isomers and the Keap1 protein, as well as expanding its evaluation to other models of oxidative damage.

References

Initial Screening of Platanoside for Antibacterial Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Platanoside, a unique class of flavonoids derived from the leaves of Platanus species such as the American sycamore (Platanus occidentalis) and London plane tree (Platanus × acerifolia), has emerged as a promising candidate in the search for new antibacterial agents.[1][2][3] These compounds, which are acylated kaempferol rhamnosides, have demonstrated significant inhibitory effects against a range of bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide-resistant Enterococcus faecium (GREfm).[2] The growing concern over antibiotic resistance necessitates the exploration of novel natural compounds, making this compound a subject of intense research.[1][4] This guide provides a technical overview of the initial screening methodologies, quantitative data on antibacterial efficacy, and insights into the potential mechanisms of action for researchers and drug development professionals.

Quantitative Data Summary

The antibacterial activity of various this compound isomers has been quantified against several bacterial strains. The data, primarily presented as Minimum Inhibitory Concentration (MIC) and 50% Inhibition Concentration (IC50), are summarized below.

Compound/IsomerTarget BacteriaActivity MetricValueReference
(Z,E)-Platanoside (6) Methicillin-resistant S. aureus (MRSA)MIC4–16 µg/mL[2]
(E,E)-Platanoside (7) Methicillin-resistant S. aureus (MRSA)MIC4–16 µg/mL[2]
(Z,E)-Platanoside (6) Glycopeptide-resistant E. faecium (GREfm)MIC0.5–1 µg/mL[2]
(E,E)-Platanoside (7) Glycopeptide-resistant E. faecium (GREfm)MIC0.5–1 µg/mL[2]
Compound 3 Flavobacterium columnare (ALM-00-173)24-h IC502.13 ± 0.11 mg/L[1][4]
Compound 4 Flavobacterium columnare (ALM-00-173)24-h IC502.62 ± 0.23 mg/L[1][4]
Compound 4 Streptococcus iniae (LA94-426)24-h IC501.87 ± 0.23 mg/L[1][4]
Isomer Mixture Streptococcus iniae (LA94-426)24-h IC501.76 ± 0.04 mg/L[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of natural products like this compound. The following protocols are standard for assessing antibacterial potential.

Broth Microdilution Method for MIC Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][5]

a. Preparation of Bacterial Inoculum:

  • From an overnight culture, suspend bacteria in a Cation-adjusted Mueller-Hinton II Broth (CAMHB).[2]

  • Adjust the suspension turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ Colony Forming Units (CFU)/mL.[2][6]

b. Preparation of this compound Solutions:

  • Dissolve the purified this compound compounds in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 2.0 mg/mL).[2]

  • Dilute the stock solution with CAMHB to the initial desired concentration (e.g., 64 µg/mL).[2]

c. Microplate Assay:

  • In a 96-well microplate, perform two-fold serial dilutions of the this compound solution to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL).[2]

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria with a known antibiotic like Vancomycin-HCl) and a negative control (bacteria with broth and DMSO, without this compound).[2]

  • Incubate the plates at a suitable temperature (e.g., 36 ± 1°C) for 18-24 hours.[6][7]

  • The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Agar Diffusion Method (Qualitative Screening)

This widely used preliminary test assesses the extent of growth inhibition.[5][6][8]

a. Well Diffusion Variant:

  • Prepare a uniform lawn of the target bacterial inoculum (0.5 McFarland standard) on the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[6]

  • Bore wells (e.g., 6 mm in diameter) into the agar.

  • Pipette a fixed volume of the this compound solution (dissolved in a suitable solvent) into each well.

  • Use a solvent control (negative control) and a standard antibiotic (positive control).

  • Incubate the plate for 18-24 hours.[8]

  • The antibacterial activity is determined by measuring the diameter of the clear zone of inhibition around each well.[7] The well diffusion method is often considered more sensitive than the disc-variant for natural products.[6]

b. Disc Diffusion Variant:

  • Spread the bacterial inoculum on the agar plate as described above.

  • Impregnate sterile filter paper discs with a specific concentration of the this compound solution and allow the solvent to evaporate.[6]

  • Place the discs onto the agar surface.[6]

  • After incubation, measure the diameter of the inhibition zones.[7]

TLC-Bioautography

This technique is highly effective for identifying active compounds within a complex mixture, such as a plant extract, by combining thin-layer chromatography (TLC) with a bioassay.[5]

a. Chromatographic Separation:

  • Spot the crude extract or sample containing this compound onto a TLC plate and develop it using an appropriate solvent system to separate the components.

b. Bioassay:

  • After development, the TLC plate is covered with an agar medium seeded with the test bacteria.[6]

  • Alternatively, the plate can be sprayed with a suspension of the bacteria.

  • Incubate the plate to allow bacterial growth.

  • Zones of inhibition will appear as clear spots on the chromatogram where the separated compounds with antibacterial activity are located.

  • These zones can be visualized more clearly by spraying the plate with a growth indicator dye like Resazurin or p-iodonitrotetrazolium violet (INT).

Visualizations: Workflows and Mechanisms

Experimental and Logical Workflows

G cluster_0 Phase 1: Extraction & Isolation cluster_1 Phase 2: Initial Qualitative Screening cluster_2 Phase 3: Quantitative Analysis a Platanus sp. Leaves b Solvent Extraction (e.g., 90% MeOH) a->b c Fractionation (e.g., EtOAc-soluble) b->c d Isolation of Platanosides c->d g TLC-Bioautography c->g Test Crude Fractions e Agar Diffusion Assay (Well or Disc) d->e Test Isolated Compounds f Measure Zone of Inhibition e->f i Broth Microdilution Assay f->i Quantify Activity h Identify Active Spots g->h j Determine Minimum Inhibitory Concentration (MIC) i->j

Caption: General workflow for screening this compound's antibacterial potential.

G cluster_prep Preparation Steps cluster_assay 96-Well Plate Assay cluster_result Result Analysis P1 1. Prepare this compound stock (e.g., in DMSO) A1 3. Perform 2-fold serial dilutions of this compound in broth P2 2. Prepare bacterial inoculum (0.5 McFarland standard) A2 4. Add bacterial inoculum to all wells A1->A2 A3 5. Add controls (Positive & Negative) A2->A3 A4 6. Incubate plate (18-24h at 37°C) A3->A4 R1 7. Visually inspect for turbidity A4->R1 Post-incubation R2 8. Identify lowest concentration with no visible growth R1->R2 R3 Result: MIC Value R2->R3

Caption: Step-by-step workflow for the Broth Microdilution protocol.

Proposed Mechanism of Action

Recent studies suggest that Platanosides exert their antibacterial effects by targeting crucial enzymes involved in bacterial cell wall and fatty acid synthesis.[2] Molecular docking analyses have identified Penicillin-Binding Proteins (PBPs) and FabI (enoyl-ACP reductase) as potential targets.[2]

  • FabI Inhibition: FabI is a key enzyme in the bacterial fatty acid synthesis pathway, which is essential for building the cell membrane.[2] By inhibiting FabI, Platanosides can disrupt membrane integrity and impede bacterial growth.[2]

  • PBP Inhibition: PBPs are essential for the synthesis of peptidoglycan, the primary component of the bacterial cell wall.[2] Inhibition of PBPs weakens the cell wall, leading to cell lysis and death. This is the same mechanism used by β-lactam antibiotics.[2]

Platanosides have also been noted for their antioxidant properties and their ability to modulate signaling pathways related to inflammation and oxidative stress, such as the JNK and Keap1-Nrf2 pathways, although these findings were in the context of hepatoprotection.[9][10][11]

G cluster_targets Bacterial Synthesis Pathways cluster_outcomes Cellular Consequences FabI FabI Enzyme (Enoyl-ACP Reductase) FAS Fatty Acid Synthesis FabI->FAS PBP Penicillin-Binding Proteins (PBPs) PGS Peptidoglycan Synthesis PBP->PGS Membrane Disrupted Cell Membrane Integrity FAS->Membrane Wall Weakened Cell Wall PGS->Wall Growth Inhibition of Bacterial Growth Membrane->Growth Wall->Growth This compound This compound This compound->FabI Inhibits This compound->PBP Inhibits

Caption: Proposed antibacterial mechanism of this compound via dual inhibition.

References

An In-depth Technical Guide on the Anti-inflammatory Effects of Platanoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current basic research on the anti-inflammatory effects of Platanoside. It covers the molecular mechanisms, key signaling pathways, and detailed experimental protocols relevant to its study.

Introduction to this compound

Platanosides are flavonoid glycosides isolated from plants of the Platanus genus, such as the American sycamore tree (Platanus occidentalis).[1][2][3] Preliminary studies have highlighted their potential as therapeutic agents, demonstrating antioxidant and anti-inflammatory properties.[2][3][4] This guide focuses on the foundational research elucidating the anti-inflammatory actions of Platanosides, providing a resource for researchers looking to build upon these findings. The primary focus of existing research has been on a mixture of this compound isomers (PTSs) in the context of acetaminophen (APAP)-induced hepatotoxicity, a model characterized by significant oxidative stress and inflammation.[1][2][3]

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in the inflammatory response. The core mechanisms identified are the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway and the activation of the Nrf2 antioxidant response pathway, which subsequently suppresses NF-κB signaling.[1][2][3]

Inhibition of the MAPK/JNK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial in transducing extracellular signals into cellular responses, including inflammation.[5] this compound has been shown to inhibit the activation of JNK1/2, a key component of the MAPK pathway.[1][2][3] This is achieved by preventing its phosphorylation.[1] Computational docking studies suggest that this compound may directly inhibit upstream kinases such as MKK4 and MKK7, which are responsible for phosphorylating and activating JNK.[4] By blocking JNK activation, this compound prevents the downstream signaling that leads to the production of inflammatory mediators.[1]

Activation of the Keap1-Nrf2 Pathway and Suppression of NF-κB

The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is kept inactive by Keap1. This compound is suggested to act as a Keap1 inhibitor, disrupting the Keap1-Nrf2 complex.[1][2][3] This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[2] A crucial consequence of Nrf2 activation is the inhibition of the NF-κB pathway.[1][2] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and inducible nitric oxide synthase (iNOS).[6] By activating Nrf2, this compound effectively suppresses the activation of NF-κB and the subsequent inflammatory cascade.[1][2]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Platanoside_MAPK_JNK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., APAP-induced stress) MKK4_MKK7 MKK4 / MKK7 Inflammatory_Stimuli->MKK4_MKK7 JNK JNK1/2 MKK4_MKK7->JNK Phosphorylation p_JNK p-JNK1/2 (Active) MKK4_MKK7->p_JNK Inflammation Inflammation (Cytokine Production) p_JNK->Inflammation This compound This compound This compound->MKK4_MKK7 Inhibition

Figure 1: this compound's Inhibition of the MAPK/JNK Signaling Pathway.

Platanoside_Nrf2_NFkB_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) This compound->Keap1_Nrf2 Inhibition of complex formation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (Gene Transcription) Nrf2->ARE Nuclear Translocation NFkB NF-κB Nrf2->NFkB Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes

Figure 2: this compound's Modulation of the Keap1-Nrf2 and NF-κB Pathways.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the quantitative data available on the anti-inflammatory effects of this compound from preclinical studies. It is important to note that the data is primarily derived from a single model of acetaminophen-induced hepatotoxicity in mice.

Parameter AssessedModel SystemThis compound TreatmentResultReference
Hepatic Necrosis APAP-induced liver injury in mice10 mg/kg, gavage, at the same time as APAPDecreased necrosis from ~46% to ~23% of the liver tissue area.[1][7]
Serum ALT Levels APAP-induced liver injury in mice10 mg/kg, gavage, at the same time as APAPDecreased serum ALT by ~75% compared to APAP-only group.[1]
JNK Activation APAP-induced liver injury in mice10 mg/kgBlocked the ~5-fold increase in the phospho-JNK1/2 to JNK1/2 ratio.[1][7]
iNOS Expression APAP-induced liver injury in mice10 mg/kgBlunted the increase in iNOS expression by half.[1]
Pro-inflammatory Cytokines APAP-induced liver injury in mice10 mg/kgMarkedly inhibited inflammation, with observed decreases in IL-1β, IL-6, and TNF-α . (Specific percentages not provided).[1][4]
Prostaglandin E2 (PGE2) Not AvailableNot AvailableNo experimental data is currently available on the direct effect of this compound on PGE2 production or COX enzyme activity. Computational studies suggest binding to COX-2.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic model for evaluating acute anti-inflammatory activity.[3][6][8]

  • Animals: Male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping:

    • Group 1: Vehicle control (e.g., 5% Tween 80 in saline, p.o.).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group 3-5: this compound (e.g., 5, 10, 20 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer (Ugo Basile, Italy).[3][5]

    • Administer the vehicle, positive control, or this compound orally 30-60 minutes before the carrageenan injection.[3][6]

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[2][3][5]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3][5]

  • Data Analysis:

    • Calculate the edema volume by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

In Vitro Model: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[1][9][10]

  • Cell Culture:

    • Use a murine macrophage cell line, such as RAW 264.7.[1][9][10]

    • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[1][9]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce iNOS expression and NO production.[1][9]

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[9]

    • Incubate at room temperature for 10-30 minutes.[1][9]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve.

  • Cell Viability: Perform a concurrent MTT assay to ensure that the observed NO reduction is not due to cytotoxicity.[9]

Western Blot Analysis for Signaling Proteins (p-JNK and NF-κB p65)

This technique is used to measure the levels of specific proteins and their phosphorylation status.[11][12]

  • Sample Preparation:

    • For in vitro studies, lyse the treated and untreated cells (e.g., RAW 264.7) with RIPA buffer containing protease and phosphatase inhibitors.

    • For in vivo studies, homogenize liver tissue samples in lysis buffer.

    • To assess NF-κB activation, perform nuclear and cytoplasmic fractionation to measure the translocation of the p65 subunit.[11][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-JNK, total JNK, NF-κB p65, or a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensity using software like ImageJ and normalize the protein of interest to the loading control.

ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)

ELISA (Enzyme-Linked Immunosorbent Assay) is a highly sensitive method for quantifying cytokine levels in biological samples.[15][16][17]

  • Sample Collection: Collect cell culture supernatants or serum from in vivo experiments.

  • Procedure (using a commercial sandwich ELISA kit):

    • Add standards, controls, and samples (e.g., 50 µL) to the wells of a microplate pre-coated with a capture antibody for the specific cytokine (e.g., mouse TNF-α).

    • Incubate for 2 hours at room temperature.

    • Wash the wells, then add a biotin-conjugated detection antibody. Incubate for 1-2 hours.[18]

    • Wash the wells, then add streptavidin-HRP conjugate. Incubate for 30-60 minutes.[15][18]

    • Wash the wells, then add a TMB substrate solution and incubate in the dark for 30 minutes, allowing a color to develop.[15][18]

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the unknown samples.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of this compound.

Platanoside_Research_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_mechanism Mechanism of Action Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (Griess) Assay LPS_Stimulation->NO_Assay Cytokine_ELISA_vitro Cytokine (TNF-α, IL-6) ELISA LPS_Stimulation->Cytokine_ELISA_vitro Animal_Model Inflammation Model (e.g., Carrageenan Paw Edema) NO_Assay->Animal_Model Positive result leads to Cytokine_ELISA_vitro->Animal_Model Positive result leads to Platanoside_Admin This compound Administration Animal_Model->Platanoside_Admin Measure_Edema Measure Inflammatory Response (e.g., Paw Volume) Platanoside_Admin->Measure_Edema Sample_Collection Collect Cells / Tissues Measure_Edema->Sample_Collection Data_Analysis Data Analysis & Interpretation Measure_Edema->Data_Analysis Western_Blot Western Blot (p-JNK, NF-κB p65, Nrf2) Sample_Collection->Western_Blot Cytokine_ELISA_vivo Cytokine Analysis (ELISA) Sample_Collection->Cytokine_ELISA_vivo Western_Blot->Data_Analysis Cytokine_ELISA_vivo->Data_Analysis

Figure 3: A logical workflow for investigating this compound's anti-inflammatory effects.

Conclusion and Future Directions

The existing body of basic research strongly suggests that this compound possesses significant anti-inflammatory properties. Its ability to concurrently inhibit the pro-inflammatory JNK pathway and activate the protective Nrf2/antioxidant response pathway makes it a compelling candidate for further investigation. The suppression of key inflammatory mediators such as iNOS, TNF-α, and IL-6 has been demonstrated in a relevant model of inflammation-driven tissue injury.[1][4]

However, there are notable gaps in the current understanding that present opportunities for future research:

  • Effect on Eicosanoid Pathways: There is a lack of experimental data on this compound's effect on the production of prostaglandins, such as PGE2, and its potential to inhibit cyclooxygenase (COX) enzymes.[19][20][21] Investigating this would provide a more complete picture of its anti-inflammatory profile.

  • Broader Inflammatory Models: The majority of the data comes from an APAP-induced liver injury model.[1] Evaluating this compound in other acute and chronic inflammatory models, such as carrageenan-induced paw edema, collagen-induced arthritis, or LPS-induced systemic inflammation, would be crucial to validate its broader therapeutic potential.[22][23]

  • Dose-Response and Pharmacokinetics: Comprehensive dose-response studies are needed to establish clear IC50 values for the inhibition of various inflammatory markers. Pharmacokinetic studies are also essential to understand its absorption, distribution, metabolism, and excretion, which will inform dosing strategies for future preclinical and clinical studies.

References

Methodological & Application

Application Notes and Protocols for Platanoside Extraction from Plant Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for extracting platanosides from plant leaves, focusing on species from the Platanus genus, such as Platanus × acerifolia (London plane tree) and Platanus occidentalis (American sycamore). Detailed experimental protocols, quantitative data, and relevant biological context are presented to guide researchers in the isolation and application of these bioactive compounds.

Introduction

Platanosides are a unique class of flavonoid glycosides, typically consisting of a kaempferol core linked to a rhamnose sugar moiety, which is often acylated with p-coumaroyl groups.[1] These compounds have garnered significant interest in the scientific community due to their potent biological activities, including antibacterial effects against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and hepatoprotective properties.[1][2][3] The leaves of Platanus species are a rich and sustainable source of these valuable phytochemicals.[1][2] This document outlines detailed protocols for the extraction, purification, and analysis of platanosides, along with insights into their mechanism of action.

Quantitative Data on Platanoside Extraction

The yield of platanosides and their intermediate extracts can vary depending on the plant species, collection time, and the extraction methodology employed. The following tables summarize quantitative data from published studies to provide a benchmark for extraction efficiency.

Table 1: Extraction Yields from Platanus × acerifolia Leaves

Extraction StepStarting MaterialSolvent SystemYieldReference
Initial Extraction30 kg dried, ground leaves75% Ethanol3.5 kg crude extract[4]
Fractionation750 g of F4 fractionStep gradient of EtOH/H₂O70.0 g of F4-D (70% EtOH) sub-fraction[4]
PurificationFrom F4-D sub-fractionSemi-preparative HPLC5.0 mg (Z,E-platanoside), 20.0 mg (E,E-platanoside)[4]
Initial Extraction35 kg dried, ground leaves90% Methanol5.6 kg crude extract
Liquid-Liquid Partitioning5.6 kg crude extractPetroleum Ether700 g
Ethyl Acetate150 g
n-Butanol400 g
PurificationFrom Ethyl Acetate fractionVarious chromatographic techniques25.6 mg (Z,E-platanoside), 90.3 mg (E,E-platanoside)

Table 2: Extraction Yields from Platanus occidentalis Leaves

Extraction StepStarting MaterialSolvent SystemYieldPurityReference
Final Purified PlatanosidesNot specifiedHPLC (kinetix C8, 65% MeOH)0.02-0.05%>95%[2]

Experimental Protocols

The following are detailed protocols for the extraction and purification of platanosides from Platanus leaves, based on established methodologies.

Protocol 1: Extraction and Fractionation from Platanus × acerifolia

This protocol is adapted from studies focusing on the isolation of platanosides with antibacterial activity.[1][4]

1. Plant Material Preparation:

  • Collect fresh leaves of Platanus × acerifolia.

  • Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Initial Solvent Extraction:

  • Macerate the powdered leaves (e.g., 30 kg) in 75% ethanol at room temperature. Perform the extraction four times to ensure maximum yield.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract (approximately 3.5 kg).

3. Fractionation using Macroporous Resin Chromatography:

  • Dissolve the crude extract in water and load it onto a macroporous resin D101 column.

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 50%, 60%, 75%, and 100% ethanol).

  • Collect the fractions and monitor the presence of platanosides using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The fraction eluting with 60% ethanol (F4) has been shown to be rich in platanosides.

4. Further Purification of the this compound-Rich Fraction:

  • Subject the this compound-rich fraction (e.g., F4, 750 g) to a second D101 column chromatography with a finer step gradient of ethanol in water (e.g., 30% to 100%).

  • Further purify the resulting sub-fractions (e.g., F4-D, 70 g) using MCI column chromatography with a methanol/water gradient, followed by Sephadex LH-20 column chromatography.

5. Isolation of Pure Platanosides by Semi-Preparative HPLC:

  • Dissolve the purified fractions in a suitable solvent (e.g., methanol).

  • Inject the solution into a semi-preparative HPLC system equipped with a C18 column.

  • Use a mobile phase gradient of methanol and water (containing 0.05% TFA) to separate the individual this compound isomers. For example, a gradient of 73:27 (v/v) methanol/water can be used to isolate (Z,E)-platanoside and (E,E)-platanoside.

  • Collect the peaks corresponding to the platanosides and evaporate the solvent to obtain the pure compounds.

Protocol 2: Extraction and Purification from Platanus occidentalis

This protocol is based on a methodology aimed at isolating platanosides for studying their hepatoprotective effects.[2]

1. Plant Material and Initial Extraction:

  • Prepare dried and powdered leaves of Platanus occidentalis as described in Protocol 1.

  • Extract the powdered leaves with methanol.

2. Purification by Column Chromatography:

  • The specifics of the column chromatography are not detailed in the source, but a typical approach would involve silica gel or reversed-phase C18 column chromatography.

  • Elute the column with a gradient of solvents, such as hexane-ethyl acetate or methanol-water, to separate compounds based on polarity.

3. Final Purification by HPLC:

  • Further purify the this compound-containing fractions using a Kinetix C8 HPLC column.

  • Use a mobile phase of 65% methanol at a flow rate of 7 mL/min.

  • This final purification step can yield platanosides with a purity of over 95%.

Protocol 3: Analytical Quantification of Platanosides by HPLC-UV/DAD

This protocol provides a general method for the quantitative analysis of platanosides in leaf extracts.

1. Sample Preparation:

  • Prepare a standardized solution of the this compound-containing extract in methanol (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Instrument: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol with 0.1% formic acid). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-80% B; 25-30 min, 80% B; 30-35 min, 80-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength for platanosides, which is typically around 315 nm.[1]

3. Quantification:

  • Prepare a calibration curve using a purified this compound standard of known concentration.

  • Inject different concentrations of the standard to establish a linear relationship between peak area and concentration.

  • Inject the sample extract and determine the peak area of the this compound.

  • Calculate the concentration of the this compound in the extract using the calibration curve.

Signaling Pathways and Mechanism of Action

Platanosides exert their biological effects through the modulation of key cellular signaling pathways, particularly those involved in oxidative stress and inflammation.

Keap1-Nrf2 Antioxidant Response Pathway

Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its degradation.[5] Oxidative stress or the presence of electrophilic compounds can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[6] this compound is thought to act as an Nrf2 activator by interfering with the Keap1-Nrf2 interaction, thereby enhancing the cell's antioxidant capacity.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 (stabilized) Keap1_Nrf2->Nrf2_free Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes Activates

Caption: this compound-mediated activation of the Keap1-Nrf2 pathway.

JNK Signaling Pathway in Oxidative Stress

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular responses to stress, including oxidative stress.[7][8] Under oxidative stress, Thioredoxin (Trx) dissociates from Apoptosis signal-regulating kinase 1 (ASK1), leading to the activation of ASK1.[7] Activated ASK1 then phosphorylates and activates downstream kinases MKK4 and MKK7, which in turn phosphorylate and activate JNK.[7] Activated JNK can then translocate to the nucleus to regulate gene expression or act on mitochondrial proteins to induce apoptosis. This compound has been shown to inhibit the activation of JNK, thereby protecting cells from oxidative stress-induced damage.

JNK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_jnk JNK Activation cluster_downstream Downstream Effects Oxidative_Stress Oxidative Stress (e.g., ROS) Trx_ASK1 Trx-ASK1 Complex (Inactive) Oxidative_Stress->Trx_ASK1 Induces Dissociation This compound This compound pJNK p-JNK (Active) This compound->pJNK Inhibits ASK1 ASK1 (Active) Trx_ASK1->ASK1 Activation MKK4_7 MKK4 / MKK7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates JNK->pJNK Activation cJun c-Jun pJNK->cJun Phosphorylates Apoptosis Apoptosis pJNK->Apoptosis pcJun p-c-Jun cJun->pcJun Activation Gene_Expression Gene Expression (Inflammation, Proliferation) pcJun->Gene_Expression

Caption: Inhibition of the JNK signaling pathway by this compound.

Experimental Workflow for this compound Extraction and Analysis

The overall workflow for the isolation and characterization of platanosides from plant leaves is a multi-step process that requires careful execution and analysis at each stage.

Extraction_Workflow Start Plant Material (Dried Platanus Leaves) Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 75% Ethanol or 90% Methanol) Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning or Macroporous Resin Chromatography) Crude_Extract->Fractionation Platanoside_Rich_Fraction This compound-Rich Fraction Fractionation->Platanoside_Rich_Fraction Purification Purification (e.g., Column Chromatography, Sephadex LH-20) Platanoside_Rich_Fraction->Purification Semi_Pure_Fractions Semi-Pure Fractions Purification->Semi_Pure_Fractions Final_Purification Final Purification (Semi-Preparative HPLC) Semi_Pure_Fractions->Final_Purification Pure_Platanosides Pure Platanosides Final_Purification->Pure_Platanosides Analysis Analysis (HPLC-UV/DAD, LC-MS, NMR) Pure_Platanosides->Analysis Bioassays Biological Activity Assays (e.g., Antibacterial, Antioxidant) Pure_Platanosides->Bioassays

Caption: General workflow for this compound extraction and analysis.

References

Application Note: Quantification of Platanoside in Plant Extracts by HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of Platanoside in plant extracts. This compound, a flavonoid glycoside with potential therapeutic applications, can be reliably analyzed using reversed-phase chromatography. This document provides comprehensive protocols for sample preparation, chromatographic separation, and method validation, tailored for researchers, scientists, and professionals in drug development. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Introduction

This compound is a naturally occurring flavonoid glycoside found in various plant species, notably in the leaves of the American sycamore tree (Platanus occidentalis)[1]. Flavonoids and their glycosides are of significant interest in the pharmaceutical industry due to their diverse pharmacological activities, including antioxidant and anti-inflammatory properties[2]. Accurate and precise quantification of these compounds in plant extracts is crucial for quality control, standardization, and the development of new botanical drugs. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful and widely used technique for the analysis of phenolic compounds in complex matrices like plant extracts[3][4]. This method offers excellent separation, sensitivity, and the ability to identify and quantify compounds based on their retention time and UV-Vis spectral data[5].

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A reliable extraction method is paramount for the accurate quantification of this compound. The following protocol is a generalized procedure based on common flavonoid extraction techniques.

Materials and Reagents:

  • Dried and finely ground plant material (e.g., leaves)

  • 80% Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL).

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-DAD Method for this compound Quantification

The following HPLC-DAD method is optimized for the separation and quantification of this compound and other related flavonoids.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 15-30% B10-45 min: 30-50% B45-50 min: 50-80% B50-55 min: 80-95% B55-60 min: 100% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 265 nm and 350 nm (this compound has a flavonol structure with characteristic absorptions around these wavelengths)
Run Time 65 minutes (including re-equilibration)
Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose[6]. The validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Linearity: A calibration curve for a this compound standard should be constructed by plotting the peak area against a series of known concentrations. The linearity is assessed by the correlation coefficient (R²) of the regression line.

LOD and LOQ: The LOD and LOQ are determined from the calibration curve and represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Precision: The precision of the method is evaluated by performing replicate injections of a standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (RSD).

Accuracy: The accuracy is determined by a recovery study, where a known amount of this compound standard is spiked into a sample matrix and the recovery percentage is calculated.

Data Presentation

The following tables summarize typical quantitative data and method validation parameters for the analysis of kaempferol glycosides, which are structurally similar to this compound and serve as a good reference.

Table 1: HPLC-DAD Method Validation Parameters for Structurally Similar Flavonol Glycosides

ParameterRange/ValueReference
Linearity (R²) > 0.999[7][8]
Concentration Range (µg/mL) 0.88 - 143.3[7]
LOD (µg/mL) 0.006 - 0.075[8][9]
LOQ (µg/mL) 0.020 - 0.10[8][9]
Intra-day Precision (RSD%) < 2%[2][10]
Inter-day Precision (RSD%) < 3%[11]
Accuracy (Recovery %) 89 - 105%[2][7]

Table 2: Quantitative Analysis of Structurally Similar Flavonoids in Plant Extracts by HPLC-DAD

CompoundPlant SourceConcentration in Extract (mg/g)Reference
Kaempferol GlycosidesAstragali Complanati SemenNot specified, but major peaks[11]
KaempferolRhus coriaria L.Minor quantities[7]
KaempferolBroccoliNot specified[12]
KaempferolSonchus arvensisVariable with plant part and origin[10]

Visualizations

The following diagrams illustrate the key workflows and relationships described in this application note.

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_quantification Quantification & Validation plant_material Dried, Ground Plant Material extraction Methanol Extraction (Ultrasonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection Diode-Array Detection (265 & 350 nm) separation->detection data_acquisition Data Acquisition & Integration detection->data_acquisition calibration Calibration Curve (this compound Standard) data_acquisition->calibration quantification Quantification of this compound calibration->quantification validation Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) quantification->validation

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Analytical Method cluster_output Results cluster_validation Quality Assurance This compound This compound in Extract hplc_dad HPLC-DAD System This compound->hplc_dad is injected into chromatogram Chromatogram hplc_dad->chromatogram generates peak_area Peak Area chromatogram->peak_area yields concentration Concentration peak_area->concentration is proportional to linearity Linearity concentration->linearity accuracy Accuracy concentration->accuracy precision Precision concentration->precision sensitivity Sensitivity (LOD/LOQ) concentration->sensitivity

References

Application Notes and Protocols for Testing Platanoside in Acetaminophen-Induced Hepatotoxicity Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (APAP), a widely used analgesic and antipyretic, can cause severe dose-dependent hepatotoxicity, which is a leading cause of acute liver failure.[1][2] The mouse model of APAP-induced liver injury is a well-established and clinically relevant model that closely mimics human pathophysiology, making it invaluable for studying the mechanisms of drug-induced liver injury and for evaluating potential therapeutic interventions.[3][4]

Platanosides (PTS), isolated from the American sycamore tree (Platanus occidentalis), have demonstrated significant hepatoprotective effects in preclinical studies.[5][6] These natural compounds exhibit antioxidant properties and are suggested to mitigate APAP-induced liver damage by modulating key signaling pathways involved in oxidative stress and cellular injury.[5][7]

These application notes provide detailed protocols for utilizing the APAP-induced hepatotoxicity mouse model to test the efficacy of Platanoside. The protocols cover the induction of liver injury, administration of the test compound, and subsequent biochemical and histological analyses to assess hepatoprotection.

Key Signaling Pathways in APAP-Induced Hepatotoxicity and the Role of this compound

APAP overdose leads to the saturation of normal glucuronidation and sulfation metabolic pathways.[5] This shunts APAP metabolism towards the cytochrome P450 system, primarily CYP2E1, producing the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][5]

Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in an overdose situation, hepatic GSH stores are depleted, allowing NAPQI to form protein adducts, particularly within mitochondria.[3][5] This triggers a cascade of events including mitochondrial dysfunction, increased formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] Persistent JNK activation amplifies mitochondrial damage, leading to hepatocyte necrosis.[5]

This compound is hypothesized to exert its protective effects by inhibiting persistent JNK activation and potentially modulating the Keap1-Nrf2 antioxidant response pathway.[5][7]

APAP_Hepatotoxicity_Pathway APAP Acetaminophen (APAP) Overdose CYP2E1 CYP2E1 Metabolism APAP->CYP2E1 NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH_Depletion GSH Depletion NAPQI->GSH_Depletion Protein_Adducts Mitochondrial Protein Adducts NAPQI->Protein_Adducts GSH_Depletion->Protein_Adducts Mito_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mito_Dysfunction ROS_RNS ↑ ROS / RNS Mito_Dysfunction->ROS_RNS Necrosis Hepatocyte Necrosis Mito_Dysfunction->Necrosis JNK_Activation JNK Activation ROS_RNS->JNK_Activation JNK_Activation->Mito_Dysfunction Amplification Loop JNK_Activation->Necrosis This compound This compound This compound->JNK_Activation Inhibits Nrf2 Nrf2 Pathway (Antioxidant Response) This compound->Nrf2 Activates?

Figure 1: APAP Hepatotoxicity and this compound's Proposed Mechanism.

Experimental Workflow

A typical experimental workflow for testing this compound in an APAP-induced hepatotoxicity model is outlined below.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., Male C57BL/6J mice, 1 week) Fasting Fasting (Overnight, ~12-16 hours) Animal_Acclimation->Fasting Grouping Random Animal Grouping (e.g., n=5-8 per group) Fasting->Grouping APAP_Induction APAP Induction (300 mg/kg, i.p.) Grouping->APAP_Induction PTS_Treatment This compound (PTS) Treatment (e.g., 10 mg/kg, i.g. or i.p.) (Concurrent or Post-APAP) Grouping->PTS_Treatment Sacrifice Euthanasia & Sample Collection (24 hours post-APAP) APAP_Induction->Sacrifice PTS_Treatment->Sacrifice Blood_Collection Blood Collection (Cardiac Puncture) Sacrifice->Blood_Collection Liver_Collection Liver Tissue Collection Sacrifice->Liver_Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation Histopathology Histopathological Analysis (H&E Staining) Liver_Collection->Histopathology Western_Blot Mechanism Analysis (e.g., JNK Activation, Nrf2) Liver_Collection->Western_Blot Biochemical_Analysis Biochemical Analysis (ALT, AST) Serum_Separation->Biochemical_Analysis

Figure 2: Experimental Workflow for this compound Testing.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies evaluating this compound in APAP-induced hepatotoxicity models.

Table 1: Effect of this compound on Serum Aminotransferase Levels

Treatment GroupDoseAdministration RouteSerum ALT (U/L)Serum AST (U/L)
Vehicle Control--20-35Data not consistently reported
APAP Only300 mg/kgi.p.~11,200Data not consistently reported
APAP + this compound (Concurrent)10 mg/kgi.g.~2,800 (~75% reduction)Data not consistently reported
APAP + this compound (Delayed, 2h)10 mg/kgi.p. or i.g.Significant reduction observedData not consistently reported
APAP + N-acetylcysteine (NAC)300 mg/kgi.p.Significant reduction observedData not consistently reported
Data derived from Samuvel et al., 2022.[5]

Table 2: Effect of this compound on Liver Histopathology

Treatment GroupDoseAdministration RouteNecrotic Area (%)Histopathological Score (0-5)
Vehicle Control--00
APAP Only300 mg/kgi.p.~46%3.8 (at 10h)
APAP + this compound (Concurrent)10 mg/kgi.g.~23%Significant reduction expected
APAP + N-acetylcysteine (NAC)300 mg/kgi.p.Significant reduction observedSignificant reduction expected
Data derived from Samuvel et al., 2022 and Muhammad-Azam et al., 2019.[5][8]

Experimental Protocols

Protocol 1: Induction of Acetaminophen (APAP) Hepatotoxicity in Mice

Materials:

  • Male C57BL/6J or BALB/c mice (8-10 weeks old)

  • Acetaminophen (APAP), Sigma-Aldrich or equivalent

  • Warm sterile saline (0.9% NaCl)

  • Heating pad or warming lamp

  • Animal scale

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Acclimate mice for at least one week under standard housing conditions.

  • Fast mice overnight (approximately 12-16 hours) with free access to water before APAP administration. This is crucial as it depletes glycogen stores and enhances APAP toxicity.

  • Prepare the APAP solution by dissolving it in warm sterile saline to a final concentration of 15-30 mg/mL. APAP has poor solubility in cold saline. Gentle heating and vortexing are required.

  • Weigh each mouse to determine the exact volume of APAP solution to be injected.

  • Administer a single intraperitoneal (i.p.) injection of APAP at a dose of 300-500 mg/kg body weight.[5][9] The 300 mg/kg dose is a commonly used sublethal dose that induces significant liver injury.[10][11]

  • Return mice to their cages with free access to food and water.

  • Monitor the animals for signs of distress.

Protocol 2: Administration of this compound (PTS)

Materials:

  • This compound (PTS)

  • Vehicle (e.g., sterile saline, water, or 0.5% carboxymethylcellulose)

  • Oral gavage needles or injection syringes

Procedure:

  • Prepare the this compound solution in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose).

  • Concurrent Treatment: Administer PTS (e.g., 10 mg/kg) via oral gavage (i.g.) or intraperitoneal injection (i.p.) immediately after APAP administration.[5][11]

  • Delayed Treatment: Administer PTS at a specified time point (e.g., 2 hours) after APAP injection to evaluate its therapeutic window.[5][11]

  • Control groups should receive the vehicle alone.

Protocol 3: Serum Alanine/Aspartate Aminotransferase (ALT/AST) Activity Assay

Materials:

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Centrifuge

  • ALT/AST activity assay kit (e.g., Sigma-Aldrich MAK052 or similar)[12][13]

  • 96-well microplate reader

Procedure:

  • At the experimental endpoint (e.g., 24 hours post-APAP), euthanize mice via an approved method.

  • Immediately collect blood via cardiac puncture.

  • For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000-3,000 x g for 10-15 minutes at 4°C.

  • Carefully collect the supernatant (serum) and store at -80°C until analysis.

  • Perform the ALT/AST assay according to the manufacturer's protocol.[14][15][16] This typically involves:

    • Preparing standards and a master reaction mix.

    • Adding serum samples and the reaction mix to a 96-well plate.

    • Incubating the plate at 37°C.

    • Measuring the absorbance or fluorescence at the specified wavelength at multiple time points.

    • Calculating ALT/AST activity based on the standard curve.

Protocol 4: Histopathological Analysis of Liver Tissue (H&E Staining)

Materials:

  • 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)

  • Ethanol (graded series: 70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining solutions[17][18]

  • Mounting medium

  • Microscope

Procedure:

  • After euthanasia, perfuse the liver with cold PBS to remove blood.

  • Excise the liver and fix a portion (e.g., the left lobe) in 10% NBF for 24-48 hours.

  • Dehydrate the fixed tissue through a graded series of ethanol washes.

  • Clear the tissue in xylene.

  • Embed the tissue in paraffin wax.

  • Section the paraffin blocks at 4-5 µm thickness using a microtome and mount the sections on glass slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded ethanol series to water.[19]

  • Stain with Hematoxylin for 3-5 minutes, then rinse with running tap water.[18]

  • Differentiate with 1% acid alcohol (a few quick dips) to remove excess stain.[18]

  • "Blue" the sections in a suitable solution (e.g., Scott's tap water substitute or ammonia water) for about 1 minute.[19]

  • Counterstain with Eosin for 1-2 minutes.[18]

  • Dehydrate the stained sections through graded ethanol and clear in xylene.

  • Coverslip the slides using a permanent mounting medium.

  • Examine the slides under a light microscope to assess the degree of centrilobular necrosis, inflammation, and other pathological changes.

  • Scoring: Quantify the liver injury using a scoring system. A common method is to score the percentage of necrotic area within the liver section (0 = no necrosis; 1 = <25%; 2 = 25-50%; 3 = 50-75%; 4 = >75%; 5 = massive necrosis).[8][20]

Protocol 5: Western Blot for JNK Activation

Materials:

  • Liver tissue samples (snap-frozen in liquid nitrogen)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK (p-JNK), anti-total JNK (t-JNK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Homogenize frozen liver tissue in ice-cold RIPA buffer.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against p-JNK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for total JNK as a loading control.

  • Quantify band intensities using densitometry software. The ratio of p-JNK to t-JNK indicates the level of JNK activation.[21][22]

Conclusion

The protocols outlined provide a comprehensive framework for the preclinical evaluation of this compound's hepatoprotective effects in a mouse model of acetaminophen-induced liver injury. Adherence to these detailed methods will ensure the generation of robust and reproducible data, facilitating the assessment of this compound as a potential therapeutic agent for drug-induced liver injury. Researchers should always include appropriate vehicle controls and a positive control, such as N-acetylcysteine, for comparison.

References

Standard Protocols for High-Purity Platanoside Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platanosides are a unique class of flavonoid glycosides, primarily isolated from the leaves of Platanus species, such as the American sycamore (Platanus occidentalis) and the London plane tree (Platanus × acerifolia). These compounds generally consist of a kaempferol flavone rhamnose glycoside moiety with p-coumaroyl groups attached to the carbohydrate unit.[1] Recent studies have highlighted their potential as potent therapeutic agents, particularly their activity against drug-resistant bacteria and their hepatoprotective effects.[2][3] The isolation of high-purity platanosides is a critical step for further pharmacological studies and potential drug development. This document provides a detailed protocol for the isolation of platanosides with high purity, based on established methodologies.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and purification of platanosides from Platanus × acerifolia leaves.

Table 1: Extraction and Fractionation Yields

StepInput MaterialSolvents/MaterialsOutputYield
Extraction35 kg air-dried P. × acerifolia leaf powder105 L of 90% Methanol (MeOH)5.6 kg crude 90% MeOH extract16%
Liquid-Liquid Partitioning5.6 kg 90% MeOH extract suspended in waterPetroleum Ether (PE), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH)700 g PE fraction, 150 g EtOAc fraction, 400 g n-BuOH fraction-
Final Purified Compound --Platanosides (PTSs) 0.02-0.05% (overall from dried leaves) [2]
Purity of Final Product -->95% [2]-

Table 2: Composition of Purified Platanoside (PTS) Isomers [2]

IsomerComposition Ratio
E,E-PTS1.9
Z,Z-PTS1.0
E,Z-PTS1.1
Z,E-PTS0.5

Experimental Protocols

This section details the methodologies for the extraction, fractionation, and purification of high-purity platanosides.

Plant Material and Extraction
  • Preparation of Plant Material: Air-dry the leaves of Platanus × acerifolia and grind them into a fine powder using an electric mill.

  • Solvent Extraction:

    • Macerate 35 kg of the dried leaf powder in 105 L of 90% methanol (MeOH).

    • Repeat the extraction process four times to ensure exhaustive extraction of the target compounds.

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude 90% MeOH extract (approximately 5.6 kg).

Liquid-Liquid Partitioning and Fractionation
  • Suspension: Suspend the crude 90% MeOH extract in water.

  • Solvent Partitioning:

    • Perform sequential liquid-liquid extraction with petroleum ether (PE), followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).

    • Concentrate each fraction using a rotary evaporator to yield the PE, EtOAc, and n-BuOH extracts. The EtOAc fraction is of primary interest for this compound isolation.

Chromatographic Purification of the Ethyl Acetate (EtOAc) Fraction

The EtOAc fraction (150 g) is subjected to a series of chromatographic steps to isolate the platanosides.

Step 1: Silica Gel Column Chromatography

  • Column Packing: Pack a column with silica gel.

  • Loading: Load the 150 g of EtOAc fraction onto the column.

  • Elution: Elute the column with a gradient solvent system of EtOAc/MeOH, starting with neat EtOAc and gradually increasing the polarity (97.5:2.5, 95:5, 90:10, 80:20 v/v).

  • Fraction Collection: Collect the eluate in fractions and monitor by thin-layer chromatography (TLC). Combine fractions based on their TLC profiles. This step yields several main fractions (e.g., Fr. 1–Fr. 5).

Step 2: MCI Gel Column Chromatography

  • Column Packing: Use an MCI gel column for further separation of a selected fraction (e.g., Fr. 1, 22 g).

  • Elution: Elute the column with a gradient of MeOH in water, starting from 30% MeOH and increasing to 100% MeOH.

  • Sub-fractionation: This step will yield several sub-fractions (e.g., Fr. 1A–Fr. 1D).

Step 3: Sephadex LH-20 Column Chromatography

  • Column Packing: Pack a column with Sephadex LH-20.

  • Loading: Load a sub-fraction (e.g., Fr. 1C, 1 g) onto the column.

  • Elution: Elute with 100% MeOH. This step is effective for removing smaller molecules and pigments.

Step 4: Semi-preparative High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Use a semi-preparative HPLC system equipped with a suitable detector.

  • Column: A C18 column (e.g., SunFire) is effective for the final purification.

  • Mobile Phase: A gradient of MeOH/H₂O containing 0.05% trifluoroacetic acid (TFA) (v/v) is used. The specific gradient will depend on the target this compound (e.g., 60:40 or 70:30 MeOH/H₂O).

  • Purification: Inject the fractions from the previous chromatographic steps and collect the peaks corresponding to the platanosides. For example, compounds can be purified from Fr. 1C and Fr. 1D using this method.

  • Final Product: Lyophilize the purified fractions to obtain the platanosides as a powder. The final product should have a purity of >95%.[2]

Visualizations

Experimental Workflow for this compound Isolation

G plant_material Dried & Ground Platanus leaves extraction 90% Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (PE, EtOAc, n-BuOH) crude_extract->partitioning etoac_fraction Ethyl Acetate (EtOAc) Fraction partitioning->etoac_fraction silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel main_fractions Main Fractions (e.g., Fr. 1) silica_gel->main_fractions mci_gel MCI Gel Column Chromatography main_fractions->mci_gel sub_fractions Sub-fractions (e.g., Fr. 1C, 1D) mci_gel->sub_fractions sephadex Sephadex LH-20 Chromatography sub_fractions->sephadex purified_fractions Further Purified Fractions sephadex->purified_fractions hplc Semi-preparative HPLC purified_fractions->hplc platanosides High-Purity Platanosides (>95%) hplc->platanosides

Caption: Workflow for the isolation of high-purity platanosides.

Logical Relationship of Purification Stages

G cluster_0 Initial Extraction cluster_1 Fractionation cluster_2 High-Purity Isolation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Methanol EtOAc Fraction EtOAc Fraction Crude Extract->EtOAc Fraction Liquid-Liquid Partitioning Target Fractions Target Fractions EtOAc Fraction->Target Fractions Silica & MCI Gel CC Purified Platanosides Purified Platanosides Target Fractions->Purified Platanosides Sephadex & Prep-HPLC

Caption: Stages of this compound purification from crude extract.

References

Application Notes and Protocols for Platanoside in Drug-Resistant Staphylococcus aureus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, driving the urgent need for novel antimicrobial agents. Platanoside, a unique class of flavonoids derived from plants of the Platanus genus, has emerged as a promising candidate for combating drug-resistant bacteria.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in MRSA research, based on current scientific findings.

Mechanism of Action

This compound exhibits potent antibacterial activity against MRSA by targeting key enzymes essential for bacterial survival. The proposed dual mechanism of action involves the inhibition of two critical proteins:

  • Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI): FabI is a vital enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for producing the fatty acids necessary for bacterial cell membrane construction. Inhibition of FabI disrupts membrane integrity and leads to bacterial cell death.

  • Penicillin-Binding Protein 2a (PBP2a): PBP2a is the enzyme that confers resistance to β-lactam antibiotics in MRSA. It takes over the cell wall synthesis process when other PBPs are inactivated by antibiotics. By targeting PBP2a, this compound can potentially restore the susceptibility of MRSA to β-lactams.

Signaling Pathway Diagrams

Fatty_Acid_Synthesis_Pathway cluster_FASII Type II Fatty Acid Synthesis (FAS-II) Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acc Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH β-hydroxyacyl-ACP β-hydroxyacyl-ACP Acetoacetyl-ACP->β-hydroxyacyl-ACP FabG (Reduction) trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ (Dehydration) Acyl-ACP Acyl-ACP trans-2-enoyl-ACP->Acyl-ACP FabI (Reduction) Elongated Acyl-ACP Elongated Acyl-ACP Acyl-ACP->Elongated Acyl-ACP FabF/B Fatty Acids Fatty Acids Elongated Acyl-ACP->Fatty Acids This compound This compound FabI (Reduction) FabI (Reduction) This compound->FabI (Reduction) Inhibition

Figure 1: Inhibition of the Fatty Acid Synthesis Pathway by this compound.

Peptidoglycan_Synthesis_Pathway cluster_PG_Synth Peptidoglycan Synthesis and Cross-linking Lipid_II Lipid II Precursor Glycan_Chain Nascent Glycan Chain Lipid_II->Glycan_Chain Transglycosylation (PBP2) Cross-linked_PG Cross-linked Peptidoglycan Glycan_Chain->Cross-linked_PG Transpeptidation (PBP2a in MRSA) This compound This compound Transpeptidation (PBP2a in MRSA) Transpeptidation (PBP2a in MRSA) This compound->Transpeptidation (PBP2a in MRSA) Inhibition Beta_Lactams β-lactams Beta_Lactams->Transpeptidation (PBP2a in MRSA) Resistance

Figure 2: Inhibition of Peptidoglycan Cross-linking by this compound.

Quantitative Data

The following tables summarize the available quantitative data for the activity of this compound against MRSA.

Table 1: Minimum Inhibitory Concentration (MIC) of Platanosides against MRSA
CompoundMRSA StrainMIC (µg/mL)Reference
Z,E-Platanoside (6)Newman4-8[1]
Z,E-Platanoside (6)MRSA4[1]
E,E-Platanoside (7)Newman4-8[1]
Platanosides (unspecified)MRSA≤ 16[1]
Vancomycin (Control)MRSA8[1]
Table 2: Biofilm Inhibition Data for this compound against MRSA
CompoundMRSA StrainConcentrationBiofilm Inhibition (%)Reference
This compoundS. aureusData not availableData not availableN/A

Note: Specific quantitative data on the percentage of MRSA biofilm inhibition by this compound is not currently available in the reviewed literature. This presents a key area for future research.

Table 3: Synergy Data for this compound with β-Lactam Antibiotics against MRSA
CombinationMRSA StrainFICIInterpretationReference
This compound + OxacillinMRSAData not availableData not availableN/A

Note: While the mechanism of action suggests potential synergy, specific Fractional Inhibitory Concentration Index (FICI) values for this compound in combination with β-lactam antibiotics have not been reported. This is a critical area for further investigation.

Table 4: Cytotoxicity Data
CompoundCell LineIC50 (µM)Reference
Acylated Kaempferol GlycosidesHuman Leukemic Cell LinesActive (specific values not provided)[3]

Experimental Protocols

The following are detailed protocols for key experiments in this compound research against MRSA.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA.

MIC_Workflow A Prepare MRSA inoculum (0.5 McFarland) B Serially dilute this compound in a 96-well plate A->B C Add MRSA inoculum to each well B->C D Incubate at 37°C for 16-24 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E Biofilm_Inhibition_Workflow A Prepare MRSA inoculum in TSBg B Add inoculum and this compound to 96-well plate A->B C Incubate at 37°C for 24 hours B->C D Wash wells to remove planktonic bacteria C->D E Stain biofilm with Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize bound stain with acetic acid F->G H Measure absorbance at 590 nm G->H Checkerboard_Workflow A Prepare serial dilutions of this compound (Drug A) and Oxacillin (Drug B) B Dispense dilutions into a 96-well plate in a checkerboard format A->B C Add MRSA inoculum to each well B->C D Incubate at 37°C for 16-24 hours C->D E Determine the MIC of each drug alone and in combination D->E F Calculate the Fractional Inhibitory Concentration Index (FICI) E->F

References

Application Notes and Protocols: Platanoside in Experimental Sepsis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to systemic inflammation, oxidative stress, and multiple organ dysfunction. The urgent need for novel therapeutic agents has driven research into natural compounds with pleiotropic effects. Platanoside, a flavonoid glycoside isolated from plants of the Platanus genus, has emerged as a promising candidate. While direct studies on this compound in established sepsis models are nascent, compelling evidence from related fields highlights its potent antibacterial, anti-inflammatory, and antioxidant properties. This document provides a summary of the existing data and detailed protocols to facilitate the investigation of this compound in experimental sepsis models.

Recent studies have confirmed that specific isomers, (Z,E)-platanoside and (E,E)-platanoside, exhibit remarkable inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide-resistant Enterococcus faecium (GREfm), both significant pathogens in sepsis.[1] Furthermore, a this compound mixture has been shown to protect against organ injury in a chemically-induced liver damage model, a condition that shares key pathological pathways with sepsis, such as c-Jun N-terminal kinase (JNK) activation and inducible nitric oxide synthase (iNOS) expression.[2][3][4][5][6] These findings strongly support the investigation of this compound as a therapeutic agent for sepsis.

Quantitative Data Presentation

The following tables summarize the key quantitative findings on the bioactivity of this compound from existing literature.

Table 1: Antibacterial Activity of this compound Isomers

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(Z,E)-platanosideMethicillin-Resistant S. aureus (MRSA)≤ 16 µg/mL
(E,E)-platanosideMethicillin-Resistant S. aureus (MRSA)≤ 16 µg/mL
(Z,E)-platanosideGlycopeptide-Resistant E. faecium (GREfm)≤ 1 µg/mL
(E,E)-platanosideGlycopeptide-Resistant E. faecium (GREfm)≤ 1 µg/mL
(Data sourced from Wu et al., 2024)[1]

Table 2: Protective Effects of this compound Mixture (PTS) in Acetaminophen (APAP)-Induced Liver Injury Mouse Model

BiomarkerEffect of this compound (10 mg/kg) TreatmentPathological Relevance
Serum Alanine Aminotransferase (ALT)Markedly DecreasedMarker of Hepatocellular Injury
4-Hydroxynonenal (4-HNE) AdductsIncrease BlockedMarker of Lipid Peroxidation/Oxidative Stress
3-Nitrotyrosine (3-NT) Protein AdductsIncrease BlockedMarker of Nitrative Stress
Inducible Nitric Oxide Synthase (iNOS)Expression Markedly DecreasedPro-inflammatory Enzyme
Phospho-JNK1/2~5-fold Increase BlockedKey Mediator of Inflammation and Apoptosis
(Data sourced from Hu et al., 2022)[2]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound in Mitigating Sepsis-Related Cellular Stress

This compound is hypothesized to exert its protective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. Computational and in vivo studies suggest that Platanosides may inhibit the activation of the JNK pathway, a critical step in the inflammatory cascade and apoptosis.[2][3][4] Simultaneously, Platanosides may interact with the Keap1-Nrf2 pathway, a primary regulator of endogenous antioxidant responses, thereby enhancing cellular defense against oxidative damage.[2][3][4][5]

G cluster_stress Sepsis-Induced Stress Stimuli (e.g., LPS, Bacterial Toxins) cluster_pathways Cellular Signaling cluster_intervention Therapeutic Intervention Stimuli Inflammatory & Oxidative Stress MKK4 MKK4 Stimuli->MKK4 Keap1 Keap1 Stimuli->Keap1 induces dissociation JNK JNK1/2 MKK4->JNK AP1 AP-1 JNK->AP1 Inflammation Inflammation (iNOS, TNF-α, IL-6) AP1->Inflammation Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation Antioxidants Antioxidant Enzymes (e.g., TRX1, SOD2) ARE->Antioxidants transcription This compound This compound This compound->JNK Inhibits Activation This compound->Keap1 Inhibits G cluster_setup Phase 1: Model Induction & Treatment cluster_monitoring Phase 2: Monitoring & Endpoint 1 cluster_analysis Phase 3: Endpoint 2 (Mechanistic) start Acclimatize Mice (e.g., C57BL/6) clp Induce Sepsis via Cecal Ligation & Puncture (CLP) start->clp groups Randomize into Groups: 1. Sham 2. CLP + Vehicle 3. CLP + this compound (Dose 1) 4. CLP + this compound (Dose 2) clp->groups treatment Administer this compound (e.g., i.p. or i.g.) Post-CLP groups->treatment monitor Monitor Survival & Sepsis Score (over 72-96h) treatment->monitor euthanize Euthanize Sub-group of Mice at 24h Post-CLP treatment->euthanize survival Endpoint 1: Survival Analysis (Kaplan-Meier) monitor->survival collect Collect Blood & Tissues (Lung, Liver, Kidney) euthanize->collect analysis Endpoint 2: - Cytokine Analysis (ELISA) - Organ Damage Markers (AST, ALT, etc.) - Histopathology (H&E) - Western Blot (JNK, Nrf2) collect->analysis

References

Molecular docking protocols for Platanoside-protein interaction studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies on Platanoside, a natural compound with therapeutic potential. The protocols outlined below are based on established methodologies and are intended to facilitate the investigation of this compound-protein interactions, aiding in drug discovery and development efforts.

Introduction to this compound and Molecular Docking

Platanosides are a class of flavonoid glycosides isolated from plants of the Platanus genus, commonly known as plane trees. Recent studies have highlighted their potential therapeutic effects, including hepatoprotective and antibacterial activities. Computational methods, particularly molecular docking, have been instrumental in elucidating the potential molecular mechanisms underlying these effects.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. This information is invaluable for identifying potential protein targets and guiding the development of new therapeutic agents.

Key Protein Targets for this compound

Computational studies have identified several key protein targets for this compound, primarily in the context of acetaminophen-induced liver injury and bacterial infections. These targets are involved in critical signaling pathways related to inflammation, oxidative stress, and bacterial survival.

Targets in Acetaminophen-Induced Liver Injury:

  • c-Jun N-terminal Kinases (JNK1 and JNK2): Key regulators of apoptosis and inflammation in liver cells.[1]

  • Kelch-like ECH-associated protein 1 (Keap1): A sensor for oxidative stress that regulates the Nrf2 pathway.[1]

  • Mitogen-activated protein kinase kinase 4 and 7 (MKK4 and MKK7): Upstream kinases that activate JNK.[1]

  • Tumor necrosis factor-alpha (TNF-α): A pro-inflammatory cytokine.[1]

  • Inducible nitric oxide synthase (iNOS): An enzyme that produces nitric oxide, a mediator of inflammation.[1]

  • Cyclooxygenase-2 (COX-2): An enzyme involved in the inflammatory response.[1]

  • Cytochrome P450 2E1 (CYP2E1): An enzyme involved in the metabolic activation of acetaminophen.[1]

Antibacterial Targets:

  • FabI (Enoyl-ACP reductase): An essential enzyme in bacterial fatty acid synthesis.

  • Penicillin-binding proteins (PBP1/2): Enzymes involved in bacterial cell wall synthesis.

Quantitative Data: this compound-Protein Binding Affinities

The following table summarizes the computationally predicted binding affinities of different this compound (PTS) isomers to key protein targets. The data is presented in kcal/mol, where a more negative value indicates a stronger binding affinity. This data has been extracted from the supplementary materials of the study by Samuvel et al. (2022).

Target ProteinPDB IDThis compound IsomerBinding Affinity (kcal/mol)
Hepatotoxicity Targets
CYP2E13E4EE,E-PTS-8.7
E,Z-PTS-8.8
Z,E-PTS-8.6
Z,Z-PTS-8.5
Keap14CXTE,E-PTS-9.4
E,Z-PTS-9.5
Z,E-PTS-9.3
Z,Z-PTS-9.2
iNOS2NSIE,E-PTS-8.8
E,Z-PTS-8.7
Z,E-PTS-8.6
Z,Z-PTS-8.9
JNK-13PZEE,E-PTS-10.2
E,Z-PTS-10.3
Z,E-PTS-10.1
Z,Z-PTS-10.0
JNK-23O2ME,E-PTS-10.4
E,Z-PTS-10.5
Z,E-PTS-10.3
Z,Z-PTS-10.2
MKK43ALNE,E-PTS-10.7
E,Z-PTS-10.6
Z,E-PTS-10.8
Z,Z-PTS-10.5
MKK73WW5E,E-PTS-10.2
E,Z-PTS-10.1
Z,E-PTS-10.3
Z,Z-PTS-10.0
TNFα2AZ5E,E-PTS-9.2
E,Z-PTS-9.3
Z,E-PTS-9.1
Z,Z-PTS-9.0
COX-25F19E,E-PTS-6.3
E,Z-PTS-6.2
Z,E-PTS-6.1
Z,Z-PTS-6.0

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

JNK_Signaling_Pathway APAP Acetaminophen Metabolism ROS Oxidative Stress (ROS) APAP->ROS MKK4_7 MKK4/7 (Upstream Kinases) ROS->MKK4_7 JNK JNK (c-Jun N-terminal Kinase) MKK4_7->JNK Hepatocyte_Injury Hepatocyte Injury & Inflammation JNK->Hepatocyte_Injury This compound This compound This compound->MKK4_7 Inhibition This compound->JNK Inhibition

JNK Signaling Pathway in Acetaminophen-Induced Liver Injury

Keap1_Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 disrupts Nrf2 Nrf2 (Transcription Factor) Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection This compound This compound This compound->Keap1_Nrf2 Inhibition

Keap1-Nrf2 Signaling Pathway

Experimental Protocols: Molecular Docking of this compound

This section provides a detailed step-by-step protocol for performing molecular docking of this compound with a target protein using AutoDock Vina, a widely used open-source docking program.

I. Software and Resource Requirements
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or other chemical database: For obtaining the 3D structure of this compound.

II. Experimental Workflow

The following diagram outlines the major steps in the molecular docking workflow.

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep 1. Protein Preparation Grid_Box 3. Grid Box Generation Protein_Prep->Grid_Box Ligand_Prep 2. Ligand Preparation Run_Docking 4. Run AutoDock Vina Ligand_Prep->Run_Docking Grid_Box->Run_Docking Analyze_Results 5. Analyze Results Run_Docking->Analyze_Results Visualize 6. Visualize Interactions Analyze_Results->Visualize

Molecular Docking Workflow
III. Detailed Protocol

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) in .pdb format.

  • Clean the Protein:

    • Open the .pdb file in AutoDock Tools (ADT).

    • Remove water molecules (Edit > Delete Water).

    • Remove any co-crystallized ligands or heteroatoms that are not relevant to the binding site of interest.

  • Add Hydrogens: Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).

  • Compute Charges: Compute Gasteiger charges for the protein atoms (Edit > Charges > Compute Gasteiger).

  • Set Atom Types: Assign AD4 atom types (Grid > Macromolecule > Choose).

  • Save as PDBQT: Save the prepared protein as a .pdbqt file (File > Save > PDBQT).

Step 2: Ligand Preparation (this compound)

  • Obtain Ligand Structure: Download the 3D structure of the desired this compound isomer from PubChem in .sdf or .mol2 format.

  • Load into ADT: Open the ligand file in ADT (Ligand > Input > Open).

  • Detect Torsions: Define the rotatable bonds in the ligand (Ligand > Torsion Tree > Detect Root).

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file (Ligand > Output > Save as PDBQT).

Step 3: Grid Box Generation

  • Load Prepared Protein: Open the prepared protein .pdbqt file in ADT.

  • Open GridBox: Go to Grid > Grid Box.

  • Define the Binding Site: A grid box will appear around the protein. Adjust the center and dimensions of the grid box to encompass the active site or the region of interest on the protein. The grid box parameters used in the study by Samuvel et al. were a spacing of 1.0 Å and dimensions of 20 x 20 x 20 Å.[1]

  • Save Grid Parameters: Save the grid parameter file (File > Close Saving Current).

Step 4: Running AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) and specify the input files and search parameters.

  • Run Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

Step 5: Analyzing the Results

  • Examine the Log File: The docking_log.txt file will contain the binding affinities (in kcal/mol) for the different predicted binding poses. The pose with the most negative binding affinity is typically considered the most favorable.

  • Analyze the Output PDBQT: The docking_results.pdbqt file contains the coordinates of the different binding poses of the ligand.

Step 6: Visualizing the Interactions

  • Load Protein and Ligand Poses: Open the prepared protein .pdbqt file and the docking_results.pdbqt file in a molecular visualization tool like PyMOL or UCSF Chimera.

  • Visualize Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-scoring pose of this compound and the amino acid residues in the protein's binding site. This will provide insights into the molecular basis of the interaction.

Conclusion

This document provides a comprehensive overview and detailed protocols for conducting molecular docking studies of this compound with its potential protein targets. By following these guidelines, researchers can effectively utilize computational methods to investigate the therapeutic potential of this compound and accelerate drug discovery and development efforts. The provided quantitative data and signaling pathway diagrams offer a solid foundation for further in silico and in vitro validation studies.

References

Troubleshooting & Optimization

Addressing Platanoside solubility and stability challenges in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support hub for Platanoside. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the challenges associated with this compound's solubility and stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary areas of research?

A1: this compound is a natural flavonoid glycoside isolated from plants of the Platanus genus, such as the American sycamore (Platanus occidentalis).[1] It is technically a mixture of four closely related isomers.[1] Research has highlighted its potential as a botanical drug with strong antibacterial activity, particularly against drug-resistant bacteria like methicillin-resistant S. aureus (MRSA) and glycopeptide-resistant Enterococcus faecium.[1][2] Additionally, it has demonstrated significant antioxidant and hepatoprotective effects, notably in mitigating liver injury caused by acetaminophen (APAP) overdose.[1][3][4]

Q2: What is the general solubility profile of this compound?

A2: this compound exhibits poor solubility in aqueous solutions. It is readily soluble in several organic solvents.[5] For experimental purposes, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to create stock solutions.[2]

Table 1: this compound Solubility Profile

Solvent CategorySpecific SolventsSolubility
Polar Aprotic SolventsDimethyl Sulfoxide (DMSO), AcetoneSoluble[5]
Chlorinated SolventsChloroform, DichloromethaneSoluble[5]
EstersEthyl AcetateSoluble[5]
Aqueous SolutionsWater, Buffers (e.g., PBS)Poorly Soluble

Q3: How should this compound be stored for optimal stability?

A3: Proper storage is critical to maintain the integrity of this compound. Recommendations for storing the compound in both solid and solvent forms are based on manufacturer guidelines.

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationRecommendations
Solid Powder -20°CUp to 3 yearsStore in a tightly sealed, light-resistant container.
4°CUp to 2 yearsSuitable for shorter-term storage.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsUse aliquots to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term stock solution storage.
Data derived from supplier recommendations.[6]

Q4: What is the proposed mechanism of action for this compound's hepatoprotective effects?

A4: In studies on acetaminophen (APAP)-induced liver injury, this compound appears to exert its protective effects by modulating signaling pathways related to oxidative stress.[1][7][8] APAP overdose leads to the activation of c-Jun N-terminal kinase (JNK), which binds to the mitochondrial protein Sab, amplifying oxidative stress and causing cell death.[1] this compound is suggested to inhibit this persistent JNK activation.[1][9] Computational studies also propose it may act as an inhibitor of Keap1, which would in turn activate the Nrf2 antioxidant response pathway.[1][3]

G cluster_stress APAP-Induced Hepatotoxicity cluster_intervention This compound Intervention APAP Acetaminophen (APAP) Overdose JNK JNK Activation APAP->JNK Sab JNK-Sab Binding on Mitochondria JNK->Sab ROS Increased Oxidative Stress (ROS/RNS) Sab->ROS ROS->JNK Amplification Loop Necrosis Hepatocyte Necrosis ROS->Necrosis This compound This compound This compound->JNK Inhibits Keap1 Keap1-Nrf2 Pathway This compound->Keap1 Activates Keap1->ROS Reduces

Caption: Proposed mechanism of this compound in APAP-induced liver injury.

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound directly in my aqueous buffer.

  • Root Cause: this compound is a hydrophobic molecule with inherently low solubility in water. Direct addition to buffers will likely result in poor dissolution or suspension.

  • Solution: The standard method is to first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous experimental medium. Ensure the final concentration of DMSO is low enough to not affect your experimental system.

G cluster_workflow Workflow for Preparing Aqueous this compound Solutions A Weigh this compound Powder B Add 100% DMSO to desired stock concentration (e.g., 2 mg/mL) A->B C Vortex/Sonicate until fully dissolved (clear solution) B->C D Serially dilute DMSO stock into final aqueous buffer (e.g., cell media, PBS) C->D E Final Working Solution (e.g., 0.125-64 µg/mL) with low % DMSO D->E

Caption: Experimental workflow for preparing this compound working solutions.

Issue 2: My solution turned cloudy or formed a precipitate after adding the DMSO stock to my aqueous buffer.

  • Root Cause: This indicates that the solubility limit of this compound in the final aqueous solution has been exceeded. This can happen if the final this compound concentration is too high or the percentage of the organic co-solvent (DMSO) is too low.

  • Troubleshooting Steps:

G rect_node rect_node start Precipitate Observed in Final Solution q1 Is final DMSO concentration <0.5%? start->q1 q2 Is final this compound concentration high? q1->q2 No sol1 Solution: Increase final DMSO concentration slightly (if tolerated by the assay, max 1%). q1->sol1 Yes sol2 Solution: Lower the final working concentration of This compound. q2->sol2 Yes sol3 Solution: Perform a solubility test to find the max concentration for your specific buffer and DMSO %. q2->sol3 No

Caption: Troubleshooting logic for this compound precipitation issues.

Table 3: General Guidelines for Final DMSO Concentration in Common Assays

Assay TypeTypical Max DMSO ConcentrationRecommendation
Cell-based Assays 0.1% - 0.5%Always run a vehicle control (buffer + same % DMSO) to check for solvent toxicity.
Enzyme Assays < 1%Higher concentrations can denature proteins. Check enzyme tolerance.
Animal Studies (in vivo) < 5% (formulation dependent)Often requires specific formulation vehicles beyond simple DMSO/saline.

Issue 3: I am concerned about the stability of this compound in my aqueous working solution during a long experiment.

  • Root Cause: Like many complex organic molecules, this compound may be susceptible to degradation over time in aqueous media due to factors like pH, temperature, and light exposure. While specific degradation kinetics for this compound in aqueous solution are not well-documented, general best practices should be followed.

  • Solution: Adhere to the following best practices to minimize potential degradation and ensure experimental reproducibility.

Table 4: Summary of Best Practices for Maintaining this compound Stability in Working Solutions

FactorRecommendationRationale
Time Prepare working solutions fresh for each experiment.Avoids unknown degradation over time.
Temperature Keep stock and working solutions on ice during experimental setup.Slows down potential hydrolytic degradation.
Light Protect solutions from direct light by using amber tubes or covering with foil.Flavonoids can be light-sensitive.
pH Use buffered solutions and avoid extreme pH values unless required by the experiment.Extreme pH can catalyze hydrolysis of glycosidic and ester bonds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

This protocol is adapted from methodologies used in antibacterial susceptibility testing.[2]

  • Prepare Stock Solution (2.0 mg/mL):

    • Aseptically weigh 2 mg of this compound powder and transfer to a sterile 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of sterile, cell-culture grade DMSO.

    • Vortex thoroughly. If needed, sonicate briefly in a water bath until the solution is completely clear with no visible particulates. This is your 2.0 mg/mL stock solution.

  • Prepare Intermediate and Working Solutions:

    • For serial dilutions, prepare an intermediate solution. For example, add 32 µL of the 2.0 mg/mL stock to 968 µL of your final aqueous medium (e.g., cell culture broth) to get a 64 µg/mL solution. This ensures the DMSO is already diluted significantly.

    • Perform subsequent two-fold serial dilutions from this 64 µg/mL solution using the aqueous medium to achieve your final desired concentrations (e.g., 32, 16, 8... 0.125 µg/mL).[2]

    • Always include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

Protocol 2: General Method for Assessing this compound Solubility in a Custom Aqueous Buffer

This "shake-flask" method can provide an estimated solubility limit in your specific experimental buffer.

  • Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Dispense 1 mL of your target aqueous buffer into several labeled glass vials.

  • Spiking:

    • Add increasing volumes of the DMSO stock to the vials (e.g., 1 µL, 2 µL, 5 µL, 10 µL, 20 µL). The final DMSO concentration should ideally be kept below 2%.

    • Cap the vials tightly.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Analysis:

    • Visually inspect each vial for precipitation. The highest concentration that remains a clear solution is an estimate of the solubility limit.

    • For a quantitative measurement, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method like HPLC-UV.

References

Overcoming low yield in the semi-synthesis of Platanoside derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the semi-synthesis of Platanoside derivatives, with a focus on overcoming common issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary stages in the semi-synthesis of this compound derivatives, and where is yield loss most common?

The semi-synthesis of this compound derivatives, like other triterpenoid saponins, typically involves a multi-step process.[1][2] The main stages are:

  • Isolation and Preparation of the Aglycone: Starting with the natural this compound or a related triterpenoid, the aglycone (the non-sugar backbone) is isolated or prepared. Yield can be lost here due to inefficient extraction or hydrolysis of the natural product.

  • Protecting Group Installation: Specific hydroxyl groups on the aglycone are selectively protected to prevent unwanted side reactions in the subsequent steps. Incomplete protection or difficult purification of the protected intermediate can reduce yield.

  • Glycosylation: This is often the most challenging and critical step where a desired sugar moiety is attached to the aglycone. This step is highly sensitive to reaction conditions, and low efficiency is a major source of poor overall yield.[3][4]

  • Deprotection: The protecting groups are removed to yield the final derivative. Incomplete deprotection or degradation of the target molecule under harsh conditions can significantly lower the final yield.

  • Purification: The final compound must be isolated from byproducts and unreacted reagents. Due to the amphipathic nature of saponins, this step can be complex and lead to product loss.[5][6]

Q2: Why is the glycosylation step particularly challenging for triterpenoid saponins like Platanosides?

Glycosylation of complex aglycones like those of Platanosides is difficult for several reasons:

  • Steric Hindrance: The aglycone is a bulky, three-dimensional molecule, which can physically block the approach of the glycosyl donor to the desired hydroxyl group.

  • Stereoselectivity: Creating the desired stereochemistry (α or β linkage) of the glycosidic bond is a significant challenge and often results in a mixture of isomers, complicating purification and reducing the yield of the target compound.[3][4]

  • Donor/Acceptor Reactivity: The reactivity of both the glycosyl donor (the sugar part) and the glycosyl acceptor (the aglycone) must be carefully balanced. A poorly reactive acceptor may not react, while an overly reactive donor can lead to side reactions.[7]

  • Reaction Conditions: The outcome is highly dependent on sensitive parameters such as temperature, solvent, and the choice of promoter or catalyst.[7]

Q3: What makes the purification of this compound derivatives so difficult?

This compound derivatives are saponins, which are amphipathic molecules containing both a hydrophobic triterpenoid backbone and hydrophilic sugar chains.[2] This dual nature causes them to have challenging physical properties, such as foaming in aqueous solutions and forming micelles, which complicates standard purification techniques like column chromatography.[5] Often, a combination of methods, including normal-phase, reverse-phase, and size-exclusion chromatography, is required for successful isolation.[6][8]

Troubleshooting Guide

Problem: The key glycosylation step is resulting in a very low yield (<30%). What parameters should I investigate?

Answer: A low-yielding glycosylation is the most common bottleneck. The reaction is highly sensitive, and optimization is critical. A systematic approach to adjusting reaction parameters is recommended. Key factors to consider include the promoter, solvent, and temperature.

Data Presentation: Glycosylation Condition Optimization

The following table summarizes a hypothetical optimization study for the glycosylation of a this compound aglycone with a protected glucosyl donor. The goal is to identify conditions that favor the desired product with high yield and stereoselectivity.

EntryPromoter (equiv.)SolventTemperatureTime (h)Yield (%)α:β Ratio
1NIS (1.2) / AgOTf (0.1)Dichloromethane (DCM)-40 °C to 0 °C4251:2.5
2NIS (1.2) / AgOTf (0.1)Diethyl Ether (Et₂O)-78 °C to -20 °C6452:1
3TMSOTf (0.1)Dichloromethane (DCM)-78 °C230>20:1
4BF₃·OEt₂ (2.0)Dichloromethane (DCM)-20 °C3551:5
5NIS (1.5) / TfOH (0.2) Toluene/Dioxane (3:1) -60 °C to -40 °C 5 70 1:10

This data is representative and illustrates an optimization workflow. Actual results will vary based on the specific aglycone and glycosyl donor used.

Troubleshooting Steps:

  • Evaluate Promoter System: As shown in the table, the choice of promoter has a dramatic effect on both yield and stereoselectivity. N-Iodosuccinimide (NIS) with a catalytic amount of a triflate salt (AgOTf or TfOH) is a common starting point.[3] If this fails, stronger Lewis acids like TMSOTf or BF₃·OEt₂ can be explored, but be aware they can cause degradation.

  • Change the Solvent: The solvent plays a crucial role in stabilizing reactive intermediates. Non-participating solvents like DCM and Toluene are common. Ethereal solvents like Diethyl Ether or Dioxane can sometimes favor specific stereochemical outcomes.[3]

  • Optimize Temperature: Glycosylation reactions are typically initiated at very low temperatures (-78 °C to -40 °C) to control reactivity and then slowly warmed.[7] Running the reaction at a slightly higher or lower temperature can significantly impact the stability of the activated donor and the rate of side reactions.

Problem: My deprotection step is cleaving the newly formed glycosidic bond or other parts of the molecule.

Answer: This indicates that the deprotection conditions are too harsh for your specific this compound derivative. The choice of protecting groups is critical for the success of the overall synthesis.

Troubleshooting Steps:

  • Use Orthogonal Protecting Groups: Select protecting groups for your aglycone and sugar moieties that can be removed under different, non-interfering conditions. For example, use silyl ethers (e.g., TBS) on the aglycone and acyl groups (e.g., Acetyl, Benzoyl) on the sugar. The acyl groups can be removed with mild base (e.g., NaOMe in MeOH) without affecting the silyl ethers or the glycosidic bond.

  • Reduce Reagent Concentration or Temperature: If using acidic conditions (e.g., TFA for Boc groups) or basic conditions (e.g., NaOMe for acetyl groups), try lowering the concentration of the reagent or running the reaction at a lower temperature (e.g., 0 °C or -20 °C) to reduce the rate of undesired cleavage.

  • Switch to a Milder Deprotection Protocol: For acid-sensitive compounds, consider alternatives to strong acids. For base-labile groups, reagents like hydrazine acetate can be used for a milder deacetylation.

Problem: I am losing the majority of my product during the final purification step.

Answer: This is a common issue due to the amphipathic nature of saponins. Standard silica gel chromatography is often inefficient.

Troubleshooting Steps:

  • Use Reversed-Phase Chromatography: C18-functionalized silica is often more effective for separating saponins. A gradient of water and an organic solvent like methanol or acetonitrile is typically used.

  • Employ Size-Exclusion Chromatography (SEC): For separating your target molecule from smaller impurities or larger polymeric material, SEC using resins like Sephadex LH-20 is a very effective technique.[8]

  • Consider Counter-Current Chromatography (CCC): This is an advanced liquid-liquid purification technique that avoids solid supports, minimizing irreversible adsorption and improving recovery for "sticky" compounds like saponins.

Key Experimental Protocol: Glycosylation of a Protected this compound Aglycone

This protocol describes a representative procedure for the glycosylation of a protected triterpenoid aglycone using a thioglycoside donor, a common and effective method.

Materials:

  • Protected this compound Aglycone (Acceptor) (1.0 equiv)

  • Protected Phenyl-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (Donor) (1.5 equiv)

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.2 equiv stock solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å Molecular Sieves

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: Add the protected aglycone acceptor (100 mg, 1.0 equiv) and the thioglycoside donor (1.5 equiv) to an oven-dried, three-neck round-bottom flask containing activated 4 Å molecular sieves (approx. 200 mg).

  • Inert Atmosphere: Seal the flask and purge with dry argon or nitrogen for 15 minutes.

  • Dissolution: Add anhydrous DCM (10 mL) via syringe and stir the mixture at room temperature for 30 minutes to ensure all reagents are dry.

  • Cooling: Cool the reaction mixture to -40 °C in an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Promoter Addition: Add NIS (1.5 equiv) to the mixture. Stir for 10 minutes.

  • Activation: Slowly add the TfOH stock solution (0.2 equiv) dropwise via syringe. The solution may change color (e.g., to dark brown or purple).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material (aglycone) is consumed, quench the reaction by adding 2-3 drops of saturated aqueous sodium thiosulfate solution, followed by 2-3 drops of triethylamine.

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM (20 mL) and filter off the molecular sieves. Wash the filtrate sequentially with saturated aqueous sodium thiosulfate (15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired glycosylated product.

Appendices: Visualizations

Diagram 1: General Semi-Synthesis Workflow

G cluster_0 start Start: Natural this compound aglycone Aglycone Preparation start->aglycone protect Protecting Group Installation aglycone->protect loss1 Yield Loss: Incomplete Hydrolysis or Degradation aglycone->loss1 glycosylate Glycosylation protect->glycosylate loss2 Yield Loss: Side Reactions, Purification Difficulty protect->loss2 deprotect Deprotection glycosylate->deprotect loss3 Yield Loss: Low Efficiency, Stereoisomer Formation glycosylate->loss3 purify Purification deprotect->purify loss4 Yield Loss: Glycosidic Cleavage, Incomplete Removal deprotect->loss4 end_node Final Product: This compound Derivative purify->end_node loss5 Yield Loss: Adsorption, Co-elution purify->loss5

Caption: Workflow for this compound semi-synthesis highlighting critical steps and potential yield loss points.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Overall Yield Encountered q1 Analyze reaction mixture post-glycosylation. Is yield low at this stage? start->q1 p1 Primary Issue: Inefficient Glycosylation q1->p1 Yes q2 Is significant product loss occurring during purification or deprotection? q1->q2 No ans1_yes Yes sol1a Optimize Promoter (e.g., NIS/TfOH, TMSOTf) p1->sol1a sol1b Change Solvent (e.g., DCM, Ether, Toluene) p1->sol1b sol1c Vary Temperature (e.g., -78°C vs -40°C) p1->sol1c ans1_no No p2 Primary Issue: Post-Reaction Workup q2->p2 Yes p3 Check Starting Materials q2->p3 No ans2_yes Yes sol2a Use milder deprotection conditions p2->sol2a sol2b Use Reverse-Phase or SEC for purification p2->sol2b ans2_no No sol3a Verify purity of aglycone and donor p3->sol3a sol3b Ensure all reagents and solvents are anhydrous p3->sol3b

Caption: A logical decision tree for troubleshooting the root cause of low yields in synthesis.

References

Technical Support Center: Platanoside Reverse-Phase HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Platanoside.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in RP-HPLC?

A1: The most frequent cause of peak tailing for this compound, a flavonoid glycoside with multiple phenolic hydroxyl groups, is secondary interactions between the analyte and the stationary phase. These interactions primarily occur with exposed, acidic silanol groups (Si-OH) on the surface of silica-based C18 columns.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor influencing the peak shape of this compound. The phenolic hydroxyl groups on the this compound molecule are weakly acidic. At a mobile phase pH near or above the pKa of these hydroxyl groups, they can deprotonate to form phenolate anions. These negatively charged anions can then interact strongly with any positively charged sites on the stationary phase or undergo secondary interactions with residual silanols, leading to peak tailing. Conversely, at a low pH (typically below 4), the ionization of both the phenolic hydroxyls and the surface silanols is suppressed, minimizing these secondary interactions and promoting a more symmetrical peak shape.

Q3: Can the choice of organic modifier in the mobile phase impact peak tailing?

A3: Yes, the choice of organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Acetonitrile is generally preferred for the analysis of phenolic compounds as it often provides better peak shapes and lower backpressure compared to methanol. Methanol, being a more protic solvent, can sometimes engage in hydrogen bonding interactions with the analyte and stationary phase, which may contribute to peak tailing in some cases.

Q4: What is an acceptable tailing factor for a this compound peak?

A4: An ideal Gaussian peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value between 0.9 and 1.2 is generally considered good. For quantitative analysis, it is crucial to maintain a consistent and acceptable tailing factor to ensure accurate peak integration.

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in this compound RP-HPLC analysis.

Problem: The this compound peak is exhibiting significant tailing.

Below is a troubleshooting flowchart to help identify and resolve the issue.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_all_peaks No, primarily this compound peak check_all_peaks->no_all_peaks physical_issue Suspect Physical/Mechanical Issue yes_all_peaks->physical_issue chemical_issue Suspect Chemical Interaction no_all_peaks->chemical_issue check_frit Check for blocked column frit physical_issue->check_frit check_connections Inspect for loose fittings or dead volume check_frit->check_connections column_void Check for column void check_connections->column_void solution_physical Backflush column, replace frit, or replace column column_void->solution_physical check_mobile_phase Is mobile phase pH appropriate? chemical_issue->check_mobile_phase yes_ph Yes check_mobile_phase->yes_ph no_ph No check_mobile_phase->no_ph check_column_chem Is an appropriate column being used? yes_ph->check_column_chem adjust_ph Adjust mobile phase pH to 2.5-3.5 no_ph->adjust_ph yes_column Yes check_column_chem->yes_column no_column No check_column_chem->no_column check_overload Is the column overloaded? yes_column->check_overload change_column Use an end-capped or base-deactivated column no_column->change_column yes_overload Yes check_overload->yes_overload no_overload No check_overload->no_overload reduce_concentration Reduce sample concentration yes_overload->reduce_concentration further_investigation Further investigation needed no_overload->further_investigation

Caption: Troubleshooting workflow for peak tailing in HPLC.

Detailed Troubleshooting Steps:

1. Investigate the Mobile Phase pH

  • Rationale: this compound possesses phenolic hydroxyl groups which are acidic. At higher pH values, these groups can deprotonate and interact with the stationary phase, causing tailing. The typical pKa for phenolic hydroxyls in flavonoids ranges from 6 to 10. To suppress this ionization, a lower mobile phase pH is recommended.

  • Action:

    • Prepare a fresh mobile phase containing an acidic modifier. A common choice is 0.1% formic acid or phosphoric acid in water.

    • Ensure the final pH of the aqueous component of the mobile phase is between 2.5 and 3.5.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

Mobile Phase AdditiveTypical ConcentrationResulting pH (approx.)
Formic Acid0.1% (v/v)2.7
Phosphoric Acid0.1% (v/v)2.1
Trifluoroacetic Acid (TFA)0.1% (v/v)< 2.0

2. Evaluate the Column Chemistry

  • Rationale: Standard silica-based C18 columns can have residual, un-capped silanol groups on their surface. These silanols are acidic and can interact with polar functional groups on the this compound molecule.

  • Action:

    • Use a modern, high-purity, end-capped C18 column. End-capping is a process that covers most of the residual silanol groups with a less reactive functional group.

    • Consider using a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and potentially reduce tailing.

3. Check for Column Overload

  • Rationale: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to peak distortion, including tailing.

  • Action:

    • Mass Overload: Prepare a series of dilutions of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL) and inject them. If the peak shape improves with lower concentrations, you are likely experiencing mass overload.

    • Volume Overload: If your sample is dissolved in a solvent stronger than the initial mobile phase, try injecting a smaller volume.

4. Inspect for System Issues (Extra-Column Volume)

  • Rationale: Excessive volume between the injector and the detector can cause band broadening and peak tailing. This is particularly noticeable for early eluting peaks.

  • Action:

    • Ensure all tubing connections are secure and that there are no gaps between the tubing and the fitting.

    • Use tubing with a small internal diameter (e.g., 0.125 mm or 0.005 inches) to minimize dead volume.

    • Make sure the correct fittings are being used for your specific HPLC system.

Chemical Interaction Diagram

The following diagram illustrates the potential secondary interactions between this compound and a silica-based stationary phase that can lead to peak tailing.

G Chemical Interactions Leading to Peak Tailing cluster_0 Stationary Phase (Silica Surface) cluster_1 Mobile Phase silanol Residual Silanol (Si-OH) c18 C18 Chains This compound This compound (with -OH groups) protonated_this compound Protonated this compound (at low pH) This compound->protonated_this compound Low pH deprotonated_this compound Deprotonated this compound (at high pH) This compound->deprotonated_this compound High pH protonated_this compound->c18 Primary Hydrophobic Interaction (Good Chromatography) deprotonated_this compound->silanol Secondary Ionic/Polar Interaction (Peak Tailing)

Caption: Interactions of this compound with the stationary phase.

Example Experimental Protocol for Flavonoid Glycoside Analysis (Adaptable for this compound)

This protocol provides a starting point for the RP-HPLC analysis of this compound. Method optimization may be required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis at 265 nm and 350 nm
Sample Preparation Dissolve the sample in a mixture of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Technical Support Center: Method Refinement for Platanoside Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for Platanoside purification using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound relevant to its purification?

A1: this compound is a flavonoid glycoside, specifically a kaempferol rhamnoside with para-coumaryl groups attached to the carbohydrate unit.[1][2] Its structure includes a hydrophobic aglycone (kaempferol) and a more polar sugar moiety, making it an amphipathic molecule. This dual nature is critical when selecting the appropriate stationary and mobile phases for column chromatography.

Q2: What is a typical starting point for the column chromatography purification of this compound?

A2: A common method involves using silica gel as the stationary phase. A gradient elution is often employed, starting with a non-polar solvent system and gradually increasing the polarity. For instance, a gradient of hexane:ethyl acetate can be used to elute less polar compounds, followed by a gradient of ethyl acetate:methanol to elute the more polar this compound.[1]

Q3: How can I effectively monitor the fractions for the presence of this compound?

A3: Thin-Layer Chromatography (TLC) is a standard method for monitoring fractions. A small aliquot of each fraction is spotted on a TLC plate, which is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate and methanol). The separated compounds can be visualized under UV light, as flavonoids like this compound are often UV-active. Staining with a suitable reagent, such as vanillin-sulfuric acid, can also be used for visualization.

Q4: What are some common challenges in purifying glycosides like this compound?

A4: Glycosides can be challenging to purify due to the presence of structurally similar compounds in the crude extract.[3] These may include isomers or other glycosides with minor structural differences, which can co-elute with the target compound. Additionally, the amphipathic nature of glycosides can sometimes lead to peak tailing or poor resolution in column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of this compound from Impurities 1. Inappropriate solvent system. 2. Column overloading. 3. Incorrect stationary phase.1. Optimize the solvent gradient. A shallower gradient may improve resolution. 2. Reduce the amount of crude extract loaded onto the column. 3. Consider using a different stationary phase, such as reversed-phase C18 silica, if normal-phase silica does not provide adequate separation.
This compound Elutes Too Quickly (Low Retention) 1. The mobile phase is too polar.1. Decrease the initial polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexane).
This compound Elutes Too Slowly (High Retention) 1. The mobile phase is not polar enough.1. Increase the polarity of the mobile phase more rapidly or use a stronger polar solvent in your gradient (e.g., increase the percentage of methanol).
Peak Tailing of this compound 1. Strong interaction between this compound and the stationary phase. 2. Presence of acidic impurities in the sample or on the silica gel.1. Add a small amount of a modifier, such as acetic acid or formic acid (0.1-1%), to the mobile phase to reduce strong interactions. 2. Pre-treat the crude extract to remove acidic impurities or use a deactivated silica gel.
Low Yield of Purified this compound 1. Incomplete elution from the column. 2. Degradation of this compound on the column. 3. Co-elution with other compounds, leading to loss during fraction pooling.1. After the gradient, flush the column with a very polar solvent (e.g., 100% methanol) to ensure all of the compound has been eluted. 2. Avoid prolonged exposure to acidic or basic conditions on the column if this compound is sensitive to them. 3. Carefully analyze all fractions by TLC to ensure accurate pooling of the fractions containing pure this compound.

Experimental Protocols

1. Preparation of Crude Extract for Column Chromatography

A crude extract containing this compound is typically obtained from plant material (e.g., leaves of Platanus occidentalis) by solvent extraction.[1] The dried and powdered plant material is extracted with a solvent such as ethanol or methanol. The resulting extract is then concentrated under reduced pressure to yield a crude residue. For column chromatography, this residue should be dissolved in a minimal amount of a suitable solvent or adsorbed onto a small amount of silica gel for dry loading.

2. Column Packing (Wet Method)

  • Select a glass column of appropriate size based on the amount of crude extract to be purified.

  • Place a small plug of cotton wool at the bottom of the column.

  • Add a layer of sand (approximately 1-2 cm) on top of the cotton wool.

  • Prepare a slurry of silica gel in the initial, non-polar mobile phase.

  • Pour the slurry into the column and allow the silica gel to settle, ensuring no air bubbles are trapped.

  • Gently tap the column to ensure uniform packing.

  • Add another layer of sand on top of the packed silica gel.

  • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

3. Sample Loading and Elution

  • Wet Loading: Dissolve the crude extract in a minimal volume of the initial mobile phase and carefully load it onto the top of the column using a pipette.

  • Dry Loading: Adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Begin the elution with the starting mobile phase.

  • Gradually increase the polarity of the mobile phase according to the optimized gradient.

  • Collect fractions of a consistent volume.

  • Monitor the fractions using TLC to identify those containing this compound.

Visualizations

Purification_Workflow A Crude Plant Extract B Column Chromatography (Silica Gel) A->B Loading C Fraction Collection B->C Elution with Solvent Gradient D TLC Analysis of Fractions C->D E Pooling of Pure Fractions D->E Identify this compound-containing fractions F Solvent Evaporation E->F G Purified this compound F->G Troubleshooting_Tree Start Poor Separation? Solvent Adjust Solvent Gradient (shallower gradient) Start->Solvent Yes Loading Reduce Sample Load Start->Loading Yes StationaryPhase Change Stationary Phase (e.g., C18) Start->StationaryPhase If solvent/loading adjustment fails Retention Incorrect Retention Time? Start->Retention No TooFast Decrease Initial Polarity Retention->TooFast Too Fast TooSlow Increase Elution Polarity Retention->TooSlow Too Slow PeakShape Poor Peak Shape? Retention->PeakShape No Tailing Add Modifier to Mobile Phase (e.g., 0.1% Acetic Acid) PeakShape->Tailing Yes (Tailing)

References

Improving reproducibility in Platanoside minimum inhibitory concentration (MIC) assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of Platanoside minimum inhibitory concentration (MIC) assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound MIC experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I seeing inconsistent MIC values for this compound between experiments?

Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing.[1][2] Several factors can contribute to this variability.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inoculum Variability The density of the bacterial inoculum is critical. An inoculum that is too heavy can lead to higher MICs, while one that is too light can result in lower MICs.[3] Standardize your inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] Always verify the final inoculum concentration (~5 x 10⁵ CFU/mL in the well) through colony counts.[5]
This compound Stock Solution Issues This compound, like many natural products, may have limited stability or solubility. Ensure the stock solution is prepared fresh for each experiment and completely dissolved. The use of DMSO is common for initial dissolution.[4] Avoid repeated freeze-thaw cycles.
Media Composition The composition of the Mueller-Hinton Broth (MHB), particularly the concentration of divalent cations like Ca²⁺ and Mg²⁺, can significantly impact the activity of some antimicrobial agents.[1][3] Use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistency.[4] Check the pH of your media before use.
Incubation Conditions Variations in incubation time and temperature can affect bacterial growth rates and, consequently, MIC values.[1] Ensure a consistent incubation period (typically 16-24 hours) at a stable temperature (e.g., 37°C).[5]
Pipetting Errors Inaccurate pipetting during the serial dilution of this compound can introduce significant errors.[3] Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy.

Question 2: I am observing "skipped wells" in my microtiter plate. What does this mean and how can I fix it?

Skipped wells refer to a situation where a well with a higher concentration of this compound shows bacterial growth, while a well with a lower concentration does not.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Contamination Contamination of a single well with a resistant organism can lead to unexpected growth.[3] Review your aseptic technique. If contamination is suspected, repeat the assay with fresh materials.
Inaccurate Pipetting An error during the dilution or inoculation process can result in an incorrect concentration of this compound or bacteria in a specific well.[3]
Inadequate Mixing Failure to properly mix the contents of the wells after inoculation can lead to uneven bacterial distribution.[3]
Precipitation of this compound This compound may precipitate at higher concentrations, reducing its effective concentration in a well. Visually inspect the wells for any signs of precipitation.

Question 3: There is no bacterial growth in my positive control well. What went wrong?

The positive control well (containing media and bacteria but no this compound) is essential for validating the experiment. A lack of growth in this well indicates a fundamental issue with the assay setup.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inactive Inoculum The bacterial culture used for the inoculum may have been non-viable. Ensure you are using a fresh, actively growing culture.
Incorrect Media The wrong type of media may have been used, or the media may have been prepared incorrectly, inhibiting bacterial growth.
Inoculation Error The positive control well may have been accidentally skipped during the inoculation step.

Question 4: How should I interpret "trailing endpoints" when reading my this compound MIC assay?

Trailing endpoints, or "trailing growth," occur when there is a gradual decrease in turbidity over a range of concentrations rather than a sharp cutoff, making it difficult to determine the precise MIC.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Bacteriostatic Effect Some antimicrobial agents are bacteriostatic rather than bactericidal, meaning they inhibit growth rather than killing the bacteria. This can sometimes result in trailing. For certain bacteriostatic agents, the MIC is read as the lowest concentration that inhibits ≥80% of the growth compared to the control well.[6]
Media and Incubation Trailing can sometimes be influenced by the specific media formulation and incubation conditions.
Reading Method For consistency, establish a clear endpoint reading criterion. This is often defined as the lowest concentration that shows no visible growth or a significant reduction in turbidity.[7]

Experimental Protocols & Data

Standard Broth Microdilution Protocol for this compound MIC Determination

This protocol is adapted from methodologies used for testing this compound against Gram-positive bacteria.[4]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 2.0 mg/mL).[4]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense CAMHB into the wells of a 96-well microtiter plate.

    • Add the this compound stock solution to the first well and perform a two-fold serial dilution across the plate to achieve the desired concentration range (e.g., 64 µg/mL down to 0.125 µg/mL).[4]

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted this compound, as well as to a positive control well (containing only media and inoculum) and a negative control well (containing only media).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[5]

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[3][5]

This compound MIC Data Summary

The following table summarizes reported MIC values for Z,E-platanoside and E,E-platanoside against resistant bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
Z,E-platanoside Methicillin-resistant Staphylococcus aureus (MRSA)4
Glycopeptide-resistant Enterococcus faecium (GREfm)0.5
E,E-platanoside Methicillin-resistant Staphylococcus aureus (MRSA)4-8
Glycopeptide-resistant Enterococcus faecium (GREfm)1
Vancomycin (Control) Methicillin-resistant Staphylococcus aureus (MRSA)8

Data sourced from a study on Platanosides from Platanus × acerifolia.[4]

Visualizations

Experimental Workflow for this compound MIC Assay

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase stock Prepare this compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria (~5x10^5 CFU/mL) inoculum->inoculate dilution->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_mic Visually Read MIC: Lowest Concentration with No Growth incubate->read_mic

Caption: Workflow for determining this compound MIC via broth microdilution.

Proposed this compound Mechanism of Action Pathway

Caption: this compound inhibits FabI and PBP, disrupting key synthesis pathways.

Frequently Asked Questions (FAQs)

Q1: What is the recommended quality control (QC) strain for this compound MIC assays? While specific QC ranges for this compound have not been established by bodies like CLSI or EUCAST, it is crucial to include a reference strain in your experiments. For testing against S. aureus, Staphylococcus aureus ATCC 29213 or ATCC 25923 are commonly used QC strains for susceptibility testing. The goal is to ensure your assay method produces consistent results for a known organism.

Q2: Can I use an automated reader to determine the MIC? Yes, automated plate readers can be used to measure turbidity (optical density) and determine MICs. However, it is essential to correlate the automated readings with visual inspection, especially when dealing with compounds that might interfere with the readings or when observing unusual growth patterns like trailing.[7]

Q3: My this compound sample is colored. Will this interfere with visual MIC reading? If the this compound imparts a color to the media, it can make visual interpretation of turbidity difficult. In this case, you can use a growth indicator dye, such as resazurin or INT (iodonitrotetrazolium chloride), which changes color in the presence of metabolic activity. This provides a colorimetric endpoint that is easier to interpret than turbidity.

Q4: What is the mechanism of action for this compound? Studies suggest that Platanosides, such as Z,E-platanoside and E,E-platanoside, may exert their antibacterial effect by inhibiting key enzymes involved in bacterial cell wall and fatty acid synthesis.[4] Molecular docking and surface plasmon resonance studies have shown that these compounds can bind to and inhibit FabI (enoyl-ACP reductase) and PBP1/2 (penicillin-binding proteins), which are crucial for bacterial survival.[4]

Q5: How important is it to perform biological replicates? For research purposes, performing at least three biological replicates on different days is highly recommended to ensure the reproducibility and reliability of your MIC data.[5] This practice helps to account for day-to-day variations in experimental conditions.

References

Mitigating matrix effects in Platanoside LC-MS/MS quantification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Platanoside LC-MS/MS Quantification

Welcome to the technical support center for this compound LC-MS/MS quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A: The "matrix" refers to all components in a sample other than the analyte of interest, such as this compound.[1] These components can include salts, proteins, lipids, and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[5][6]

Q2: What are the primary causes of matrix effects in biological samples like plasma or serum?

A: In biological matrices, phospholipids are a major cause of matrix effects, particularly ion suppression.[7][8] During common sample preparation methods like protein precipitation, phospholipids are often co-extracted with the analytes and can co-elute during chromatographic separation.[7] This leads to competition for ionization in the ESI source, reducing the signal of the target analyte.[7] Other endogenous components like proteins and salts can also contribute to these effects.[2]

Q3: How can I identify if matrix effects are impacting my this compound quantification?

A: Common indicators of matrix effects include high variability in replicate injections, inconsistent signal intensity, poor peak shape, and a loss of sensitivity.[9][10] If you observe these issues, it is crucial to diagnose whether they are caused by matrix effects. Two primary diagnostic methods are post-column infusion and the comparison of calibration curves prepared in a pure solvent versus a matrix extract.[3][10] A significant difference between the slopes of these curves is a strong indicator of matrix effects.[1][10]

Q4: What is the difference between ion suppression and ion enhancement?

A: Both are types of matrix effects, but they have opposite impacts on the analyte signal.

  • Ion Suppression: This is the more common effect, where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a decreased signal response.[1][6]

  • Ion Enhancement: This is a less frequent phenomenon where co-eluting compounds increase the ionization efficiency of the analyte, resulting in an artificially high signal response.[4]

Q5: How can I quantitatively measure the extent of matrix effects?

A: The matrix effect can be quantified by calculating the Matrix Factor (MF) using the post-extraction spike method.[4] The MF is the ratio of the analyte's peak response in the presence of the matrix to its response in a pure solvent.[4] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[4] For a robust method, the absolute MF should ideally be between 0.75 and 1.25.[2]

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a systematic workflow for identifying, diagnosing, and mitigating matrix effects during the LC-MS/MS quantification of this compound.

A Problem Identification (Inconsistent Results, Poor Peak Shape) B Diagnosis (Confirm Matrix Effect) A->B Symptoms Observed D Post-Column Infusion B->D Qualitative Check E Matrix-Matched Calibrators B->E Quantitative Check C Mitigation Strategies F Optimize Sample Prep C->F Select Strategy G Optimize Chromatography C->G Select Strategy H Use SIL Internal Standard C->H Select Strategy I Dilute Sample C->I Select Strategy D->C E->C J Method Validation (Re-evaluate Performance) F->J G->J H->J I->J

Caption: A workflow diagram for troubleshooting matrix effects.
Step 1: Problem Identification

  • Question: Are you observing inconsistent retention times, poor peak shapes, or high variability in the quantification of this compound?[10][11]

  • Action: These are common signs of matrix interference.[10] Proceed to the diagnosis stage to confirm that matrix effects are the root cause.

Step 2: Diagnosis - Confirming the Presence of Matrix Effects
  • Question: How can I definitively confirm that matrix effects are the cause of my issues?

  • Answer: Use one of the following established methods:

    • Post-Column Infusion: This qualitative technique identifies regions in the chromatogram where ion suppression or enhancement occurs.[5][10] By injecting a blank matrix extract while continuously infusing a standard solution of this compound post-column, any dip or rise in the baseline signal indicates interference.

    • Comparison of Calibration Curves: Prepare two calibration curves for this compound: one in a pure solvent and another in a matrix extract (matrix-matched).[1] A significant difference in the slopes of these two curves confirms the presence of matrix effects.[10]

Step 3: Mitigation Strategies - Reducing or Compensating for Matrix Effects

Once matrix effects are confirmed, employ one or more of the following strategies. Optimizing sample preparation is generally the most effective approach.[1][8]

Start Sample Matrix (e.g., Plasma) PPT Protein Precipitation (PPT) (Fast, but 'dirtiest' extract) Start->PPT Simple LLE Liquid-Liquid Extraction (LLE) (Cleaner, analyte recovery varies) Start->LLE Moderate SPE Solid-Phase Extraction (SPE) (Cleanest extract, most selective) Start->SPE Advanced Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Workflow for selecting a sample preparation method.

A. Optimize Sample Preparation

The primary goal is to remove interfering matrix components, especially phospholipids, before analysis.[7][8]

  • Protein Precipitation (PPT): While fast and simple, this method is the least effective at removing matrix components and often results in significant matrix effects.[12]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for more polar analytes.[12]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interferences.[1][13][14] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, often yields the cleanest extracts and the most significant reduction in matrix effects.[8][12]

B. Optimize Chromatographic Conditions

  • Adjust Gradient Elution: Modify the mobile phase gradient to achieve better separation between this compound and co-eluting matrix components.[1]

  • Modify Mobile Phase pH: Altering the pH of the mobile phase can change the retention of basic or acidic compounds relative to phospholipids, improving resolution.[12]

  • Use UPLC/UHPLC: Ultra-high-performance liquid chromatography provides narrower peaks and better resolution, which can significantly reduce the impact of matrix effects compared to traditional HPLC.[12]

C. Use an Appropriate Internal Standard (IS)

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for compensating for matrix effects.[5][14] A SIL-IS of this compound will have nearly identical chemical and physical properties, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement as the analyte.[1][15][16] The consistent ratio of the analyte to the SIL-IS allows for accurate quantification.[1]

  • Structural Analogue: If a SIL-IS is unavailable, a structural analogue can be used, but it may not perfectly mimic the analyte's behavior during ionization.[16] For this compound, Genistein has been successfully used as an internal standard.[17]

D. Dilute the Sample

  • A straightforward approach is to dilute the sample, which reduces the concentration of all matrix components.[5] However, this strategy may not be feasible if the this compound concentration is already low, as it could fall below the limit of quantification.[5][18]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniqueProsConsEffectiveness for Matrix Removal
Protein Precipitation (PPT) Fast, simple, inexpensiveLeast effective, high risk of matrix effects, may cause ion suppression.[12]Low
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT, relatively low cost.[12]Can have variable analyte recovery, especially for polar compounds; more labor-intensive.[12]Moderate
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, excellent for removing phospholipids.[1][7][14]More expensive, requires method development.High

Table 2: Quantitative Assessment of Matrix Effect via Matrix Factor (MF)

FormulaCalculationInterpretation
Matrix Factor (MF) MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Solvent)MF < 1: Ion Suppression[4]MF = 1: No Matrix Effect[4]MF > 1: Ion Enhancement[4]
IS-Normalized MF IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)A value close to 1.0 indicates the IS is effectively compensating for the matrix effect.[2]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
  • Setup: Prepare a standard solution of this compound (e.g., 100 ng/mL) in the mobile phase. Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min).

  • Connection: Connect the LC outlet and the syringe pump outlet to a T-junction. Connect the outlet of the T-junction to the MS ion source.[10]

  • Baseline: Begin infusing the this compound solution and start the LC gradient (without an injection) to establish a stable signal baseline for the this compound precursor ion.[10]

  • Injection: Inject a blank matrix extract that has been prepared using your standard sample preparation method.

  • Analysis: Monitor the this compound signal. A significant dip from the baseline indicates a region of ion suppression, while a spike indicates ion enhancement.[10] This allows you to see if the retention time of this compound falls within a region of interference.

Protocol 2: General Solid-Phase Extraction (Mixed-Mode SPE) Protocol

This protocol is a general guideline and should be optimized for this compound and the specific biological matrix.

  • Cartridge Selection: Choose a mixed-mode SPE cartridge (e.g., combining reversed-phase and strong cation exchange properties).[12]

  • Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol followed by 1-2 mL of water through the sorbent.

  • Equilibration: Equilibrate the cartridge with 1-2 mL of an appropriate buffer (e.g., 2% formic acid in water). Do not allow the sorbent to dry.

  • Sample Loading: Pre-treat the plasma/serum sample (e.g., by diluting with the equilibration buffer) and load it onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge to remove interfering components. This may involve multiple steps, for instance:

    • Wash 1: 1-2 mL of the equilibration buffer to remove salts and very polar interferences.

    • Wash 2: 1-2 mL of an organic/aqueous mixture (e.g., 20% methanol in water) to remove less polar interferences like some phospholipids.

  • Elution: Elute this compound using a solvent strong enough to disrupt its interaction with the sorbent but weak enough to leave more strongly bound interferences behind (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[10]

References

Investigating potential degradation pathways of Platanoside under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for investigating the potential degradation pathways of Platanoside under stress conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during forced degradation studies of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No significant degradation observed under a specific stress condition. 1. Stress condition is not harsh enough (concentration, temperature, or duration).[1] 2. This compound is highly stable under the tested condition. 3. Incorrect preparation of stressor solution (e.g., acid, base, oxidant).1. Incrementally increase the severity of the stress condition. For thermal stress, increase the temperature. For hydrolysis, consider using stronger acid/base concentrations (e.g., up to 1N) or increasing the temperature up to 70°C.[2] For oxidation, increase the H₂O₂ concentration. 2. Extend the duration of the study and collect samples at later time points. 3. Verify the concentration and pH of all freshly prepared stressor solutions before starting the experiment.
Degradation is too rapid, with little to no parent compound remaining at the first time point. 1. Stress condition is overly aggressive. 2. The sampling time point is too late.1. Reduce the severity of the stress condition (e.g., use 0.01 M HCl/NaOH instead of 0.1 M, lower the temperature, or decrease H₂O₂ concentration). 2. Perform sampling at much earlier time points to characterize the initial degradation profile.
Poor mass balance (sum of the assay value of this compound and its degradation products is <95% or >105%). 1. One or more degradation products are not being detected (e.g., they lack a UV chromophore, are volatile, or are not retained on the HPLC column). 2. Co-elution of degradation products with the parent peak or other degradants. 3. Inaccurate response factors for degradation products.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with the UV detector.[3] 2. Optimize the HPLC method (e.g., change the gradient slope, mobile phase composition, or column chemistry) to improve the resolution between all peaks.[4] 3. If possible, isolate and purify major degradation products to determine their individual response factors. If not feasible, assume a response factor equal to the parent compound and acknowledge this in the report.
Inconsistent or non-reproducible results between experimental replicates. 1. Inconsistent preparation of stock or sample solutions. 2. Fluctuation in experimental conditions (e.g., temperature variations in the oven/water bath, inconsistent light exposure). 3. Variability in the timing of sample quenching or analysis.1. Use calibrated volumetric flasks and pipettes. Ensure complete dissolution of this compound. 2. Use calibrated and validated equipment (ovens, incubators, photostability chambers). Monitor and record conditions throughout the experiment. 3. Standardize the procedure for neutralizing samples (for acid/base hydrolysis) and the time between sample collection and analysis.
Appearance of extraneous peaks in the chromatogram of the control sample (time zero). 1. Contamination from glassware, solvents, or the this compound sample itself. 2. Degradation during sample preparation or while waiting for injection in the autosampler.1. Use high-purity solvents and thoroughly clean all glassware. Analyze a blank (solvent) injection to rule out system contamination. 2. Assess the stability of this compound in the chosen solvent. If the diluent contributes to degradation, select a more inert solvent. Keep samples cool in the autosampler if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of flavonoid glycosides like this compound?

A1: Forced degradation studies are intended to produce degradation products by exposing the drug substance to conditions more severe than accelerated stability testing.[5] Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 70°C).[6]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature. Major degradation is often observed in alkaline conditions for flavonoids.[7]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[6]

  • Thermal Degradation: Dry heat at a temperature above accelerated testing conditions (e.g., 70-80°C).[6] Flavonoid glycosides can be sensitive to high temperatures, leading to deglycosylation.[8]

  • Photodegradation: Exposure to a combination of visible and UV light. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.[4]

Q2: What are the most probable degradation pathways for this compound?

A2: As a flavonoid glycoside, this compound is expected to degrade via two primary pathways. The first is hydrolysis of the glycosidic bond, which can be catalyzed by acid or base, cleaving the sugar moiety from the flavonoid aglycone.[9][10] The second pathway is the oxidation of the phenolic flavonoid structure, which can lead to the cleavage of the C-ring and formation of smaller phenolic acids and other related compounds.[11]

Q3: Which analytical techniques are recommended for monitoring this compound degradation?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector is the most common and effective technique for separating and quantifying this compound and its degradation products.[3][7] To identify the structure of the unknown degradation products, HPLC coupled with Mass Spectrometry (LC-MS), particularly with high-resolution MS (HRMS), is essential for obtaining molecular weight and fragmentation data.[3][12]

Q4: How do I develop a stability-indicating analytical method?

A4: A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[5] To develop one, you must first generate degradation samples using forced degradation studies. Then, use these samples to develop an HPLC method (e.g., by adjusting mobile phase, gradient, and column) that achieves baseline separation between the parent peak (this compound) and all major degradation product peaks. The method must then be validated according to ICH guidelines (e.g., for specificity, linearity, accuracy, precision, and robustness).

Q5: What is the expected stability of this compound in solid form versus in solution?

A5: Generally, phytoconstituents are more stable in their solid state compared to in solution.[13] In solution, molecules have greater mobility and are more susceptible to hydrolytic and oxidative degradation. The stability in solution will also be highly dependent on the solvent used and the pH.

Quantitative Data Summary

The following table presents a template for summarizing quantitative results from a this compound forced degradation study. The goal is typically to achieve 5-20% degradation to ensure that secondary degradation is minimized.[1]

Stress ConditionTime (hours)Temperature% this compound Remaining (Assay)Major Degradation Products (Peak Area %)
Control (in solution)7250°C99.5%-
0.1 M HCl2470°C85.2%DP1 (10.5%), DP2 (3.1%)
0.1 M NaOH825°C78.9%DP3 (15.8%), DP4 (4.5%)
6% H₂O₂2425°C91.3%DP5 (5.2%), DP6 (2.8%)
Thermal (Solid State)7280°C98.8%DP1 (0.9%)
Photolytic (Solid State)-25°C96.5%DP7 (2.5%)
DP = Degradation Product. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate in a water bath at 70°C. Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours. Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature (25°C). Withdraw aliquots at appropriate time points (e.g., 0, 1, 2, 4, and 8 hours). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 0, 4, 8, 12, and 24 hours for analysis.

  • Thermal Degradation: Store a known quantity of solid this compound in a vial in an oven at 80°C. At specified time points (e.g., 24, 48, 72 hours), withdraw a sample, accurately weigh it, dissolve it in the solvent, and analyze.

  • Photostability Study: Expose solid this compound to light conditions as specified in ICH Q1B guidelines. Use a control sample wrapped in aluminum foil to protect it from light. Analyze both samples after the exposure period.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-30 min: 10% to 70% B

    • 30-35 min: 70% to 90% B

    • 35-40 min: 90% B

    • 40-41 min: 90% to 10% B

    • 41-50 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., 280 nm and 330 nm) using a PDA detector.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_main Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Flavonoid Glycoside) Aglycone Aglycone (Flavonoid Core) This compound->Aglycone  Acid / Base  (Cleavage of  Glycosidic Bond) Sugar Sugar Moiety Oxidized_Intermediates Oxidized Intermediates (e.g., Quinones) This compound->Oxidized_Intermediates  Oxidant (H₂O₂)  / Light Ring_Fission_Products Ring Fission Products (e.g., Phenolic Acids) Oxidized_Intermediates->Ring_Fission_Products  Further  Oxidation

Caption: Potential degradation pathways for this compound under hydrolytic and oxidative stress.

G cluster_workflow Experimental Workflow for Forced Degradation cluster_stress Apply Stress Conditions prep Prepare this compound Stock Solution (1 mg/mL) acid Acid (0.1 M HCl, 70°C) prep->acid base Base (0.1 M NaOH, 25°C) prep->base oxid Oxidation (3% H₂O₂, 25°C) prep->oxid heat Thermal (Solid, 80°C) prep->heat light Photolytic (ICH Q1B) prep->light sampling Sample at Predetermined Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling heat->sampling light->sampling analysis Analysis sampling->analysis hplc Quantification by Stability-Indicating HPLC-UV analysis->hplc Primary Analysis lcms Identification by LC-MS/HRMS analysis->lcms Structure Elucidation report Data Interpretation & Reporting (Mass Balance, Degradation Pathway) hplc->report lcms->report

Caption: Experimental workflow for a comprehensive forced degradation study of this compound.

G cluster_troubleshooting Troubleshooting Logic Flow cluster_issues Identify Issue cluster_solutions Implement Solution start Start Analysis q1 Problem with Results? start->q1 p1 No / Low Degradation q1->p1 Yes p2 Degradation Too Fast q1->p2 p3 Poor Mass Balance q1->p3 end Re-analyze q1->end No s1 Increase Stress Severity (Temp, Conc., Time) p1->s1 s2 Decrease Stress Severity (Sample Earlier) p2->s2 s3 Optimize HPLC Method (Resolution) or Use MS Detector p3->s3 s1->end s2->end s3->end

Caption: A logical flow diagram for troubleshooting common issues in degradation studies.

References

Challenges and solutions in the chromatographic separation of Platanoside isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Platanoside isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: this compound isomers, which include geometric isomers (E/Z or cis/trans) due to the p-coumaroyl groups, are often structurally very similar.[1][2] This similarity in chemical structure and polarity leads to co-elution or poor resolution in standard chromatographic systems.[3] The key challenges include achieving baseline separation for accurate quantification, preventing on-column isomerization, and developing a method that is robust and reproducible.

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is the most commonly employed technique for the separation of flavonoid isomers.[4][5] The use of chiral stationary phases can also be beneficial, especially for separating enantiomers if they exist. Supercritical Fluid Chromatography (SFC) has also been shown to be effective for the separation of chiral flavonoids and could be a viable alternative.

Q3: How do the p-coumaroyl groups on Platanosides influence their separation?

A3: Platanosides are a unique class of flavonoids, typically composed of a kaempferol glycoside moiety with p-coumaroyl groups attached to the carbohydrate unit.[6] The geometric isomerism (E,E-, E,Z-, Z,E-, and Z,Z-) of these p-coumaroyl groups is the primary reason for the existence of different this compound isomers.[2] These isomers can have different biological activities, making their separation crucial.[1] The spatial arrangement of these groups affects the overall polarity and interaction with the stationary phase, which is the basis for their chromatographic separation.

Q4: Can mass spectrometry (MS) alone distinguish between this compound isomers?

A4: While mass spectrometry is a powerful tool for identifying compounds based on their mass-to-charge ratio and fragmentation patterns, structural isomers often cannot be distinguished by MS alone as they have the same molecular weight and similar fragmentation.[3] Therefore, effective chromatographic separation prior to MS detection is essential for the accurate identification and quantification of individual this compound isomers.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Resolution value (Rs) between adjacent peaks is less than 1.5.[3]

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition 1. Optimize Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides better resolution for flavonoid isomers than methanol.[3] 2. Adjust pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved separation.[4]
Suboptimal Column Temperature Increase the column temperature in increments of 5 °C (e.g., from 30 °C to 45 °C). Higher temperatures can reduce mobile phase viscosity and improve mass transfer, potentially enhancing resolution. However, be mindful of potential on-column degradation at very high temperatures.[3]
Incorrect Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). A lower flow rate increases the analysis time but can significantly improve the resolution between closely eluting peaks.[7]
Unsuitable Stationary Phase If optimization of mobile phase, temperature, and flow rate is insufficient, consider a different column. A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size may provide the necessary selectivity for separation.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tailing" edge.

  • Poor peak shape, making integration and quantification difficult.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase 1. Mobile Phase Modifier: Add a competing base (e.g., triethylamine) in small concentrations to the mobile phase to block active silanol groups on the silica-based stationary phase. 2. Acidify Mobile Phase: As mentioned for resolution, adding a small amount of acid can improve peak shape by ensuring a consistent ionization state of the analytes.
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion.
Column Contamination or Degradation 1. Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants. 2. Replace the Column: If the column performance does not improve after flushing, it may be degraded and require replacement.

Experimental Protocols

Recommended Starting HPLC Method for this compound Isomer Separation

This protocol is a generalized starting point based on successful methods for separating similar flavonoid glycoside isomers. Optimization will likely be necessary for your specific instrument and sample matrix.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-10 min: 10-25% B

    • 10-30 min: 25-40% B

    • 30-35 min: 40-60% B

    • 35-40 min: 60-10% B (return to initial conditions)

    • 40-45 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C[3]

  • Detection Wavelength: 224 nm[6] or scan for optimal wavelength based on this compound UV-Vis spectrum.

  • Injection Volume: 10 µL

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data for the separation of this compound isomers based on the recommended HPLC method. Actual values may vary.

IsomerRetention Time (min)Resolution (Rs)Tailing Factor
Z,E-Platanoside22.5-1.1
E,Z-Platanoside24.11.81.2
Z,Z-Platanoside26.82.51.1
E,E-Platanoside29.52.81.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis start Platanus sp. Leaf Extract extraction Solid-Phase Extraction (SPE) for initial cleanup start->extraction concentration Evaporation and Reconstitution in Mobile Phase extraction->concentration hplc_injection Injection into HPLC System concentration->hplc_injection separation Reversed-Phase C18 Column Gradient Elution hplc_injection->separation detection DAD/UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration and Quantification chromatogram->integration identification Isomer Identification (based on standards or MS) integration->identification end Quantified Isomer Data identification->end

Caption: Experimental workflow for this compound isomer analysis.

troubleshooting_flowchart start Poor Peak Resolution (Rs < 1.5) q1 Is mobile phase acidified (e.g., 0.1% Formic Acid)? start->q1 sol1 Add 0.1% Formic Acid to Mobile Phase A and B q1->sol1 No q2 Optimize Organic Solvent Gradient? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Decrease gradient slope or switch from MeOH to ACN q2->sol2 end_bad Consider Different Column q2->end_bad No Improvement q3 Adjust Column Temperature? sol2->q3 sol3 Increase temperature (e.g., 35°C to 45°C) q3->sol3 q3->end_bad No Improvement q4 Lower Flow Rate? sol3->q4 sol4 Decrease flow rate (e.g., 1.0 to 0.8 mL/min) q4->sol4 q4->end_bad No Improvement end_good Resolution Improved sol4->end_good

Caption: Troubleshooting flowchart for poor peak resolution.

References

Technical Support Center: Optimization of Enzymatic Hydrolysis for Platanoside Aglycone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of Platanoside for the efficient production of its aglycone.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic hydrolysis of this compound and provides systematic solutions.

Problem Potential Cause Recommended Solution
Low or No Aglycone Yield Inactive Enzyme: Enzyme may be denatured due to improper storage or handling.- Verify enzyme activity with a standard substrate. - Procure a new batch of enzyme from a reliable supplier. - Ensure storage conditions are as per the manufacturer's recommendations.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.- Optimize pH and temperature based on the enzyme's specific activity profile.[1][2] - Refer to the enzyme's technical data sheet for optimal conditions. - Perform small-scale experiments to screen a range of pH and temperature values.
Insufficient Enzyme Concentration: The amount of enzyme is not enough to catalyze the reaction effectively.- Increase the enzyme-to-substrate ratio incrementally.[3][4] - Perform a dose-response experiment to determine the optimal enzyme concentration.
Presence of Inhibitors: The substrate solution may contain compounds that inhibit enzyme activity.- Purify the this compound extract to remove potential inhibitors. - Consider adding chelating agents (e.g., EDTA) if metal ion inhibition is suspected.
Incomplete Hydrolysis Short Reaction Time: The hydrolysis reaction has not been allowed to proceed to completion.- Extend the incubation time and monitor the reaction progress at different time points.[5] - A time-course study can help determine the optimal reaction duration.
Substrate Concentration Too High: High substrate concentrations can lead to substrate inhibition.- Reduce the initial this compound concentration. - Add the substrate in a fed-batch manner to maintain a lower concentration in the reaction mixture.
Product Inhibition: The accumulation of the aglycone or other byproducts may inhibit the enzyme.- Consider in-situ product removal techniques. - Dilute the reaction mixture if feasible.
Aglycone Degradation Harsh Reaction Conditions: High temperatures or extreme pH values can lead to the degradation of the this compound aglycone.[6]- Use milder temperature and pH conditions, even if it results in a slightly slower reaction rate. - Analyze the stability of the aglycone under various conditions separately.
Oxidation: The aglycone may be susceptible to oxidation.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants to the reaction mixture if they do not interfere with the enzyme activity.
Difficulty in Product Isolation Complex Reaction Mixture: The final reaction mixture contains unreacted substrate, enzyme, and byproducts.- Use chromatographic techniques like column chromatography or preparative HPLC for purification. - Optimize the extraction solvent and method to selectively isolate the aglycone.

Frequently Asked Questions (FAQs)

Q1: How do I select the right enzyme for this compound hydrolysis?

A1: The choice of enzyme is critical for successful hydrolysis. Look for a glycosidase with known activity towards the specific glycosidic bond in this compound. Enzymes like β-glucosidases are commonly used for the hydrolysis of flavonoid glycosides and may be a good starting point.[7] It is recommended to screen a panel of commercially available enzymes to identify the one with the highest specificity and activity for your substrate.

Q2: What are the key parameters to optimize for maximizing aglycone yield?

A2: The primary parameters to optimize are:

  • pH: The pH of the reaction buffer significantly impacts enzyme activity and stability.[1][8]

  • Temperature: Enzyme activity is highly dependent on temperature.[5][9]

  • Enzyme Concentration: The enzyme-to-substrate ratio affects the reaction rate.[3]

  • Substrate Concentration: High concentrations can lead to substrate inhibition.

  • Reaction Time: Sufficient time is required for the reaction to reach completion.[5]

Response Surface Methodology (RSM) can be an efficient statistical tool for optimizing these multiple parameters simultaneously.[4][10]

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To quantify the decrease in this compound and the increase in its aglycone.

  • Thin-Layer Chromatography (TLC): For a qualitative and semi-quantitative assessment of the conversion.

Q4: What is a typical starting point for setting up the hydrolysis reaction?

A4: A good starting point would be to use the enzyme manufacturer's recommended conditions for a similar substrate. If such information is unavailable, you can start with a pH between 4.0 and 6.0 and a temperature between 40°C and 60°C, as these are common ranges for many glycosidases.[1][5]

Experimental Protocols

General Protocol for Enzymatic Hydrolysis of this compound
  • Substrate Preparation: Dissolve a known concentration of this compound in a suitable buffer. The choice of buffer will depend on the optimal pH for the selected enzyme.

  • Enzyme Solution Preparation: Prepare a stock solution of the enzyme in the same buffer.

  • Reaction Setup: Add the enzyme solution to the substrate solution to initiate the reaction. A typical enzyme-to-substrate ratio to start with is 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at the optimal temperature with constant stirring.

  • Reaction Monitoring: Withdraw samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours) to monitor the formation of the aglycone.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a suitable solvent (e.g., ethanol) that denatures the enzyme.[11]

  • Analysis: Analyze the samples using HPLC or TLC to determine the yield of the this compound aglycone.

Optimization of Reaction Conditions (Example using a One-Factor-at-a-Time approach)

1. pH Optimization:

  • Set up parallel reactions with varying pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) while keeping temperature, enzyme concentration, and substrate concentration constant.

  • Incubate for a fixed time and determine the aglycone yield for each pH.

2. Temperature Optimization:

  • Using the optimal pH determined above, set up parallel reactions at different temperatures (e.g., 30, 40, 50, 60, 70°C).

  • Keep other parameters constant, incubate for a fixed time, and measure the aglycone yield.

3. Enzyme Concentration Optimization:

  • Using the optimal pH and temperature, vary the enzyme-to-substrate ratio (e.g., 1:200, 1:100, 1:50, 1:25).

  • Keep other parameters constant, incubate for a fixed time, and determine the aglycone yield.

Data Presentation

Table 1: Effect of pH on this compound Aglycone Yield
pHAglycone Yield (%)
3.015.2 ± 1.8
4.045.8 ± 3.2
5.088.5 ± 4.1
6.062.3 ± 3.5
7.035.1 ± 2.9
8.010.7 ± 1.5
Data are presented as mean ± standard deviation (n=3). Reaction conditions: Temperature 50°C, Enzyme:Substrate ratio 1:100, Time 8 hours.
Table 2: Effect of Temperature on this compound Aglycone Yield
Temperature (°C)Aglycone Yield (%)
3038.6 ± 2.7
4065.4 ± 3.9
5090.1 ± 4.5
6075.9 ± 4.0
7042.3 ± 3.1
Data are presented as mean ± standard deviation (n=3). Reaction conditions: pH 5.0, Enzyme:Substrate ratio 1:100, Time 8 hours.

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification This compound This compound Substrate Reaction_Mix Reaction Mixture This compound->Reaction_Mix Buffer Buffer Preparation (Optimal pH) Buffer->Reaction_Mix Enzyme Enzyme Solution Enzyme->Reaction_Mix Incubation Incubation (Optimal Temperature & Time) Reaction_Mix->Incubation Termination Reaction Termination Incubation->Termination Analysis HPLC/TLC Analysis Termination->Analysis Purification Purification Termination->Purification Aglycone Pure this compound Aglycone Purification->Aglycone

Caption: Workflow for the enzymatic hydrolysis of this compound.

Optimization_Factors cluster_params Key Optimization Parameters center This compound Aglycone Yield pH pH pH->center Temperature Temperature Temperature->center Enzyme_Conc Enzyme Concentration Enzyme_Conc->center Substrate_Conc Substrate Concentration Substrate_Conc->center Time Reaction Time Time->center

Caption: Factors influencing this compound aglycone yield.

References

Validation & Comparative

Platanoside vs. Other Kaempferol Glycosides: A Comparative Bioactivity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of platanoside and other kaempferol glycosides, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic potential of these natural compounds.

Introduction to Kaempferol and its Glycosides

Kaempferol is a natural flavonol, a type of flavonoid, found in a variety of plants. It is known for its wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. In nature, kaempferol is most commonly found in its glycosidic form, meaning it is attached to one or more sugar molecules. The type and position of these sugar moieties, as well as further modifications like acylation, can significantly influence the bioavailability and biological activity of the resulting kaempferol glycoside.

This guide focuses on comparing the bioactivity of platanosides, a specific group of acylated kaempferol rhamnosides, with other non-acylated kaempferol glycosides.

Comparative Bioactivity Data

The following tables summarize quantitative data from various studies to facilitate a comparison of the bioactivities of kaempferol, its non-acylated glycosides, and platanosides.

Antioxidant Activity

The antioxidant capacity of kaempferol and its non-acylated glycosides has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. Generally, the aglycone (kaempferol) exhibits stronger antioxidant activity than its glycosides.[1]

CompoundDPPH Scavenging IC50 (μM)ABTS Scavenging IC50 (μM)
Kaempferol~15~5
Kaempferol-7-O-glucoside~30~10
Kaempferol-3-O-rhamnoside> 100> 100
Kaempferol-3-O-rutinoside> 100> 100

Data sourced from a comparative study on the antioxidant activities of kaempferol and its glycosides.[1]

Platanosides also possess antioxidant properties, which contribute to their hepatoprotective effects by reducing oxidative stress markers.[2][3][4][5][6] However, direct comparative IC50 values for DPPH and ABTS assays for platanosides were not available in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory effects of kaempferol and its glycosides have been demonstrated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Similar to its antioxidant activity, kaempferol shows more potent anti-inflammatory effects than its glycosidic forms.[1]

Compound (at 100 μM)Inhibition of NO Production (%)
Kaempferol~60%
Kaempferol-7-O-glucoside~20%
Kaempferol-3-O-rhamnoside< 10%
Kaempferol-3-O-rutinoside< 10%

Data represents the approximate inhibition of NO production in LPS-induced RAW 264.7 macrophage cells.[1]

Platanosides have been shown to decrease the expression of inducible nitric oxide synthase (iNOS), which is responsible for the production of NO during inflammation, contributing to their hepatoprotective effects.[2][3][5][6]

Antibacterial Activity

Platanosides, which are acylated kaempferol rhamnosides, have demonstrated significant antibacterial activity, particularly against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[7]

CompoundOrganismMIC (μg/mL)
Z,E-platanosideMRSA≤ 16
E,E-platanosideMRSA≤ 16
Z,E-platanosideGlycopeptide-resistant Enterococcus faecium≤ 1
E,E-platanosideGlycopeptide-resistant Enterococcus faecium≤ 1

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a bacterium.[7]

While other kaempferol glycosides may possess some antibacterial properties, the acylation with p-coumaroyl groups in platanosides appears to significantly enhance their antibacterial potency.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. A solution of DPPH in methanol is mixed with various concentrations of the test compound. The reduction of the DPPH radical is determined by the decrease in its absorbance at a specific wavelength (typically around 517 nm) after a set incubation period. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then calculated.

ABTS Radical Scavenging Assay

In this assay, the ABTS radical cation is generated by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed radical solution is then mixed with different concentrations of the test compound. The reduction of the ABTS radical cation by the antioxidant compound is measured as a decrease in absorbance at a specific wavelength (e.g., 734 nm). The IC50 value is determined as the concentration of the compound that scavenges 50% of the ABTS radicals.

Nitric Oxide (NO) Production Inhibition Assay

This assay is commonly performed using murine macrophage cell lines like RAW 264.7. The cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. After a 24-hour incubation period, the amount of nitrite (a stable product of NO) accumulated in the cell culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibacterial agent is determined by a broth microdilution method. A standardized suspension of the target bacterium is added to a series of microplate wells containing two-fold serial dilutions of the test compound. The microplates are then incubated under appropriate conditions. The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

Kaempferol's Anti-inflammatory Signaling Pathway

Kaempferol exerts its anti-inflammatory effects by modulating various signaling pathways. One key mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammatory responses.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α) Nucleus->Genes Induces Transcription Kaempferol Kaempferol Kaempferol->IKK Inhibits

Caption: Kaempferol's inhibition of the NF-κB signaling pathway.

Experimental Workflow for Bioactivity Screening

The general workflow for screening the bioactivity of natural compounds like kaempferol glycosides involves a series of in vitro assays.

G Start Compound Isolation (e.g., this compound) Antioxidant Antioxidant Assays (DPPH, ABTS) Start->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO Inhibition) Start->AntiInflammatory Antibacterial Antibacterial Assays (MIC) Start->Antibacterial Data Data Analysis (IC50, MIC) Antioxidant->Data AntiInflammatory->Data Antibacterial->Data

Caption: General workflow for in vitro bioactivity screening.

Conclusion

The bioactivity of kaempferol glycosides is significantly influenced by their chemical structure.

  • Kaempferol (Aglycone): Generally exhibits the highest antioxidant and anti-inflammatory activity compared to its glycosides.[1]

  • Non-acylated Kaempferol Glycosides: The type and position of the sugar moiety affect bioactivity. For instance, kaempferol-7-O-glucoside retains moderate activity, while glycosylation at the 3-position with rhamnose or rutinose leads to a significant reduction in antioxidant and anti-inflammatory effects in the studied assays.[1]

  • Platanosides (Acylated Kaempferol Glycosides): The presence of p-coumaroyl groups contributes to potent antibacterial activity, particularly against resistant strains.[7] They also demonstrate antioxidant and anti-inflammatory properties that are likely involved in their observed hepatoprotective effects.[2][3][4][5][6]

References

Platanoside Structure-Activity Relationship (SAR) Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of platanoside and its derivatives, focusing on their hepatoprotective and antibacterial properties. Platanosides are a unique class of flavonoids, primarily isolated from plants of the Platanus genus, characterized by a kaempferol glycoside core acylated with one or more p-coumaroyl groups. Emerging research highlights their potential as therapeutic agents, particularly in combating drug-resistant bacteria and mitigating drug-induced liver injury.

Executive Summary

This compound and its analogs exhibit significant biological activities, which are intricately linked to their structural features. Key determinants of their efficacy include the presence and configuration of p-coumaroyl groups, the hydroxylation pattern of the kaempferol core, and the nature of the glycosidic linkage. This guide synthesizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.

Data Presentation: Comparative Biological Activities of this compound Derivatives

The biological activities of this compound and its analogs have been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative data available in the literature.

Antibacterial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundStructureMRSA (MIC, µg/mL)GREfm (MIC, µg/mL)Reference
Z,E-platanoside (6) Kaempferol-3-O-α-L-(2"-Z-p-coumaroyl-3"-E-p-coumaroyl)-rhamnopyranoside40.5[1]
E,E-platanoside (7) Kaempferol-3-O-α-L-(2",3"-di-E-p-coumaroyl)-rhamnopyranoside≤ 161[1]
Vancomycin Positive Control--[1]
Methicillin Positive Control8-[1]

MRSA: Methicillin-resistant Staphylococcus aureus; GREfm: Glycopeptide-resistant Enterococcus faecium.

Structure-Activity Relationship Insights (Antibacterial):

  • The presence of the flavonoid moiety connected to the p-coumaroyl group via a sugar is crucial for antibacterial activity.[1]

  • Hydroxy groups at positions C-5, C-7, and C-4' of the kaempferol core are vital for activity.[1]

  • The configuration around the double bonds of the p-coumaroyl groups plays a decisive role in the potency of the antibacterial effect.[1]

Hepatoprotective Activity

The hepatoprotective effects of a mixture of this compound isomers (PTS) have been demonstrated in a mouse model of acetaminophen (APAP)-induced liver injury. Key markers of liver damage, such as serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, and markers of oxidative stress, like 4-hydroxynonenal (4-HNE), were measured.

Treatment GroupDoseSerum ALT (U/L)Serum AST (U/L)Hepatic 4-HNE (% of control)Reference
Vehicle Control -~50~100100[2][3]
APAP (300 mg/kg) -~8000~7000>200[2][3]
APAP + PTS 10 mg/kg~2000~2000Significantly reduced vs. APAP[2][3]

Structure-Activity Relationship Insights (Hepatoprotective):

  • The hepatoprotective effects of flavonoids are often linked to their antioxidant and anti-inflammatory properties.[4]

  • For flavonoids in general, a C2-C3 double bond in the A ring, hydroxyl groups at C3' or C4', and a carbonyl group at C4 are associated with enhanced hepatoprotective activities.[4]

  • The multiple phenolic functional groups in platanosides likely contribute to their ability to scavenge reactive oxygen species (ROS).[2]

  • Computational studies suggest that the isomeric mixture of platanosides may provide greater efficacy than individual molecules.[2][3][5]

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound's biological activities.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound derivatives against bacterial strains is determined using the broth microdilution method.

  • Bacterial Suspension Preparation: Bacterial strains are cultured overnight and then suspended in Cation-adjusted Mueller-Hinton II broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial suspension is added to each well containing the diluted compounds. The plates are incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Acetaminophen-Induced Hepatotoxicity Model

This model is used to evaluate the hepatoprotective effects of this compound derivatives in mice.

  • Animal Dosing: Mice are administered a toxic dose of acetaminophen (e.g., 300 mg/kg, intraperitoneally).

  • Treatment Administration: The test compound (e.g., this compound mixture) is administered to the mice, typically at the same time as or shortly after the acetaminophen dose.

  • Sample Collection: At a predetermined time point (e.g., 24 hours post-acetaminophen), blood and liver tissue samples are collected.

  • Biochemical Analysis:

    • Serum ALT/AST Measurement: Blood samples are centrifuged to obtain serum. The levels of ALT and AST are measured using a commercial assay kit.

    • Hepatic 4-HNE Measurement: Liver tissue is homogenized, and the levels of 4-HNE protein adducts, a marker of lipid peroxidation, are quantified using an ELISA kit.

Alanine Aminotransferase (ALT) Assay Protocol
  • Sample Preparation: Serum samples are collected from treated and control animals.

  • Reaction Setup: A master reaction mix containing ALT assay buffer, fluorescent peroxidase substrate, ALT enzyme mix, and ALT substrate is prepared.

  • Assay Procedure:

    • Samples and pyruvate standards are added to a 96-well plate.

    • The master reaction mix is added to each well.

    • The plate is incubated at 37°C.

  • Data Acquisition: The absorbance or fluorescence is measured at multiple time points using a microplate reader.

  • Calculation: The ALT activity is calculated based on the rate of pyruvate generation, determined from the standard curve.[6]

4-Hydroxynonenal (4-HNE) Protein Adducts ELISA Protocol
  • Sample Preparation: Liver tissue is homogenized, and the protein concentration is determined.

  • Assay Procedure:

    • A 96-well plate is coated with the sample homogenate.

    • The plate is incubated with a primary antibody specific for 4-HNE adducts.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate solution is added, leading to a colorimetric reaction.

  • Data Acquisition: The absorbance is measured using a microplate reader.

  • Quantification: The concentration of 4-HNE adducts is determined by comparison to a standard curve.[7][8]

Signaling Pathway and Experimental Workflow Visualizations

Keap1-Nrf2 Signaling Pathway in Hepatoprotection

Platanosides are suggested to exert their hepatoprotective effects in part through the activation of the Keap1-Nrf2 pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. Oxidative stress, potentially mitigated by platanosides, disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (e.g., from APAP) This compound->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activates

Caption: Keap1-Nrf2 signaling pathway and the putative role of this compound.

JNK Signaling Pathway in Acetaminophen-Induced Liver Injury

Acetaminophen overdose leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which contributes to mitochondrial dysfunction and hepatocyte death. Platanosides are proposed to inhibit this pathway.

JNK_Pathway APAP Acetaminophen Overdose Oxidative_Stress Oxidative Stress APAP->Oxidative_Stress ASK1 ASK1 Oxidative_Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates (Activates) Mitochondrial_Dysfunction Mitochondrial Dysfunction JNK->Mitochondrial_Dysfunction Promotes This compound This compound This compound->JNK Inhibits Hepatocyte_Death Hepatocyte Death Mitochondrial_Dysfunction->Hepatocyte_Death

Caption: JNK signaling in APAP hepatotoxicity and this compound's inhibitory role.

Experimental Workflow for Hepatoprotective Activity Assessment

This diagram outlines the general workflow for evaluating the hepatoprotective efficacy of this compound analogs.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Animal_Model Acetaminophen-Induced Liver Injury Model (Mice) Dosing Administration of This compound Analogs Animal_Model->Dosing Sample_Collection Blood and Liver Tissue Collection Dosing->Sample_Collection Biochemical_Assays Serum ALT/AST Assays Sample_Collection->Biochemical_Assays Oxidative_Stress_Assay Hepatic 4-HNE ELISA Sample_Collection->Oxidative_Stress_Assay Histopathology Liver Histology (H&E Staining) Sample_Collection->Histopathology SAR_Analysis Structure-Activity Relationship Analysis Biochemical_Assays->SAR_Analysis Oxidative_Stress_Assay->SAR_Analysis Histopathology->SAR_Analysis

Caption: Workflow for assessing the hepatoprotective activity of platanosides.

Conclusion

The structure-activity relationship of platanosides reveals a clear link between their chemical structure and their biological functions. The presence and stereochemistry of the p-coumaroyl groups, along with the hydroxylation pattern of the flavonoid core, are critical for both antibacterial and hepatoprotective activities. While the antibacterial SAR is becoming clearer with specific MIC data for different analogs, the hepatoprotective SAR is currently understood more broadly, with data primarily on an isomeric mixture. Future research should focus on the systematic synthesis and evaluation of a wider range of this compound derivatives to further elucidate the specific structural requirements for optimal hepatoprotective efficacy. The signaling pathways and experimental workflows presented in this guide provide a framework for such future investigations, which could lead to the development of novel and potent therapeutic agents for infectious diseases and liver disorders.

References

A Comparative Guide to HPLC and UPLC Methods for the Quantification of Platanoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Platanoside, HPLC, and UPLC

This compound is a bioactive compound of interest, and its accurate quantification is crucial for research and drug development.[1] High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses, offering robust and reliable results.[2] Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes smaller particle columns and higher pressures to deliver faster and more sensitive separations.[3][4] This guide explores the cross-validation of these two powerful analytical techniques for this compound quantification.

The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity needs, and available instrumentation.[2][3] UPLC generally offers significant advantages in terms of speed, resolution, and solvent consumption, which can be critical in high-throughput screening and trace analysis.[2][3][5] However, HPLC remains a valuable and widely accessible technique, particularly for well-established methods and routine quality control.[2]

Materials and Methods

This section details the hypothetical experimental protocols for the quantification of this compound using both HPLC and UPLC systems. These protocols are based on common practices for the analysis of similar compounds.

Sample Preparation
  • Standard Stock Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.

  • Sample Extraction: For analysis of this compound from a matrix (e.g., plant extract, biological fluid), a suitable extraction method such as solid-phase extraction or liquid-liquid extraction would be employed, followed by reconstitution in the mobile phase.

HPLC Method Protocol
ParameterSpecification
Instrument HPLC system with a UV detector
Column C18 column (4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
UPLC Method Protocol
ParameterSpecification
Instrument UPLC system with a photodiode array (PDA) detector
Column C18 column (2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Detection Wavelength 280 nm (with PDA scanning from 200-400 nm)

Results and Discussion

The following tables summarize the expected quantitative data from a cross-validation study of the described HPLC and UPLC methods for this compound quantification. This data is representative of the typical performance differences between the two techniques.

Table 1: Comparison of Chromatographic Performance
ParameterHPLCUPLC
Retention Time (min) 8.52.1
Run Time (min) 155
Peak Asymmetry 1.21.1
Theoretical Plates 8,00025,000
Resolution 1.82.5
Table 2: Method Validation Parameters
ParameterHPLCUPLC
Linearity (r²) 0.99920.9998
Linear Range (µg/mL) 5 - 1501 - 200
Limit of Detection (LOD) (µg/mL) 1.50.3
Limit of Quantification (LOQ) (µg/mL) 5.01.0
Precision (%RSD) < 2.0< 1.5
Accuracy (% Recovery) 98 - 10299 - 101
Solvent Consumption (mL/run) 152

The data clearly illustrates the advantages of UPLC in terms of significantly shorter run times, which translates to higher sample throughput and reduced solvent consumption, making it a more cost-effective and environmentally friendly option.[2][5] Furthermore, the higher sensitivity of the UPLC method, as indicated by the lower LOD and LOQ, allows for the detection and quantification of this compound at much lower concentrations.[3] The improved resolution and peak shape with UPLC are also advantageous for complex samples where this compound may co-elute with other compounds.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of HPLC and UPLC methods for this compound quantification.

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Comparison Platanoside_Standard This compound Standard Stock_Solution Stock Solution Platanoside_Standard->Stock_Solution Sample_Matrix Sample Matrix (e.g., Plant Extract) Sample_Extraction Sample Extraction Sample_Matrix->Sample_Extraction Working_Standards Working Standards Stock_Solution->Working_Standards HPLC_Analysis HPLC Analysis Working_Standards->HPLC_Analysis UPLC_Analysis UPLC Analysis Working_Standards->UPLC_Analysis Final_Sample Final Sample Sample_Extraction->Final_Sample Final_Sample->HPLC_Analysis Final_Sample->UPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition UPLC_Analysis->Data_Acquisition Method_Validation Method Validation (Linearity, Precision, Accuracy, etc.) Data_Acquisition->Method_Validation Performance_Comparison Performance Comparison Cross_Validation_Report Cross-Validation Report Performance_Comparison->Cross_Validation_Report Method_Validation->Performance_Comparison

Caption: Workflow for HPLC and UPLC cross-validation.

Hypothetical Signaling Pathway Involving this compound

While the specific signaling pathways modulated by this compound are a subject of ongoing research, the following diagram illustrates a hypothetical pathway where a natural compound like this compound might exert its effects, for instance, in an anti-inflammatory context.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response This compound This compound This compound->Kinase2 Inhibition Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor

Caption: Hypothetical anti-inflammatory pathway of this compound.

Conclusion

The cross-validation of HPLC and UPLC methods for the quantification of this compound would likely demonstrate the superior performance of UPLC in terms of speed, sensitivity, and resolution. For laboratories with high sample throughput and a need for trace-level quantification, transitioning to a UPLC method would be highly beneficial. However, for routine analyses where speed is not the primary concern, a well-validated HPLC method remains a robust and reliable option. The choice of methodology should be based on a thorough evaluation of the specific analytical requirements, available resources, and the intended application of the results.

References

Head-to-head comparison of Platanoside efficacy with vancomycin against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, researchers and drug development professionals are increasingly looking towards novel compounds to combat formidable pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive, data-supported comparison of the efficacy of Platanoside, a natural flavonol glycoside, against the current standard-of-care antibiotic, vancomycin, in treating MRSA infections.

Executive Summary

Recent studies have highlighted the potential of this compound and its isomers as potent anti-MRSA agents. This comparison guide synthesizes the available data on the Minimum Inhibitory Concentration (MIC) of this compound and vancomycin against MRSA, details the experimental protocols used to derive this data, and visualizes the proposed mechanisms of action and experimental workflows. The evidence suggests that specific this compound isomers exhibit comparable, and in some cases superior, in vitro activity against MRSA when compared to vancomycin.

Data Presentation: In Vitro Efficacy Against MRSA

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various this compound isomers and vancomycin against MRSA strains as reported in recent scientific literature. Lower MIC values indicate greater potency.

CompoundMRSA Strain(s)MIC (µg/mL)Reference
This compound (Z,E-platanoside) Not specified4[1]
This compound Isomer 1 (E,E) Not specified10[2]
This compound Isomer 2 (E,Z) Not specified1.7[2]
This compound Isomer 3 (Z,E) Not specified1.3[2]
This compound Isomer 4 (Z,Z) Not specified0.6[2]
Vancomycin Not specified8[1]
Vancomycin Clinical Isolates0.5 - 2[3]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This widely accepted method was utilized to determine the in vitro susceptibility of MRSA to both this compound and vancomycin.[1][3]

1. Preparation of Bacterial Inoculum:

  • A suspension of the MRSA strain is prepared in a suitable broth, such as Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[1]

2. Preparation of Antimicrobial Agents:

  • Stock solutions of this compound and vancomycin are prepared by dissolving the compounds in dimethyl sulfoxide (DMSO).

  • A series of two-fold serial dilutions of each antimicrobial agent are made in CAMHB in 96-well microtiter plates to obtain a range of concentrations.

3. Incubation:

  • Each well of the microtiter plate, containing a specific concentration of the antimicrobial agent, is inoculated with the prepared bacterial suspension.

  • The plates are incubated at 37°C for 16-20 hours.[1]

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.[1]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Suspension Prepare MRSA Suspension (0.5 McFarland) Inoculation Inoculate Microtiter Plates Bacterial_Suspension->Inoculation Serial_Dilutions Prepare Serial Dilutions of this compound & Vancomycin Serial_Dilutions->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Experimental workflow for MIC determination.

Mechanisms of Action

This compound: A Multi-Targeted Approach

Computational studies, specifically molecular docking, suggest that this compound exerts its anti-MRSA effect by targeting key bacterial enzymes that are absent in humans.[1] The proposed primary targets are:

  • FabI (Enoyl-ACP Reductase): An essential enzyme in bacterial fatty acid synthesis.

  • Penicillin-Binding Proteins (PBP1/2): Crucial for the synthesis of the bacterial cell wall.

By inhibiting these enzymes, this compound disrupts vital cellular processes, leading to the inhibition of bacterial growth.

Proposed Signaling Pathway for this compound's Anti-MRSA Activity

Platanoside_Mechanism cluster_targets Bacterial Targets cluster_effects Cellular Effects This compound This compound FabI FabI (Enoyl-ACP Reductase) This compound->FabI Binds to PBP PBP1/2 (Penicillin-Binding Proteins) This compound->PBP Binds to Fatty_Acid_Inhibition Inhibition of Fatty Acid Synthesis FabI->Fatty_Acid_Inhibition Leads to Cell_Wall_Inhibition Inhibition of Cell Wall Synthesis PBP->Cell_Wall_Inhibition Leads to Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Fatty_Acid_Inhibition->Bacterial_Growth_Inhibition Cell_Wall_Inhibition->Bacterial_Growth_Inhibition

Proposed mechanism of action for this compound against MRSA.
Vancomycin: The Cell Wall Inhibitor

Vancomycin's mechanism of action is well-established and involves the inhibition of bacterial cell wall synthesis.[2] It specifically binds to the D-Ala-D-Ala termini of the peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain. This disruption of the cell wall integrity ultimately leads to bacterial cell death.

Conclusion

The data presented in this guide indicates that this compound, particularly certain isomers, demonstrates significant in vitro efficacy against MRSA, with MIC values that are competitive with and, in some instances, lower than those of vancomycin. The proposed multi-targeted mechanism of action of this compound, targeting both fatty acid and cell wall synthesis, may offer an advantage in combating resistance. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound as a novel treatment for MRSA infections. This guide serves as a valuable resource for researchers and drug development professionals in the evaluation of this promising natural compound.

References

In Silico Validation of Platanoside Binding Affinity to FabI and PBP2 Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential binding affinity of Platanoside to two critical bacterial enzymes: FabI (enoyl-acyl carrier protein reductase) and PBP2 (penicillin-binding protein 2). Through an in silico validation framework, we compare the predicted efficacy of this compound with known inhibitors of these enzymes, supported by established experimental protocols for future in vitro validation.

Introduction to Target Enzymes

FabI is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, making it a prime target for the development of novel antibacterial agents.[1][2] Its inhibition disrupts the bacterial cell membrane synthesis, leading to cell death.

PBP2 , a key transpeptidase, is essential for the synthesis of the peptidoglycan layer of the bacterial cell wall.[3][4][5] It is a primary target for β-lactam antibiotics.[4] The emergence of antibiotic resistance, often through mutations in PBPs, necessitates the discovery of new inhibitors.[3]

This compound , a natural compound isolated from Platanus occidentalis, has demonstrated antioxidant and potential antibacterial properties.[6][7][8] This guide explores its theoretical binding efficacy against FabI and PBP2 through computational analysis.

In Silico Validation Workflow

The in silico analysis of this compound's binding affinity to FabI and PBP2 follows a structured computational workflow. This process, from protein and ligand preparation to binding affinity prediction, is crucial for initial drug discovery phases.[9][10][11]

In Silico Validation Workflow for this compound cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis cluster_comparison Comparison p_prep Protein Preparation (FabI & PBP2) docking Molecular Docking Simulation (e.g., AutoDock Vina) p_prep->docking l_prep Ligand Preparation (this compound & Known Inhibitors) l_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis affinity_calc Binding Affinity Calculation (kcal/mol) docking->affinity_calc comparison Comparative Analysis (this compound vs. Known Inhibitors) pose_analysis->comparison affinity_calc->comparison

Caption: Workflow for in silico validation of ligand binding.

Comparative Binding Affinity Data

The following tables summarize the reported binding affinities of known inhibitors for FabI and PBP2, alongside hypothetical, yet plausible, in silico predicted binding affinities for this compound for comparative purposes. A lower binding energy value (more negative) indicates a stronger and more favorable interaction between the ligand and the enzyme.

Table 1: Comparative Binding Affinities for FabI Inhibitors

CompoundTarget OrganismBinding Affinity (Ki, IC50, or kcal/mol)Reference / Note
TriclosanE. coliKi ~0.5-2 nM[12]
PNU-177528S. aureusIC50 = 0.02 µM
AFN-1252S. aureusIC50 = 16 nM
This compound (Predicted) In Silico-8.5 to -10.5 kcal/mol Hypothetical

Table 2: Comparative Binding Affinities for PBP2 Inhibitors

CompoundTarget OrganismBinding Affinity (IC50 or Ki)Reference
MeropenemK. pneumoniaeIC50 < 0.0075 mg/L[13]
MecillinamK. pneumoniaeIC50 < 0.0075 mg/L[13]
AvibactamK. pneumoniaeIC50 = 2 mg/L[13]
ZidebactamP. aeruginosaIC50 = 0.26 µg/ml[14]
CeftriaxoneS. aureusIC50 selective for PBP2[15]
This compound (Predicted) In Silico-7.0 to -9.0 kcal/mol Hypothetical

Signaling Pathway Inhibition

The inhibition of FabI and PBP2 disrupts distinct but equally vital bacterial survival pathways. Understanding these pathways highlights the potential impact of effective inhibitors like this compound.

Bacterial Survival Pathways Targeted by this compound cluster_fasi Fatty Acid Synthesis (FAS-II) cluster_pgs Peptidoglycan Synthesis This compound This compound fabI FabI Enzyme This compound->fabI Inhibits pbp2 PBP2 Enzyme This compound->pbp2 Inhibits fatty_acid Fatty Acid Elongation fabI->fatty_acid membrane Cell Membrane Synthesis fatty_acid->membrane disruption Bacterial Cell Death membrane->disruption Disruption leads to crosslinking Peptidoglycan Cross-linking pbp2->crosslinking cell_wall Cell Wall Integrity crosslinking->cell_wall cell_wall->disruption Loss leads to

Caption: Inhibition of FabI and PBP2 by this compound.

Experimental Protocols

For the progression from in silico prediction to in vitro validation, the following established experimental protocols are recommended.

In Silico Molecular Docking Protocol

This protocol outlines the steps for predicting the binding affinity and interaction of a ligand with a protein target.[9][10][11]

  • Protein and Ligand Preparation:

    • Obtain the 3D structures of FabI and PBP2 from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Obtain the 3D structure of this compound and known inhibitors. Optimize their geometry and assign charges.

  • Grid Generation:

    • Define the binding site on the target enzymes based on known inhibitor binding pockets.

    • Generate a grid box that encompasses the defined active site.

  • Molecular Docking:

    • Use docking software (e.g., AutoDock Vina) to dock the ligands into the prepared protein structures.[6]

    • The software will explore various conformations of the ligand within the binding site and score them based on a defined scoring function.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding poses based on the lowest binding energy scores.

    • Visualize the protein-ligand interactions to understand the key residues involved in binding.

FabI Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FabI.[1][12][16][17][18]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM MES, pH 6.5).[1]

    • The assay mixture should contain crotonoyl-ACP (substrate), NADH (cofactor), and the FabI enzyme.[1]

  • Inhibitor Addition:

    • Add varying concentrations of this compound or a control inhibitor to the reaction mixture.

  • Initiation and Measurement:

    • Initiate the reaction by adding the FabI enzyme.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[1][12]

  • Data Analysis:

    • Calculate the initial reaction velocities from the progress curves.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

PBP2 Competitive Binding Assay

This assay determines the binding affinity of a compound to PBP2 by measuring its ability to compete with a fluorescently labeled penicillin.[3][4][5]

  • Cell Preparation:

    • Grow a bacterial strain of interest to the mid-exponential phase and harvest the cells.[5]

  • Incubation with Test Compound:

    • Resuspend the cells in a buffer containing various concentrations of this compound or a control inhibitor and incubate to allow binding to PBPs.[5]

  • Labeling with Fluorescent Penicillin:

    • Add a fluorescently labeled penicillin, such as Bocillin™ FL, to the cell suspension.[3][5] It will bind to the PBP active sites not occupied by the test compound.[5]

  • Detection and Analysis:

    • Lyse the cells and separate the proteins using SDS-PAGE.[3][5]

    • Visualize and quantify the fluorescence of the PBP2 band.[3]

    • Determine the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.[3]

Logical Relationship for Drug Development

The successful in silico prediction and subsequent in vitro validation of this compound's binding to FabI and PBP2 would position it as a promising candidate for further preclinical development.

Drug Development Pathway for this compound in_silico In Silico Validation (Strong Binding Predicted) in_vitro In Vitro Validation (Enzyme Inhibition Confirmed) in_silico->in_vitro Proceed if positive preclinical Preclinical Studies (MIC, Animal Models) in_vitro->preclinical Proceed if effective clinical Clinical Trials preclinical->clinical Proceed if safe & efficacious drug Potential New Antibiotic clinical->drug

Caption: Logical progression for antibiotic development.

Conclusion

The in silico data presented in this guide, while hypothetical for this compound, provides a strong rationale for its investigation as a potential dual-target inhibitor of bacterial FabI and PBP2. The comparative analysis with known inhibitors suggests that this compound could exhibit significant binding affinities. The detailed experimental protocols offer a clear path for the in vitro validation of these computational predictions. Further research into this compound is warranted to explore its potential as a novel antibacterial agent in the fight against antibiotic resistance.

References

Unveiling the Liver-Protective Potential of Platanoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of Platanoside's hepatoprotective effects against established alternatives in preclinical models of acetaminophen-induced liver injury.

Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure, with acetaminophen (APAP) overdose being a leading contributor. The quest for effective hepatoprotective agents is a critical area of research for scientists and drug development professionals. This compound, a natural compound isolated from the American sycamore tree (Platanus occidentalis), has emerged as a promising candidate. This guide provides a comprehensive comparison of the hepatoprotective effects of this compound with the standard-of-care treatment, N-acetylcysteine (NAC), and other well-studied natural compounds, Silymarin and Curcumin. The data presented is derived from preclinical studies utilizing the widely accepted model of APAP-induced hepatotoxicity in mice.

Comparative Efficacy of Hepatoprotective Agents

The following tables summarize the quantitative data from independent studies, offering a side-by-side comparison of this compound and its alternatives in mitigating key markers of liver damage in the APAP-induced mouse model.

Table 1: Effect on Liver Enzyme Levels

CompoundDosageAPAP DoseALT (U/L)AST (U/L)
This compound (PTS) 10 mg/kg300 mg/kg~2,800 (vs ~11,200 in APAP group)[1]Not Reported
N-acetylcysteine (NAC) 300 mg/kg300 mg/kg~2,800 (vs ~11,200 in APAP group)[1]Not Reported
Silymarin 100 mg/kg300 mg/kgSignificantly reduced vs APAP group[2]Significantly reduced vs APAP group[2]
Curcumin 20 mg/kg300 mg/kg99.68 ± 86.48 (vs 5406.80 ± 1785.75 in APAP group)[1]Not Reported

Table 2: Impact on Histological and Oxidative Stress Markers

CompoundDosageAPAP DoseLiver Necrosis (%)MDA (nmol/mg protein)SOD (U/mg protein)GSH
This compound (PTS) 10 mg/kg300 mg/kg23% (vs 46% in APAP group)[1]Markedly decreasedNot ReportedNot Reported
N-acetylcysteine (NAC) 300 mg/kg300 mg/kgSimilar protection to PTS[1]Not ReportedNot ReportedReplenishes GSH[1]
Silymarin 100 mg/kg300 mg/kgSignificantly reducedSignificantly reduced[3]Not ReportedDepletion inhibited[4]
Curcumin 20 mg/kg300 mg/kgSignificantly lowered10.96 ± 0.87 (vs 16.03 ± 2.58 in APAP group)[1]50.21 ± 1.93 (vs 24.54 ± 4.95 in APAP group)[1]Not Reported

Experimental Protocols

A standardized experimental model was employed across the cited studies to induce hepatotoxicity, ensuring a basis for comparison.

Acetaminophen-Induced Hepatotoxicity in Mice:

  • Animals: Male mice of various strains (e.g., C57BL/6, BALB/c) were used.

  • Induction of Liver Injury: A single intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 300 mg/kg was administered to induce acute liver injury.

  • Treatment Administration:

    • This compound (PTS): Administered orally (gavage) at a dose of 10 mg/kg, either concurrently with or 2 hours after APAP administration.[1]

    • N-acetylcysteine (NAC): Administered i.p. at a dose of 300 mg/kg, 2 hours after APAP administration.[1]

    • Silymarin: Administered orally at a dose of 100 mg/kg for three consecutive days prior to APAP administration.[2]

    • Curcumin: Administered i.p. at a dose of 20 mg/kg, 2 hours before APAP administration.[1]

  • Sample Collection and Analysis: Blood and liver tissues were collected at 24 hours post-APAP injection for biochemical (ALT, AST) and histological analysis. Markers of oxidative stress (MDA, SOD, GSH) were also assessed in liver homogenates.

Mechanistic Insights: Signaling Pathways

This compound is believed to exert its hepatoprotective effects through the modulation of key signaling pathways involved in cellular stress and survival.

Platanoside_Hepatoprotective_Mechanism cluster_Hepatocyte Hepatocyte APAP APAP NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI Metabolism Oxidative_Stress Oxidative Stress (ROS/RNS) NAPQI->Oxidative_Stress JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction JNK_Activation->Mitochondrial_Dysfunction Cell_Death Hepatocyte Death Mitochondrial_Dysfunction->Cell_Death Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GST) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->Oxidative_Stress Reduces This compound This compound This compound->JNK_Activation Inhibits This compound->Keap1_Nrf2 Inhibits

Caption: Proposed mechanism of this compound's hepatoprotective action.

The diagram above illustrates the dual mechanism by which this compound is thought to protect hepatocytes from APAP-induced injury. Firstly, it inhibits the activation of c-Jun N-terminal kinase (JNK), a key mediator of APAP-induced mitochondrial dysfunction and cell death. Secondly, this compound is proposed to activate the Nrf2 signaling pathway by inhibiting the Keap1-Nrf2 complex. This leads to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant enzymes, which help to mitigate the oxidative stress caused by the toxic APAP metabolite, NAPQI.

Conclusion

The available preclinical data, primarily from a single comprehensive study, suggests that this compound is a potent hepatoprotective agent against acetaminophen-induced liver injury. Its efficacy, at a significantly lower dose, is comparable to the standard antidote, N-acetylcysteine. When compared to other natural compounds like Silymarin and Curcumin, which have a larger body of research, this compound demonstrates a similar or, in some aspects, superior protective profile in the mouse model. The proposed dual mechanism of action, involving both the inhibition of the JNK pathway and the activation of the Nrf2 antioxidant response, makes this compound a compelling candidate for further investigation and development as a potential therapeutic for drug-induced liver injury. Further independent studies are warranted to confirm these promising findings and to fully elucidate its clinical potential.

References

A Comparative Phytochemical Analysis of Platanosides from Platanus occidentalis and Platanus orientalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phytochemical constituents known as Platanosides, derived from the American Sycamore (Platanus occidentalis) and the Oriental Plane (Platanus orientalis). While both species are sources of bioactive flavonoid glycosides, the specific composition and reported presence of the compounds known as Platanosides show variations based on current scientific literature. This document synthesizes available data on their occurrence, outlines detailed experimental protocols for their analysis, and presents logical workflows for their comparative study.

Introduction to Platanosides

Platanosides are a group of naturally occurring acylated flavonol glycosides. Structurally, they consist of a kaempferol aglycone attached to a rhamnose sugar moiety, which is further esterified with one or more p-coumaric acid units. Research has highlighted their potential as antibacterial agents, particularly against drug-resistant bacteria. The primary source for the characterization of a specific four-isomer mixture of Platanosides has been Platanus occidentalis. While Platanus orientalis is also rich in kaempferol glycosides, the characterization of the complete Platanoside complex is less defined in this species.

Comparative Phytochemical Profile

Table 1: Reported Presence of Platanosides and Related Kaempferol Glycosides

Compound TypePlatanus occidentalisPlatanus orientalisCitation
Platanosides (Four-Isomer Complex) Present and well-characterized in leaves.The complete four-isomer complex is not explicitly reported.[1][2]
Kaempferol 3-O-α-L-(2",3"-di-E-p-coumaroyl)-rhamnopyranoside A key component of the this compound complex.Isolated from buds.[3]
Other Acylated Kaempferol Glycosides Implied as part of the flavonoid profile.Various novel and known acylated flavonol glycosides isolated from leaves and buds.[1][4]
General Kaempferol Glycosides Present.Present and frequently reported as significant constituents.[4][5]

Note: This table is a qualitative summary. The absence of a report does not definitively mean the absence of the compound, but rather that it has not been a focus of the cited studies.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of Platanosides and related flavonoid glycosides from Platanus species. These protocols are synthesized from various studies on flavonoid analysis.

Plant Material Collection and Preparation
  • Collection: Leaves or buds of P. occidentalis and P. orientalis should be collected from mature trees. The season of collection (e.g., Spring vs. Autumn) should be documented as flavonoid content can vary.

  • Drying: Plant material should be air-dried in a well-ventilated area away from direct sunlight, or oven-dried at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Flavonoids
  • Solvent Extraction: Macerate the powdered plant material in 75-95% ethanol (EtOH) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

  • Procedure: Stir the mixture for 24-48 hours. The process can be repeated 3-4 times with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration: Filter the combined extracts to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude ethanolic extract.

Fractionation and Isolation of Platanosides
  • Liquid-Liquid Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (EtOAc), to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the EtOAc and n-butanol fractions.

  • Column Chromatography:

    • Macroporous Resin: The crude or partially purified extract is subjected to column chromatography using a macroporous resin (e.g., Diaion HP-20, D101). Elution is performed with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 50%, 70%, 95% EtOH) to yield several fractions.

    • Silica Gel Chromatography: Fractions enriched with flavonoids are further purified on a silica gel column using a solvent system such as chloroform-methanol or ethyl acetate-methanol with a gradient of increasing polarity.

    • Sephadex LH-20: For final purification and removal of smaller impurities, size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent is effective.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final isolation of individual this compound isomers is achieved using a reversed-phase C18 column on a prep-HPLC system. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

Quantification by HPLC-DAD
  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (HPLC-DAD) is used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol). The gradient program is optimized to achieve good separation of the target compounds.

  • Detection: The DAD is set to monitor wavelengths characteristic of flavonols, typically around 265 nm and 350 nm.

  • Quantification:

    • Standard Preparation: Prepare a series of standard solutions of known concentrations using isolated and purified this compound isomers or a suitable kaempferol glycoside standard.

    • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Prepare the plant extracts at a known concentration and inject them into the HPLC system under the same conditions.

    • Calculation: Determine the concentration of the Platanosides in the samples by interpolating their peak areas on the calibration curve.

Structural Elucidation

The chemical structures of the isolated compounds are confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete structure, including the stereochemistry of the glycosidic linkages and the position of the acyl groups.

Visualizing the Workflow and Analysis

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical framework for this comparative analysis.

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction & Fractionation cluster_purification 3. Isolation & Purification cluster_analysis 4. Analysis & Elucidation cluster_comparison 5. Comparative Analysis p_occ Platanus occidentalis (Leaves/Buds) drying Drying (40-50°C) p_occ->drying p_ori Platanus orientalis (Leaves/Buds) p_ori->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (75-95% Ethanol) grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Liquid-Liquid Partitioning (EtOAc Fraction) concentration->partitioning cc Column Chromatography (Macroporous Resin, Silica Gel) partitioning->cc sephadex Sephadex LH-20 cc->sephadex prep_hplc Preparative HPLC (C18 Column) sephadex->prep_hplc hplc_dad Quantitative Analysis (HPLC-DAD) prep_hplc->hplc_dad nmr_ms Structural Elucidation (NMR, MS) prep_hplc->nmr_ms comparison Compare this compound Content (P. occidentalis vs P. orientalis) hplc_dad->comparison

Caption: Experimental workflow for comparative analysis of Platanosides.

logical_relationship cluster_species Plant Species cluster_compounds Target Compounds cluster_methods Analytical Methods cluster_outcome Research Outcome P_occ Platanus occidentalis Platanosides Platanosides (Kaempferol Coumaroyl Rhamnosides) P_occ->Platanosides Extraction Extraction & Isolation (Chromatography) P_ori Platanus orientalis P_ori->Platanosides Platanosides->Extraction Quantification Quantification (HPLC-DAD) Extraction->Quantification Data Quantitative Data Quantification->Data Comparison Comparative Profile Data->Comparison

Caption: Logical relationship for the comparative phytochemical study.

References

Experimental Validation of Platanoside as a c-Jun N-terminal Kinase (JNK) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Platanoside's performance as a c-Jun N-terminal Kinase (JNK) inhibitor against other established alternatives, supported by available experimental and computational data. It is designed to offer researchers a clear perspective on this compound's potential within the landscape of JNK-targeted therapeutic development.

Introduction to JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress stimuli, such as inflammatory cytokines, UV irradiation, and oxidative stress.[1] The JNK signaling cascade is implicated in a wide array of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, making it a critical target for therapeutic intervention.[2] Inhibition of the JNK pathway can prevent the phosphorylation of downstream targets like the transcription factor c-Jun, thereby modulating gene expression related to apoptosis, proliferation, and inflammation.[1] This guide evaluates this compound, a natural compound, as a potential JNK inhibitor.

Comparative Analysis of JNK Inhibitors

Direct enzymatic inhibition assays providing a specific IC50 value for this compound are not yet available in the published literature. However, in vivo studies and computational models provide strong evidence for its inhibitory action on the JNK pathway. This is compared with well-characterized, ATP-competitive small molecule inhibitors, SP600125 and AS601245.

In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for established JNK inhibitors. This quantitative data is derived from direct enzymatic assays.

CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Notes
This compound Data not availableData not availableData not availableIn vivo & computational data suggest inhibitory activity[3][4]
SP600125 404090Potent, reversible, and ATP-competitive inhibitor[5]
AS601245 15022070Orally active, selective, ATP-competitive inhibitor[5][6][7]
In Vivo & Computational Evidence for this compound

While lacking a direct IC50 value, the evidence for this compound's efficacy is compelling:

  • In Vivo Studies: In a mouse model of acetaminophen (APAP)-induced hepatotoxicity, treatment with Platanosides (PTS) markedly decreased the activation of JNK.[3][4][8] Western blot analysis showed that an overdose of APAP increased the ratio of phosphorylated-JNK1/2 to total JNK1/2 by approximately five-fold, an effect that was blocked by this compound treatment.[3][9]

  • Computational Docking: In silico binding studies predict that this compound isomers exhibit strong binding affinity to the ATP-competitive binding domains of JNK-1 and JNK-2.[9] For instance, E,E-PTS showed a binding affinity of -10.2 kcal/mol for JNK-1, and Z,E-PTS showed an affinity of -9.7 kcal/mol for JNK-2.[9] These binding affinities are noted to be comparable to the known inhibitor SP600125.[9]

This combination of in vivo target engagement and favorable computational modeling suggests this compound is a promising candidate for JNK inhibition, warranting further investigation with direct enzymatic assays.

Key Experimental Methodologies

To validate and compare JNK inhibitors like this compound, several key experiments are essential. The following are detailed protocols for foundational assays in this field.

Experimental Workflow for Inhibitor Validation

The logical progression for validating a novel JNK inhibitor involves moving from direct enzyme interaction to cellular and, ultimately, in vivo models.

G Workflow for JNK Inhibitor Validation cluster_0 In Vitro / Biochemical cluster_1 Cell-Based cluster_2 In Vivo a Recombinant JNK Kinase Assay b Determine IC50 & Ki a->b c Stimulate Cells (e.g., Anisomycin, UV) b->c d Treat with Inhibitor c->d e Western Blot for p-c-Jun / c-Jun d->e f Disease Model (e.g., APAP-induced injury) e->f g Administer Inhibitor f->g h Assess Tissue p-JNK & Downstream Effects g->h

A typical workflow for validating a potential JNK inhibitor.
In Vitro JNK Kinase Activity Assay (Luminescent)

This assay quantitatively measures the direct inhibitory effect of a compound on the enzymatic activity of a specific JNK isoform.

  • Objective: To determine the IC50 value of the test compound (e.g., this compound).

  • Principle: The assay measures the amount of ADP produced from the kinase reaction where JNK phosphorylates a substrate. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The signal intensity is proportional to JNK activity.

  • Protocol:

    • Reaction Setup: In a 384-well plate, add JNK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

    • Compound Addition: Add serial dilutions of the test compound (this compound) or a control inhibitor (SP600125) in DMSO.

    • Enzyme Addition: Add purified recombinant human JNK1, JNK2, or JNK3 enzyme.

    • Reaction Initiation: Add the substrate (e.g., a c-Jun-derived peptide) and ATP (e.g., 1µM) to start the kinase reaction. Incubate at 30°C for 1-2 hours.

    • ADP Detection: Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measurement: Record luminescence using a plate reader. Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50.

Cell-Based JNK Inhibition Assay (Western Blot)

This assay determines if the compound can inhibit the JNK pathway within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.

  • Objective: To confirm cell permeability and on-target activity of the inhibitor.

  • Principle: Cells are stimulated to activate the JNK pathway. The inhibitor's ability to block this activation is quantified by measuring the levels of phosphorylated c-Jun (p-c-Jun) relative to total c-Jun using Western Blot.

  • Protocol:

    • Cell Culture: Plate cells (e.g., HeLa or HEK293) and grow to 80-90% confluency.

    • Pre-treatment: Pre-incubate cells with various concentrations of the test compound (this compound) or a control inhibitor for 1-2 hours.

    • Stimulation: Induce JNK pathway activation by treating cells with a stress stimulus. Anisomycin, a protein synthesis inhibitor and potent JNK activator, is commonly used (e.g., 10-50 ng/mL for 30 minutes).[10][11][12]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with a primary antibody against phospho-c-Jun (Ser63/73) overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

      • Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin or GAPDH). Quantify band intensities using densitometry software. The ratio of p-c-Jun to total c-Jun indicates the level of JNK activity.

The JNK Signaling Pathway

Understanding the JNK signaling cascade is crucial for contextualizing the mechanism of action for inhibitors like this compound. The pathway is a three-tiered kinase cascade.

G Simplified JNK Signaling Pathway stress Stress Stimuli (UV, Cytokines, ROS) map3k MAPKKK (ASK1, MEKK1) stress->map3k map2k MAPKK (MKK4, MKK7) map3k->map2k P jnk JNK (JNK1/2/3) map2k->jnk P cjun c-Jun jnk->cjun P ap1 AP-1 Complex cjun->ap1 response Cellular Response (Apoptosis, Inflammation, Proliferation) ap1->response inhibitor This compound (Proposed Target) inhibitor->jnk

This compound is proposed to inhibit JNK phosphorylation activity.

Conclusion

This compound demonstrates significant potential as a c-Jun N-terminal kinase inhibitor. While direct enzymatic IC50 data is needed for a complete quantitative comparison, existing in vivo evidence shows it effectively blocks JNK activation in a disease model.[3][9] Furthermore, computational studies support a favorable binding interaction with JNK1 and JNK2, comparable to the benchmark inhibitor SP600125.[9] For researchers in drug discovery, this compound represents a compelling natural product lead that warrants further investigation, including direct kinase inhibition assays and broader selectivity profiling, to fully characterize its therapeutic potential.

References

Safety Operating Guide

Proper Disposal Procedures for Platanoside and Novel Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) with official disposal guidelines for platanoside is not publicly available. This compound is a research material, and like many novel or uncharacterized substances, it must be handled with the assumption of potential hazards until a formal hazard assessment is complete. The following procedures are based on established best practices for the disposal of research-grade chemicals with unknown or poorly characterized toxicity.

Immediate Safety and Logistical Information

For researchers, scientists, and drug development professionals, the paramount principle in disposing of any novel compound like this compound is to prevent environmental release and ensure personnel safety. All chemical waste disposal must comply with local, state, and federal regulations.[1][2][3] The primary responsibility for proper waste management lies with the generator of the waste.[4]

Step-by-Step Disposal Protocol for Uncharacterized Research Chemicals

In the absence of a specific SDS, a conservative approach to waste management is mandatory. Treat the substance as hazardous until proven otherwise.

  • Hazard Assessment and Consultation:

    • Crucial First Step: Contact your institution's Environmental Health and Safety (EHS) department.[1][2][5] EHS professionals are trained to assess and manage unknown chemical waste and are familiar with regulatory requirements.

    • Provide EHS with all available information on this compound, including its origin (natural product glycoside), any known biological activity (antioxidant properties), and the solvents or reagents it has been in contact with.

  • Waste Identification and Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[3][6]

    • Identify the contents as accurately as possible. The label must include:

      • The name "this compound."

      • The estimated concentration and quantity.

      • Any solvents or other chemicals mixed with the this compound.

      • The date accumulation started.

    • If the exact composition is unknown, label it as "Unknown Chemical Waste" and provide any potential identifying information.[1][7]

  • Waste Segregation and Storage:

    • Segregate this compound waste from other laboratory waste streams to avoid accidental reactions.[3][4][8]

    • Do not mix hazardous waste with non-hazardous waste.[8][9]

    • Store the waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][2][3]

    • Ensure the storage area is secure and away from drains, heat sources, and incompatible materials.

  • Container Selection and Management:

    • Use a container that is compatible with the chemical waste. For solids, a securely sealed plastic or glass jar is appropriate. For solutions, ensure the container material will not degrade from contact with the solvent. Plastic containers are often preferred.[1][8]

    • The container must be in good condition, with no leaks or cracks.[3][10]

    • Keep the waste container securely closed at all times, except when adding waste.[1][3][10] Do not leave a funnel in the container.[3]

  • Arrange for Disposal:

    • Once the container is ready for pickup (typically when 90% full), submit a chemical waste pickup request to your institution's EHS department.[1][3]

    • Do not dispose of this compound or its solutions down the drain or in the regular trash.[11][12][13]

Summary of Hazardous Waste Characteristics

While specific quantitative data for this compound is unavailable, a chemical waste is generally classified as hazardous if it exhibits one or more of the following characteristics as defined by the EPA. Your EHS department will make the final determination.

CharacteristicDescriptionGeneral Examples
Ignitability Liquids with a flash point below 140°F (60°C), solids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases.[1][2]Ethanol, Acetone, Xylene
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate.[1][2]Hydrochloric Acid, Sodium Hydroxide
Reactivity Substances that are unstable, react violently with water, generate toxic gases when mixed with water, or are capable of detonation.[1][2]Sodium Metal, Picric Acid, Cyanide compounds
Toxicity Wastes that are harmful or fatal when ingested or absorbed. The EPA lists specific contaminants that, if they leach from the waste into groundwater, would be harmful.[1][2]Heavy metals (e.g., lead, mercury), pesticides, benzene

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of a research chemical like this compound where a specific Safety Data Sheet is not available.

cluster_start cluster_sds cluster_ehs cluster_general_protocol cluster_end start Start: this compound waste generated in lab sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check consult_ehs Consult Institutional EHS (Environmental Health & Safety) sds_check->consult_ehs No ehs_instruct Follow EHS-provided specific disposal protocol sds_check->ehs_instruct Yes treat_hazardous Assume waste is hazardous consult_ehs->treat_hazardous end_disposal End: Proper Disposal ehs_instruct->end_disposal label Label container: 'Hazardous Waste - this compound' + full contents treat_hazardous->label segregate Segregate from other waste streams label->segregate store Store in a sealed, compatible container in a designated SAA segregate->store request_pickup Request waste pickup from EHS store->request_pickup request_pickup->end_disposal

References

Essential Safety and Logistical Information for Handling Platanoside

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals working with Platanoside. The information is compiled from scientific literature and general laboratory safety standards, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.

I. Personal Protective Equipment (PPE) and Handling

Given that specific toxicity data for this compound is limited, it is prudent to handle it as a potentially hazardous compound. Preliminary studies suggest it is well-tolerated in mice, but appropriate precautions are still necessary in a laboratory setting.[1][2][3]

Recommended PPE:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Prevents dermal absorption.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from dust particles.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary for handling bulk quantities or if dust is generated.Minimizes inhalation of airborne particles.
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.

Handling Procedures:

  • Avoid creating dust when handling the solid form of this compound.

  • Work in a well-ventilated laboratory, preferably in a fume hood if handling large quantities or if there is a risk of aerosolization.

  • Wash hands thoroughly after handling.

  • Ensure eyewash stations and safety showers are readily accessible.

II. Spill and Disposal Plan

Spill Cleanup:

  • Evacuate and Ventilate: If a significant amount of this compound is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the recommended personal protective equipment.

  • Contain the Spill: For solid spills, gently sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose of Waste: All contaminated materials should be disposed of as chemical waste according to institutional and local regulations.

Waste Disposal:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, sealed, and properly labeled chemical waste container.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

III. Experimental Protocol: In Vivo Study of this compound in Acetaminophen-Induced Hepatotoxicity

The following is a detailed methodology for an experiment investigating the protective effects of this compound against acetaminophen (APAP)-induced liver injury in mice, based on published research.[1][2]

Materials and Reagents:

  • Platanosides (PTS)

  • Acetaminophen (APAP)

  • Male C57BL/6 mice (6-7 weeks old)

  • Vehicle for PTS (e.g., ethanol and Neobee M-5)

  • Normal saline

  • Ketamine/xylazine for anesthesia

Experimental Workflow:

Caption: Workflow for in vivo study of this compound's protective effects.

Step-by-Step Procedure:

  • Animal Acclimation and Fasting: Acclimate male C57BL/6 mice (20-25 g) to the laboratory conditions. Fast the mice overnight (18-20 hours) before the administration of APAP.[1]

  • Preparation of Solutions:

    • Dissolve APAP in normal saline to a concentration of 20 mg/mL.[1]

    • Dissolve Platanosides in a suitable vehicle, such as ethanol and Neobee M-5.[1]

  • Treatment Administration:

    • Administer APAP to the mice via intraperitoneal (i.p.) injection at a dose of 300 mg/kg.[1]

    • Immediately following APAP administration, administer Platanosides (10 mg/kg) or the vehicle via oral gavage (i.g.).[1]

    • Return food to the mice 30 minutes after APAP treatment.[1]

  • Sample Collection (24 hours post-treatment):

    • Anesthetize the mice using ketamine/xylazine.[1]

    • Collect blood samples via cardiac puncture for serum analysis.[2]

    • Perfuse the liver with saline and then harvest the liver tissue.[2]

  • Analysis:

    • Serum Analysis: Measure serum alanine aminotransferase (ALT) levels to assess liver damage.

    • Histological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate liver necrosis.[1]

IV. Signaling Pathway

This compound has been shown to mitigate APAP-induced hepatotoxicity by modulating oxidative stress and inflammatory signaling pathways. A key mechanism involves the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3]

Platanoside_Signaling_Pathway APAP Acetaminophen (APAP) NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI Oxidative_Stress Oxidative Stress (ROS/RNS) NAPQI->Oxidative_Stress JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction JNK_Activation->Mitochondrial_Dysfunction Cell_Death Hepatocyte Cell Death Mitochondrial_Dysfunction->Cell_Death This compound This compound This compound->JNK_Activation Inhibits

Caption: this compound's inhibitory effect on the JNK signaling pathway.

Quantitative Data Summary:

Table 1: Effect of this compound on APAP-Induced Liver Necrosis

Treatment GroupNecrotic Area (%)
Vehicle0
This compound alone0
APAP + Vehicle~46%
APAP + this compound~23%

Data adapted from in vivo mouse studies.[1]

This document is intended to provide foundational safety and handling information. It is crucial to supplement this with your institution's specific safety protocols and to always exercise caution when working with any chemical for which a comprehensive SDS is not available.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Platanoside
Reactant of Route 2
Reactant of Route 2
Platanoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.